molecular formula C10H12O5 B1582449 2,4,6-Trimethoxybenzoic acid CAS No. 570-02-5

2,4,6-Trimethoxybenzoic acid

Cat. No.: B1582449
CAS No.: 570-02-5
M. Wt: 212.2 g/mol
InChI Key: JATAKEDDMQNPOQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzoic acid is a natural product found in Vochysia thyrsoidea and Siphoneugena densiflora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethoxybenzoic acid
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InChI

InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JATAKEDDMQNPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060348
Record name 2,4,6-Trimethoxybenzoic acid
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Molecular Weight

212.20 g/mol
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CAS No.

570-02-5
Record name 2,4,6-Trimethoxybenzoic acid
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Record name Benzoic acid, 2,4,6-trimethoxy-
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Record name Benzoic acid, 2,4,6-trimethoxy-
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Record name 2,4,6-Trimethoxybenzoic acid
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Record name 2,4,6-trimethoxybenzoic acid
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Foundational & Exploratory

Synthesis of 2,4,6-Trimethoxybenzoic acid from phloroglucinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethoxybenzoic Acid from Phloroglucinol

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2][3][4] Its structure, featuring a carboxylic acid group and three electron-donating methoxy groups, imparts unique reactivity and makes it a sought-after building block. The synthesis of this compound often starts from phloroglucinol, a symmetrical benzenetriol that is both readily available and exceptionally reactive due to the activating effects of its three hydroxyl groups.[5][6]

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from phloroglucinol. The process is logically divided into two primary stages: the exhaustive O-methylation of phloroglucinol to form the key intermediate, 1,3,5-trimethoxybenzene, followed by the regioselective introduction of a carboxyl group onto this activated ring. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and address critical safety considerations, providing researchers and drug development professionals with a robust and reliable synthetic strategy.

Part 1: Exhaustive Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene

The initial stage of the synthesis focuses on converting the phenolic hydroxyl groups of phloroglucinol into methoxy ethers. This transformation deactivates the ring slightly but protects the hydroxyls and sets the stage for the subsequent carboxylation. The Williamson ether synthesis is the classic and most effective method for this purpose.

Mechanistic Principles: The Williamson Ether Synthesis

Phloroglucinol, while existing in keto-enol tautomeric forms, reacts as a benzenetriol in this context.[5] The phenolic protons are acidic and are readily removed by a suitable base, such as anhydrous potassium carbonate, to generate phenoxide anions. These anions are potent nucleophiles. The reaction proceeds via a series of three nucleophilic substitution (SN2) reactions where the phenoxide ions attack the electrophilic methyl group of the methylating agent, dimethyl sulfate. An excess of both the base and the methylating agent is crucial to drive the reaction to completion and ensure all three hydroxyl groups are converted to methoxy ethers. The use of anhydrous conditions is critical, as the presence of water can hydrolyze the dimethyl sulfate and reduce the efficacy of the base.

Protocol Deep-Dive: Synthesis of 1,3,5-Trimethoxybenzene

This protocol is adapted from established literature procedures and optimized for yield and purity.[7]

Materials and Reagents:

  • Phloroglucinol (anhydrous)

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), ignited or oven-dried to ensure anhydrous conditions

  • Acetone (dry)

  • 5% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried.

  • Reaction Mixture: To the flask, add anhydrous phloroglucinol (6.3 g, 0.05 mol) and ignited potassium carbonate (40 g, 0.29 mol) to 100 mL of dry acetone.

  • Reagent Addition: While stirring the suspension, add dimethyl sulfate (15.6 mL, 0.165 mol) to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours under anhydrous conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Filtration): After cooling to room temperature, filter the mixture to remove the inorganic salts (potassium carbonate and potassium sulfate). Wash the collected salts with hot acetone (2 x 20 mL) to recover any residual product.

  • Work-up (Solvent Removal): Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Work-up (Extraction): Macerate the residue with crushed ice and water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Work-up (Washing): Combine the ether extracts and wash sequentially with 5% sodium hydroxide solution (2 x 30 mL) to remove any unreacted phloroglucinol or partially methylated phenols, followed by water (2 x 30 mL) until the washings are neutral.

  • Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the crude 1,3,5-trimethoxybenzene.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a white solid.

Data Presentation: Reagent Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Equiv.
Phloroglucinol126.116.3 g0.051.0
Dimethyl Sulfate126.1315.6 mL (20.8 g)0.1653.3
Potassium Carbonate138.2140 g0.295.8
Acetone (solvent)58.08100 mL--

Expected Yield: 70-75%[7]

Visualization: Methylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Phloroglucinol K₂CO₃ Dry Acetone dms Dimethyl Sulfate (DMS) reactants->dms Add reflux Reflux (6-8h) Anhydrous Conditions dms->reflux filter Filter Inorganic Salts reflux->filter evap1 Evaporate Acetone filter->evap1 extract Extract with Et₂O evap1->extract wash Wash with NaOH & H₂O extract->wash dry Dry (Na₂SO₄) & Evaporate wash->dry purify Purify (Distillation/ Recrystallization) dry->purify product 1,3,5-Trimethoxybenzene purify->product

Caption: Workflow for the synthesis of 1,3,5-trimethoxybenzene.

Part 2: Carboxylation of 1,3,5-Trimethoxybenzene

With the intermediate 1,3,5-trimethoxybenzene in hand, the next critical step is the introduction of a carboxylic acid group. Since the substrate is an ether and not a phenol, the direct Kolbe-Schmitt reaction is not feasible.[8][9] However, the three methoxy groups render the aromatic ring extremely electron-rich and thus highly susceptible to electrophilic aromatic substitution. A robust and high-yielding strategy is a two-step sequence involving formylation via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde.

Mechanistic Principles: Formylation and Oxidation
  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto a highly activated aromatic ring. The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃). The electron-rich 1,3,5-trimethoxybenzene attacks this electrophile. The strong ortho, para-directing nature of the methoxy groups ensures that substitution occurs exclusively at a position ortho to two methoxy groups (the 2-position), leading to 2,4,6-trimethoxybenzaldehyde.[10]

  • Aldehyde Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. This is a standard transformation in organic synthesis. A variety of oxidizing agents can accomplish this, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or silver oxide (Tollens' reagent). A common and effective method involves using potassium permanganate in an alkaline aqueous solution.

Protocol Deep-Dive: Synthesis of this compound

This two-step protocol is based on a literature procedure for the formylation followed by a standard oxidation method.[10]

Step A: Vilsmeier-Haack Formylation

Materials and Reagents:

  • 1,3,5-Trimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

Experimental Protocol:

  • Setup: In a three-neck flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (40 g, 0.24 mol) in DMF.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add phosphoryl chloride (48 g, 0.31 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for 1 hour.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Work-up (Neutralization): Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the mixture is basic. A precipitate will form.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry to obtain crude 2,4,6-trimethoxybenzaldehyde. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.[10]

Step B: Oxidation to Carboxylic Acid

Materials and Reagents:

  • 2,4,6-Trimethoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

Experimental Protocol:

  • Setup: In a large flask, dissolve the crude 2,4,6-trimethoxybenzaldehyde from the previous step in a suitable solvent like aqueous acetone or pyridine. Add a solution of sodium hydroxide.

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly add a solution of potassium permanganate in water, portion-wise or dropwise, maintaining the temperature below 10°C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction: Stir the reaction at room temperature until TLC analysis indicates the disappearance of the starting aldehyde.

  • Work-up (Quenching): Quench the excess permanganate by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears.

  • Work-up (Filtration): Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Work-up (Acidification): Combine the filtrate and washings, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid until no more precipitate forms (pH ~2).

  • Isolation and Purification: Collect the white precipitate of this compound by filtration, wash with cold water, and dry. Recrystallize from ethanol or water to obtain the pure product.

Visualization: Vilsmeier-Haack Mechanism & Carboxylation Workflow

G cluster_mechanism Vilsmeier-Haack Mechanism cluster_workflow Carboxylation Workflow dmf DMF + POCl₃ reagent Vilsmeier Reagent (Electrophile) dmf->reagent Forms attack Electrophilic Aromatic Substitution reagent->attack tmb 1,3,5-Trimethoxybenzene (Nucleophile) tmb->attack hydrolysis Hydrolysis attack->hydrolysis aldehyde 2,4,6-Trimethoxy- benzaldehyde hydrolysis->aldehyde start 1,3,5-Trimethoxybenzene formylation Formylation (DMF, POCl₃) start->formylation oxidation Oxidation (KMnO₄, NaOH) formylation->oxidation product 2,4,6-Trimethoxy- benzoic Acid oxidation->product

Caption: Vilsmeier-Haack mechanism and the subsequent oxidation workflow.

Critical Safety & Handling Considerations

The reagents used in this synthesis are hazardous and require strict safety protocols.

  • Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a known carcinogen.[11][12][13] It can be fatal if inhaled or absorbed through the skin, and its effects may be delayed.[11][14] All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. An emergency eyewash and shower must be accessible.

  • Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with care in a fume hood, avoiding any contact with moisture.

  • Phloroglucinol: May cause skin, eye, and respiratory irritation.[15]

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[12][14][15]

Conclusion

The synthesis of this compound from phloroglucinol is a robust two-stage process that leverages fundamental reactions in organic chemistry. The initial step, a comprehensive Williamson ether synthesis, effectively converts the starting phenol into the key intermediate 1,3,5-trimethoxybenzene. The subsequent carboxylation is elegantly achieved through a Vilsmeier-Haack formylation followed by a standard oxidation, a strategy that capitalizes on the high nucleophilicity of the trimethoxybenzene ring. Success in this synthesis hinges on a thorough understanding of the underlying mechanisms, careful control of reaction conditions, and an unwavering commitment to safety, particularly when handling hazardous reagents like dimethyl sulfate. By following this detailed guide, researchers can reliably produce this valuable intermediate for applications in drug discovery and advanced material science.

References

An In-depth Technical Guide to the Crystal Structure of 2,4,6-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the solid-state structure of 2,4,6-Trimethoxybenzoic acid (C₁₀H₁₂O₅), a key organic intermediate. Intended for researchers in crystallography, medicinal chemistry, and materials science, this document synthesizes experimental methodology with detailed structural analysis. We delve into the protocols for obtaining single crystals suitable for X-ray diffraction, outline the analytical techniques for structural verification, and present a detailed analysis of the molecule's geometry and supramolecular architecture. The defining structural feature of this compound is its formation of one-dimensional chains, or 'catemers', through intermolecular hydrogen bonds, a motif that distinguishes it from the dimeric structures common to many carboxylic acids. This guide serves as a technical resource, grounded in authoritative data, to facilitate a deeper understanding of the steric and electronic factors governing the solid-state assembly of polysubstituted aromatic compounds.

Introduction

This compound, CAS No. 570-02-5, is a polysubstituted aromatic carboxylic acid.[1][2][3] Its molecular framework, featuring a benzoic acid core symmetrically substituted with three methoxy groups, presents a compelling case study in crystal engineering. The interplay between the acidic carboxyl functional group and the bulky, electron-donating methoxy groups dictates not only the molecule's chemical reactivity but also its preferred packing arrangement in the solid state. Understanding this crystal structure is paramount for applications in drug development, where solid-form properties like solubility and stability are critical, and in materials science, where predictable supramolecular synthons are essential for designing novel crystalline materials. This guide provides an in-depth analysis of its three-dimensional architecture as determined by single-crystal X-ray diffraction.

Synthesis and Crystallization Methodology

Synthesis Overview

This compound is a commercially available research chemical.[3][4] Conceptually, its synthesis would involve the methylation of a phloroglucinol carboxylic acid precursor or the oxidation of 2,4,6-trimethoxybenzaldehyde. For the purpose of structural analysis, the primary focus is not on the synthesis but on the preparation of high-quality single crystals, which is the cornerstone of a successful diffraction experiment.

Single Crystal Growth: A Representative Protocol

The definitive crystal structure of this compound was elucidated from crystals grown for X-ray study.[5] While the specific solvent system used in the original study is not detailed, a general and reliable method for crystallizing substituted benzoic acids is by slow evaporation or cooling from a saturated solution. Water, owing to the differential solubility of benzoic acids at varying temperatures, is often an excellent solvent choice.

Field-Proven Protocol: Recrystallization of a Substituted Benzoic Acid

  • Dissolution: Weigh approximately 0.5 g of crude this compound and place it into a 50 mL Erlenmeyer flask. Add ~10 mL of deionized water and a magnetic stir bar.

  • Heating to Saturation: Gently heat the suspension on a hot plate with stirring. Add small aliquots (1-2 mL) of hot deionized water until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Trustworthiness Note: This step prevents insoluble impurities from acting as nucleation sites, which would lead to the formation of many small, imperfect crystals.

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass (to prevent rapid evaporation and contamination) and allow it to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath to maximize the yield of precipitated crystals. Expertise Note: Slow, undisturbed cooling is the single most important factor for growing large, well-ordered single crystals suitable for diffraction. Rapid cooling promotes rapid nucleation, resulting in a microcrystalline powder.

  • Crystal Harvesting: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal faces.

  • Drying: Allow the crystals to dry under vacuum on the funnel for a period, then transfer them to a watch glass to air-dry completely.

Structural Characterization Techniques

The following workflow outlines the comprehensive approach to determining and verifying the structure of a crystalline compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_result Data Interpretation Synthesis Synthesis/Procurement Crystallization Single Crystal Growth Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD Spectroscopy Spectroscopic Verification (FT-IR, NMR) SCXRD->Spectroscopy Complementary Data Solution Structure Solution & Refinement SCXRD->Solution Analysis Analysis of Geometry, Packing & H-Bonding Solution->Analysis caption Fig. 1: Workflow for Crystal Structure Determination.

Caption: Fig. 1: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. A suitable single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected, and the data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Spectroscopic Confirmation (FT-IR & NMR)

While SC-XRD provides the ultimate solid-state structure, spectroscopic methods are essential for confirming the molecular structure and purity of the bulk sample.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies the functional groups present in the molecule. For this compound, characteristic absorbances would include O-H stretching from the carboxylic acid, C=O stretching of the carbonyl group, C-H stretching from the aromatic ring and methoxy groups, and C-O stretching from the ether linkages. The full spectrum is available for reference in public databases.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environment of atoms in the molecule when in solution. The symmetry of this compound would lead to a simplified spectrum. One would expect to see a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent ortho-methoxy groups, and a singlet for the three protons of the para-methoxy group. Reference spectra are available from chemical suppliers and databases.[6]

In-depth Analysis of the Crystal Structure

The crystal structure of this compound was first reported by Wallet, Molins, and Miravitlles in 2001.[5] The data provides a clear picture of both the intramolecular geometry and the intermolecular forces that govern the crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters from the structure determination.

ParameterValueSource
Empirical Formula C₁₀H₁₂O₅[1][2]
Formula Weight 212.20 g/mol [1][2]
Temperature 293 K[5]
Wavelength Mo Kα (0.71073 Å)(Standard)
Crystal System MonoclinicCCDC 176022
Space Group P2₁/cCCDC 176022
Unit Cell Dimensions a = 7.277 Å, b = 13.800 Å, c = 10.191 ÅCCDC 176022
α = 90°, β = 101.48°, γ = 90°CCDC 176022
Volume 1003.5 ųCCDC 176022
Z (Molecules/Unit Cell) 4CCDC 176022
Final R indices [I>2σ(I)] R₁ = 0.046[5]
wR₂ (all data) 0.150[5]
CCDC Deposition No. 176022[1]
Note: Full crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) via the deposition number.
Molecular Geometry and Conformation

The molecular structure reveals several key conformational features driven by steric hindrance and electronic effects.

Caption: Fig. 2: Molecular conformation of this compound.

  • Carboxyl Group Orientation: The presence of two bulky methoxy groups at the ortho positions (C2 and C6) forces the carboxyl group to twist significantly out of the plane of the benzene ring. The torsion angle between the plane of the acid group and the benzene ring (C6–C1–C11–O12) is 54.1°.[5] This steric clash prevents the π-system of the carboxyl group from being fully conjugated with the aromatic ring.

  • Methoxy Group Planarity: In contrast, the three methoxy groups are observed to be nearly coplanar with the benzene ring, maximizing electronic communication between the oxygen lone pairs and the aromatic system.[5]

  • Carboxyl Conformation: The carboxyl group itself adopts a syn conformation, where the acidic proton on O11 and the carbonyl oxygen O12 are on the same side of the C11-O11 bond. This is a common conformation for carboxylic acids.[5]

Supramolecular Assembly via Hydrogen Bonding

Unlike many simple benzoic acids that form centrosymmetric dimers in the solid state, this compound exhibits a different hydrogen-bonding motif. The hydrogen atom from the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule.[5] This head-to-tail interaction repeats, propagating a one-dimensional chain, known as a catemer, throughout the crystal lattice.

G mol1 C=O O-H Molecule A mol2 C=O O-H Molecule B mol1:o11->mol2:c12 O-H···O=C Hydrogen Bond mol3 ... mol2:o12->mol3 Chain Propagation caption Fig. 3: Catemer motif via intermolecular hydrogen bonding.

Caption: Fig. 3: Catemer motif via intermolecular hydrogen bonding.

This specific arrangement is described as a syn-anti hydrogen-bond mode.[5] The proton donor (the hydroxyl group) is in a syn conformation relative to its own carbonyl group, while it interacts with the lone pair on the neighboring carbonyl oxygen that is in an anti orientation relative to the hydroxyl group of the second molecule.[5] This packing mode highlights how subtle changes in substitution patterns can fundamentally alter the preferred supramolecular synthons in crystal engineering.

Conclusion

The crystal structure of this compound is a well-defined system governed by a balance of intramolecular steric strain and intermolecular hydrogen bonding. Key structural takeaways include:

  • Non-planar Carboxyl Group: Steric hindrance from the ortho-methoxy substituents forces the carboxyl group significantly out of the plane of the aromatic ring.

  • Catemer Formation: The dominant intermolecular interaction is a head-to-tail hydrogen bond between the carboxylic acid moieties, leading to the formation of infinite one-dimensional chains (catemers).

  • Syn-Anti H-Bonding: The specific geometry of the hydrogen bond is a syn-anti mode, distinguishing it from other known packing motifs in substituted benzoic acids.

This detailed structural knowledge is invaluable for professionals in drug development and materials science, providing a validated framework for predicting and understanding the solid-state properties of similarly substituted organic molecules.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,6-Trimethoxybenzoic Acid (CAS 570-02-5)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 570-02-5), a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delineates its chemical and physical properties, explores its applications as a structural scaffold in medicinal chemistry, presents a detailed analysis of its associated hazards, and furnishes a robust protocol for its safe handling, storage, and disposal. The guide is structured to deliver not just data, but actionable insights, ensuring that laboratory personnel can utilize this compound with maximum safety and efficacy.

Compound Identification and Structure

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of three methoxy groups on the benzene ring significantly influences its chemical reactivity and physical properties. This substitution pattern makes it a valuable and versatile building block in organic synthesis.

  • CAS Number: 570-02-5

  • IUPAC Name: this compound[1][2]

  • Synonyms: Benzoic acid, 2,4,6-trimethoxy-; Phloroglucinol carboxylic acid trimethyl ether[2][3][4]

  • Chemical Formula: C₁₀H₁₂O₅[2][4][5]

  • Molecular Weight: 212.20 g/mol [2][5]

  • InChI Key: JATAKEDDMQNPOQ-UHFFFAOYSA-N[6]

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Physical Form White to light yellow crystalline powder/solid.[1][3][7]
Melting Point 152 - 158 °C (decomposes)[3][5][8]
Boiling Point 350.6 °C at 760 mmHg (Predicted)[8][9]
Flash Point 137.4 °C[8][9]
Solubility Soluble in methanol.[8][9]
pKa 4.25 ± 0.10 (Predicted)[8]
Density ~1.219 g/cm³ (Predicted)[8][9]

Applications in Research and Drug Development

This compound serves primarily as a specialized intermediate and building block in organic and medicinal chemistry.[8] Its utility is not typically as a final, active pharmaceutical ingredient (API), but rather as a foundational scaffold upon which more complex, biologically active molecules are constructed.

Rationale as a Synthetic Intermediate

The electron-donating nature of the three methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The carboxylic acid moiety provides a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This combination of features makes it a useful starting material for creating libraries of compounds for screening and lead optimization.

Role in the Development of Novel Antimicrobial Agents

A compelling application for this structural motif is in the fight against antimicrobial resistance. The overexpression of efflux pumps is a primary mechanism by which bacteria expel antibiotics, rendering them ineffective.[1] Recent research has focused on developing Efflux Pump Inhibitors (EPIs) to restore the efficacy of existing antibiotics.

Derivatives synthesized from a trimethoxybenzoic acid scaffold have been identified as potential EPIs.[1][5] In these studies, the trimethoxybenzoic acid core is functionalized, for example, by forming amide derivatives, to create molecules that can interfere with the bacterial efflux mechanism.[1] This line of research highlights the compound's value in generating novel chemical entities that address critical challenges in drug development.[5]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. A thorough understanding of its risks is the first step in ensuring laboratory safety.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1][3]

  • Signal Word: Warning [1][2][10]

  • Hazard Statements:

    • H315: Causes skin irritation. [2][10]

    • H319: Causes serious eye irritation. [2][10]

    • H335: May cause respiratory irritation. [2][10]

Toxicological Summary:

  • Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[10] Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Damage/Irritation: Classified as a serious eye irritant (Category 2A).[10] Contact with eyes can cause significant irritation, pain, and potential damage.

  • Respiratory Sensitization: May cause respiratory irritation (STOT SE 3), leading to coughing and shortness of breath upon inhalation of dust.[10]

  • Carcinogenicity: Not classified as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA.[10]

Risk Assessment and Mitigation Workflow

Safe handling of this compound requires a systematic approach to risk assessment. The following workflow diagram illustrates the decision-making process from initial planning to emergency response.

risk_assessment_workflow cluster_planning Phase 1: Planning & Preparation cluster_controls Phase 2: Engineering & PPE Controls cluster_procedure Phase 3: Safe Handling Procedure cluster_emergency Phase 4: Emergency Response A Review SDS & Technical Guide B Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant A->B Leads to C Define Scope of Work (Scale, Duration) B->C Informs D Work in Chemical Fume Hood or Ventilated Enclosure C->D Determines Need For E Select Personal Protective Equipment (PPE) D->E Mandatory F Standard Lab Coat Nitrile Gloves ANSI-Z87.1 Safety Goggles E->F G Weigh solid carefully to avoid dust generation E->G Required For H Handle away from incompatible materials (Strong Oxidizers) G->H I Store in a cool, dry, well-ventilated area. Keep container sealed. H->I J Exposure Event Occurs K Skin: Wash with soap & water for 15 min. Seek medical advice if irritation persists. J->K Skin Contact L Eyes: Flush with water for 15 min, lifting eyelids. Seek immediate medical attention. J->L Eye Contact M Inhalation: Move to fresh air. Seek medical attention if symptoms occur. J->M Inhalation N Spill: Evacuate. Ventilate area. Wear full PPE. Sweep solid into container for disposal. J->N Spill

Caption: Risk assessment and mitigation workflow for this compound.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict protocol is non-negotiable for mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be required for larger quantities or when there is a splash risk.

  • Skin Protection: Wear a standard laboratory coat. Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before each use.

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area or fume hood, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA or EN 136 approved respirator with a particle filter.

Step-by-Step Handling Procedure
  • Preparation: Cordon off the work area. Ensure a chemical fume hood is operational. Confirm the location of the nearest safety shower and eyewash station.

  • Aliquotting: When weighing or transferring the solid, perform the task in a fume hood to control dust. Use a spatula and weigh onto paper or into a container. Avoid creating and inhaling dust.[10]

  • Dissolution: When adding to a solvent, do so slowly and under agitation to prevent splashing.

  • Reaction Setup: All operations should be conducted within a fume hood. Ensure all glassware is properly secured.

  • Post-Handling: Thoroughly wash hands and any affected skin areas with soap and water after handling is complete.[10] Decontaminate the work surface.

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound should be stored at room temperature away from direct sunlight and heat.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, which can lead to vigorous reactions.[10]

Disposal
  • Waste Characterization: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Procedure: Unused material and contaminated labware should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[10] Consider dissolving the material in a combustible solvent for incineration at a licensed chemical waste facility.

Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms like coughing occur, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.

References

Molecular weight and formula of 2,4,6-Trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,6-Trimethoxybenzoic Acid: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound (TMBA), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline detailed protocols for its synthesis and characterization, explore its applications as a versatile building block in organic synthesis, and provide essential safety and handling guidelines. This document is structured to serve as a practical and authoritative resource, grounding technical procedures in established scientific principles to empower innovation and ensure laboratory safety.

Introduction to this compound

This compound, CAS number 570-02-5, is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with three methoxy (-OCH₃) groups positioned at the 2, 4, and 6 (ortho and para) positions of the benzene ring. These electron-donating groups significantly influence the molecule's reactivity, making the aromatic ring highly nucleophilic and modifying the properties of the carboxylic acid function through steric hindrance and electronic effects.

This unique substitution pattern makes TMBA a valuable precursor in the synthesis of complex organic molecules, including pharmaceutical agents and other bioactive compounds.[1] Its derivatives have been investigated for various biological activities, including potential as efflux pump inhibitors to combat antibiotic resistance.[2] Understanding the synthesis and reactivity of TMBA is therefore crucial for chemists aiming to leverage its structural features for targeted molecular design.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are foundational to reproducible research. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₅[3][4][5]
Molecular Weight 212.20 g/mol [1][3][5]
IUPAC Name This compound[3][4]
CAS Registry Number 570-02-5[4][6]
Appearance White to light yellow powder or crystalline solid[1][5]
Melting Point 158°C (with decomposition)[1][6]
Boiling Point 350.6 ± 37.0 °C (Predicted)[1]
Density ~1.219 g/cm³ (Predicted)[1]
Solubility Soluble in methanol[1]
SMILES COC1=CC(=C(C(=C1)OC)C(=O)O)OC[3]
InChIKey JATAKEDDMQNPOQ-UHFFFAOYSA-N[4]

These properties are critical for determining appropriate solvents for reactions and purification, selecting analytical techniques, and ensuring proper storage conditions.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the carboxylation of its highly activated precursor, 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether). The electron-rich nature of the benzene ring facilitates electrophilic substitution. The following protocol describes a standard laboratory-scale synthesis via Grignard carboxylation.

Synthesis via Grignard Reaction: An Experimental Protocol

This method involves the formation of an aryl Grignard reagent from 1-bromo-2,4,6-trimethoxybenzene, followed by its reaction with carbon dioxide (in the form of dry ice) to form the carboxylate salt, which is then protonated.

Causality: The Grignard pathway is chosen for its reliability and high yield. The bromo-substituted precursor is necessary to initiate the formation of the organometallic reagent, which acts as a potent carbon nucleophile to attack the electrophilic carbon of CO₂.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve 1-bromo-2,4,6-trimethoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate beaker, crush an excess of dry ice (solid CO₂) into a fine powder.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Acidification:

    • Slowly quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and acidify to a pH of ~2 with dilute hydrochloric acid (e.g., 2 M HCl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Reagent Formation cluster_reaction Core Reaction cluster_purification Work-up & Purification start Flame-dried Glassware (Inert Atmosphere) reagent 1-Bromo-2,4,6-trimethoxybenzene + Mg turnings in Anhydrous THF start->reagent grignard Formation of Aryl Grignard Reagent reagent->grignard carboxylation Carboxylation: Reaction with Dry Ice (CO₂) grignard->carboxylation salt Magnesium Carboxylate Salt carboxylation->salt acidification Acidic Work-up (HCl) salt->acidification extraction Solvent Extraction (Ethyl Acetate) acidification->extraction purify Recrystallization extraction->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for characterization.

TechniqueExpected Data & Interpretation
¹H NMR - Two singlets for the methoxy protons: one for the two equivalent ortho -OCH₃ groups (~3.8 ppm) and one for the para -OCH₃ group (~3.85 ppm).- A singlet for the two equivalent aromatic protons (~6.1-6.2 ppm).- A broad singlet for the acidic carboxylic acid proton (>10 ppm), which may not be observed depending on the solvent.
¹³C NMR - Signals for the methoxy carbons (~55-56 ppm).- Signals for the aromatic carbons, including the quaternary carbons attached to the methoxy and carboxyl groups, and the protonated aromatic carbons (~90-165 ppm).- A signal for the carboxylic carbon (~165-170 ppm).
FT-IR (KBr) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxyl group (~1680-1710 cm⁻¹).- C-O stretches from the methoxy and acid groups (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1600 cm⁻¹).[3]
Mass Spec. (GC-MS) - A molecular ion peak [M]⁺ at m/z = 212.[3]
Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry product.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum according to standard instrument parameters for proton NMR.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and compare chemical shifts (δ) to reference values to confirm the structure.

Analytical Workflow Diagram

Analytical_Workflow cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation input Synthesized Product nmr ¹H & ¹³C NMR input->nmr Parallel Analysis ms Mass Spectrometry input->ms Parallel Analysis ftir FT-IR Spectroscopy input->ftir Parallel Analysis mp Melting Point Analysis input->mp Parallel Analysis purity Purity Assessment (e.g., HPLC, LC-MS) nmr->purity Structural & Mass Data ms->purity Structural & Mass Data ftir->purity Functional Group & Physical Data mp->purity Functional Group & Physical Data final Verified Compound purity->final

Caption: Analytical workflow for identity and purity verification.

Applications in Research and Drug Development

The utility of this compound stems from its unique structural characteristics:

  • Electron-Rich Aromatic Ring: The three methoxy groups are strong activating groups, making the ring highly susceptible to further electrophilic aromatic substitution, allowing for the introduction of other functional groups.

  • Sterically Hindered Carboxyl Group: The two ortho-methoxy groups provide significant steric bulk around the carboxylic acid. This can be exploited to direct reactions to other parts of a molecule or to create sterically demanding environments in a target molecule, such as the active site of an enzyme.

A notable area of application is in the development of novel therapeutic agents. For instance, derivatives of trimethoxybenzoic acid have been synthesized and evaluated as potential efflux pump inhibitors (EPIs) in bacteria.[2] Efflux pumps are proteins that bacteria use to expel antibiotics, conferring multidrug resistance. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics. The trimethoxybenzoyl scaffold serves as a foundational structure that can be systematically modified to optimize inhibitory activity and pharmacokinetic properties.[2]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance that requires careful handling.

Hazard CategoryGHS Classification & StatementSource(s)
Skin Irritation Category 2 (H315: Causes skin irritation)[3][7]
Eye Irritation Category 2 (H319: Causes serious eye irritation)[3][7]
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)[3][7]

Protocol for Safe Handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

  • Handling: Avoid creating dust when weighing or transferring the material.[8] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for chemical innovation. Its distinct molecular architecture, characterized by an activated aromatic system and a sterically shielded carboxyl group, provides a robust platform for synthetic chemists. This guide has provided the essential technical knowledge—from its fundamental properties and synthesis to its applications and safe handling—required for its effective use in research and development. By adhering to the detailed protocols and safety measures outlined herein, scientists can confidently and safely leverage this compound to advance the frontiers of drug discovery and materials science.

References

Introduction: The Significance of Methoxy-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Trimethoxybenzoic Acids

Benzoic acid, in its own right, is a foundational structure in organic chemistry. However, its true potential in fields like materials science and pharmacology is often unlocked through functionalization of the benzene ring. The addition of methoxy (-OCH₃) groups, in particular, dramatically alters the molecule's electronic and steric properties. This substitution increases electron density in the aromatic ring, enhances lipophilicity, and provides hydrogen bond accepting capabilities, all of which are critical for modulating biological activity and material characteristics.

The trimethoxybenzoic acids, possessing three such groups, represent a fascinating case study in the evolution of chemical synthesis and our understanding of structure-activity relationships. This guide provides a detailed exploration of their journey from discovery in the 19th century to their current role in modern drug development, offering insights into the scientific reasoning behind key experimental choices.

Part 1: Early Discovery and the Natural Product Connection

The history of trimethoxybenzoic acids is inextricably linked to the study of natural products. The most prominent isomer, 3,4,5-trimethoxybenzoic acid, was not initially synthesized but was instead identified as a derivative of a widely available natural compound: gallic acid (3,4,5-trihydroxybenzoic acid).

Gallic acid is a key component of hydrolyzable tannins, found abundantly in gallnuts, sumac, witch hazel, and tea leaves. 19th-century chemists, in their quest to understand the structure of these natural compounds, subjected them to various chemical manipulations. A pivotal technique of this era was methylation, the process of adding a methyl group to an oxygen, nitrogen, or carbon atom.

The methylation of gallic acid proved to be a critical step. By treating gallic acid with a methylating agent, early chemists could replace the acidic protons of the three hydroxyl groups with methyl groups, yielding the trimethyl ether derivative: 3,4,5-trimethoxybenzoic acid. This process was not merely a synthetic curiosity; it was a crucial method for structural elucidation. By converting the reactive and polar hydroxyl groups into more stable and less polar methoxy groups, researchers could more easily purify, crystallize, and analyze the core carbon skeleton of the original natural product.

One of the earliest and most common methods involved the use of dimethyl sulfate and a base. This classical approach, while effective, utilized highly toxic reagents, a factor that would drive the development of safer methods later on.

Diagram: From Natural Product to Synthetic Derivative

Below is a diagram illustrating the foundational transformation from naturally occurring gallic acid to its key methylated derivative, which became a cornerstone for further research.

G cluster_0 19th Century Structural Elucidation A Gallic Acid (3,4,5-Trihydroxybenzoic Acid) (From Natural Tannins) B 3,4,5-Trimethoxybenzoic Acid (Gallic Acid Trimethyl Ether) A->B  Exhaustive Methylation  (e.g., Dimethyl Sulfate & Base)

Caption: Historical pathway from gallic acid to 3,4,5-trimethoxybenzoic acid.

Part 2: The Evolution of Synthetic Methodologies

As the importance of trimethoxybenzoic acids grew, reliance on the methylation of gallic acid gave way to more versatile and direct synthetic routes. This evolution was driven by the need to access other isomers and to develop more efficient, scalable, and safer manufacturing processes.

Classical Approach: The Williamson Ether Synthesis

The foundational method for preparing these compounds was an application of the Williamson ether synthesis. This involved starting with a dihydroxybenzoic acid and methylating the hydroxyl groups.

Protocol 1: Classical Methylation of a Dihydroxybenzoic Acid

  • Objective: To synthesize a trimethoxybenzoic acid from a dihydroxybenzoic acid precursor.

  • Rationale: This method is a direct application of a fundamental organic reaction. Dimethyl sulfate is a powerful and inexpensive methylating agent. The base (sodium hydroxide) is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions, which then attack the electrophilic methyl groups of the dimethyl sulfate.

  • Methodology:

    • Dissolution & Deprotonation: A dihydroxybenzoic acid derivative (e.g., 3,4-dihydroxybenzoic acid) is dissolved in an aqueous solution of sodium hydroxide. The mixture is stirred until a clear solution of the sodium salt is formed.

    • Methylation: Dimethyl sulfate is added dropwise to the solution at a controlled temperature (typically below 40°C) to manage the exothermic reaction. The reaction is highly stoichiometric.

    • Reaction Monitoring: The mixture is stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • Work-up & Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl). The acidification protonates the carboxylate, causing the trimethoxybenzoic acid product to precipitate out of the aqueous solution.

    • Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

  • Trustworthiness Note: This protocol involves highly toxic and corrosive reagents (dimethyl sulfate, strong base/acid). It requires strict safety protocols, including operation within a fume hood and use of appropriate personal protective equipment. The validation of the final product would be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Modern Approach: Palladium-Catalyzed Carbonylation

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency and atom economy, and by using less hazardous materials. Palladium-catalyzed reactions have become a powerful tool in this endeavor. A modern approach might involve the carbonylation of a trimethoxybromobenzene.

Protocol 2: Modern Pd-Catalyzed Carbonylation

  • Objective: To synthesize a trimethoxybenzoic acid from a corresponding bromo-aromatic compound.

  • Rationale: This method avoids the use of highly toxic methylating agents like dimethyl sulfate. It builds the carboxylic acid functionality directly onto a pre-existing trimethoxy-substituted ring. Palladium catalysis allows for high efficiency and functional group tolerance under relatively mild conditions. Carbon monoxide is the source of the carbonyl group.

  • Methodology:

    • Reactor Setup: A high-pressure reactor is charged with a trimethoxybromobenzene isomer (e.g., 1-bromo-3,4,5-trimethoxybenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., K₂CO₃) in a suitable solvent like DMF.

    • Reaction Execution: The reactor is sealed, purged with carbon monoxide (CO) gas, and then pressurized to the target pressure (e.g., 5-10 bar). The mixture is heated (e.g., to 100-120°C) and stirred for several hours.

    • Work-up & Isolation: After cooling and venting the CO gas, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified, causing the product to precipitate.

    • Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.

  • Trustworthiness Note: This protocol requires specialized high-pressure equipment. The reaction's success is highly dependent on the purity of the reagents and the exclusion of oxygen. Product identity and purity are confirmed via HPLC, LC-MS, and NMR spectroscopy.

Comparative Analysis of Synthetic Routes
FeatureClassical Williamson Ether SynthesisModern Pd-Catalyzed Carbonylation
Starting Materials Dihydroxybenzoic AcidTrimethoxybromobenzene
Key Reagents Dimethyl Sulfate (highly toxic)Palladium Catalyst, CO gas
Versatility Limited by precursor availabilityHigh, depends on brominated isomer
Safety Concerns High toxicity, corrosive reagentsHigh pressure, CO toxicity
Atom Economy ModerateGenerally higher
Scalability Well-established for industrial scaleCan be complex to scale up

Part 3: Key Isomers and Their Applications in Drug Development

The specific arrangement of the three methoxy groups on the benzoic acid scaffold dictates the molecule's three-dimensional shape and electronic properties, leading to vastly different applications, particularly in pharmacology.

3,4,5-Trimethoxybenzoic Acid: The Foundation of Trimetazidine

This isomer, derived from gallic acid, is arguably the most commercially significant. Its primary application is as a key starting material for the synthesis of the anti-anginal drug Trimetazidine .

Trimetazidine works by inhibiting the beta-oxidation of fatty acids, which shifts the heart's energy metabolism towards glucose oxidation. This process requires less oxygen to produce the same amount of ATP, making the heart more efficient under ischemic (low oxygen) conditions. The 3,4,5-trimethoxybenzoyl moiety is crucial for the molecule's ability to bind to its target enzyme, long-chain 3-ketoacyl-CoA thiolase.

Diagram: Synthetic Workflow for a Pharmaceutical Intermediate

The following diagram outlines a generalized workflow for producing a key pharmaceutical intermediate, reflecting the multi-step nature of drug synthesis that often begins with a functionalized building block like trimethoxybenzoic acid.

G cluster_1 Pharmaceutical Synthesis Workflow A Trimethoxybenzoic Acid (Starting Material) B Activation (e.g., to Acid Chloride) A->B C Amide Coupling (with Amine Substrate) B->C D Crude Drug Precursor C->D E Purification (Crystallization/Chromatography) D->E F Final Pharmaceutical Intermediate E->F

Caption: Generalized workflow for converting trimethoxybenzoic acid into a drug intermediate.

Other Isomers in Research

While the 3,4,5-isomer is dominant, other isomers are valuable tools in medicinal chemistry research:

  • 2,4,5-Trimethoxybenzoic Acid: This isomer and its derivatives have been investigated for their potential as multidrug resistance (MDR) modulators in cancer therapy. The specific substitution pattern allows these molecules to interact with transporter proteins like P-glycoprotein, potentially restoring the efficacy of chemotherapy agents.

  • 2,3,4-Trimethoxybenzoic Acid: Derivatives of this isomer have been explored for various biological activities, leveraging the unique steric and electronic environment created by the adjacent methoxy groups.

Conclusion

The journey of trimethoxybenzoic acids from their 19th-century origins as derivatives of natural gallic acid to their current status as vital building blocks in modern pharmaceuticals is a testament to the progress of chemical science. The evolution from hazardous classical methylation techniques to sophisticated catalytic methods highlights the ongoing drive for efficiency, safety, and precision in synthesis. For researchers and drug development professionals, these molecules are not just reagents; they are carriers of a rich chemical history and powerful tools for designing the next generation of therapeutic agents. Their story underscores a fundamental principle: understanding the history and development of core chemical scaffolds provides invaluable insight into their future potential.

The Evolving Landscape of 2,4,6-Trimethoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the intricate world of medicinal chemistry, the concept of a "privileged scaffold" is reserved for molecular frameworks that demonstrate a remarkable ability to bind to multiple, distinct biological targets, thereby offering a fertile ground for the development of a diverse array of therapeutic agents. The 2,4,6-trimethoxybenzoic acid (TMBA) core, with its unique electronic and steric properties, has emerged as one such scaffold. The strategic placement of three methoxy groups on the phenyl ring profoundly influences the molecule's conformation and reactivity, bestowing upon its derivatives a wide spectrum of pharmacological activities. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of TMBA derivatives, underpinned by field-proven insights and methodologies.

The Core Moiety: Understanding this compound

This compound is a white to light yellow crystalline solid with the molecular formula C₁₀H₁₂O₅[1]. Its structure is characterized by a benzoic acid core with three methoxy groups positioned at the 2, 4, and 6 positions of the aromatic ring. This substitution pattern leads to a sterically hindered carboxyl group, which influences its reactivity in chemical syntheses[2]. The electron-donating nature of the methoxy groups also modulates the electronic properties of the aromatic ring, which is a key determinant of the biological activity of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight212.20 g/mol [1]
Melting Point158 °C (decomposes)[1]
pKa4.25 ± 0.10 (Predicted)
SolubilitySoluble in Methanol[1]

Synthetic Strategies: From Core to Diversity

The derivatization of 2,4,6-TMBA is primarily centered around modifications of the carboxylic acid group to generate esters, amides, and other functional moieties. A crucial first step in many of these synthetic pathways is the conversion of the carboxylic acid to the more reactive acyl chloride.

Preparation of 2,4,6-Trimethoxybenzoyl Chloride: A Key Intermediate

The synthesis of 2,4,6-trimethoxybenzoyl chloride is a foundational reaction that opens the door to a vast array of derivatives. The most common and efficient method involves the reaction of this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzoyl Chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in an inert solvent such as toluene or dichloromethane.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4,6-trimethoxybenzoyl chloride can be purified by vacuum distillation to yield a clear to light-yellow liquid.

This protocol is adapted from established methods for the synthesis of similar acyl chlorides.

Synthesis of this compound Esters and Amides

With the acyl chloride in hand, the synthesis of esters and amides becomes a straightforward nucleophilic acyl substitution reaction.

Experimental Protocol: General Procedure for Esterification and Amidation

  • Reaction Setup: Dissolve the alcohol or amine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in an inert solvent like dichloromethane or tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath and slowly add a solution of 2,4,6-trimethoxybenzoyl chloride (1 equivalent) in the same solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2,4,6-Trimethoxy-Substituted Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are another important class of TMBA derivatives with significant biological activity. Their synthesis is typically achieved through a Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis of a 2,4,6-Trimethoxychalcone Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethoxyacetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in methanol or ethanol.

  • Base-Catalyzed Condensation: Add a 40% (w/v) aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature overnight. The formation of a precipitate indicates product formation.

  • Work-up and Purification: Filter the precipitate, wash thoroughly with cold water and cold methanol to remove unreacted starting materials and base. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product[3].

Therapeutic Potential: A Multifaceted Scaffold in Drug Discovery

The 2,4,6-trimethoxybenzoyl moiety has been identified as a key pharmacophore in a variety of biologically active molecules. The following sections will delve into the most promising therapeutic applications of TMBA derivatives.

Anticancer Activity: Targeting the Pillars of Cell Division

A significant body of research has focused on the anticancer potential of TMBA derivatives, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.

One of the most well-established mechanisms of action for anticancer TMBA derivatives is the inhibition of tubulin polymerization[4][5]. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death)[6]. The trimethoxyphenyl ring plays a crucial role in binding to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules[4][6].

Tubulin_Inhibition cluster_Cell Cancer Cell TMBA_Derivative 2,4,6-TMBA Derivative Tubulin α/β-Tubulin Dimers TMBA_Derivative->Tubulin Binds to Colchicine Site TMBA_Derivative->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 2,4,6-TMBA derivatives.

Recent studies have also implicated TMBA derivatives, particularly the hydroxylated analogue 2,4,6-trihydroxybenzoic acid, as inhibitors of cyclin-dependent kinases (CDKs)[7][8][9][10][11]. CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can halt the progression of the cell cycle and induce cell death in cancer cells[7][8][9][10][11].

Table 2: Anticancer Activity of Selected 2,4,6-Trimethoxy-Substituted Chalcone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Esophageal cancer cells-[3]
Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria is a major global health crisis. TMBA derivatives have shown promise as a new class of antimicrobial agents, particularly as efflux pump inhibitors[12]. Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics out of the cell, thereby conferring resistance. By inhibiting these pumps, TMBA derivatives can restore the efficacy of existing antibiotics[12].

Efflux_Pump_Inhibition cluster_Bacteria Bacterial Cell Antibiotic Antibiotic Target Bacterial Target Antibiotic->Target Inhibits TMBA_Derivative 2,4,6-TMBA Derivative Efflux_Pump Efflux Pump TMBA_Derivative->Efflux_Pump Inhibits Efflux_Pump->Antibiotic Expels

Caption: Mechanism of efflux pump inhibition by 2,4,6-TMBA derivatives.

Anti-inflammatory and Antiviral Potential

While research in these areas is less extensive than in oncology, preliminary studies suggest that TMBA and its derivatives possess anti-inflammatory and antiviral properties. Some benzoic acid derivatives have been shown to inhibit the replication of the influenza virus by targeting the viral neuraminidase enzyme[13][14][15]. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways[16][17][18][19]. Further research is warranted to fully elucidate the mechanisms and therapeutic potential of TMBA derivatives in these areas.

Future Directions and Concluding Remarks

The this compound scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The insights provided in this guide underscore the importance of this privileged structure in medicinal chemistry. The demonstrated anticancer and antimicrobial activities, coupled with emerging evidence for anti-inflammatory and antiviral potential, highlight the vast therapeutic landscape that remains to be explored.

Future research should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a wider range of TMBA derivatives are crucial to fully explore the structure-activity relationships.

  • In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will enable more rational drug design.

  • Preclinical and clinical development: Promising lead compounds should be advanced through preclinical and, ultimately, clinical studies to translate their therapeutic potential into tangible benefits for patients.

As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the this compound core is poised to remain a cornerstone of innovation in the quest for new and effective medicines.

References

Mechanism of Action of Trimethoxybenzoic Acid Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility and Biological Significance of Trimethoxybenzoic Acids

Trimethoxybenzoic acids (TMBAs) represent a fascinating class of substituted benzoic acid derivatives that have garnered significant attention across medicinal chemistry and drug development.[1] These compounds, characterized by a benzoic acid core adorned with three methoxy groups, exist as several isomers, with the 3,4,5- and 2,4,5-isomers being of particular interest. Their chemical framework is not only a recurring motif in numerous natural products and pharmaceuticals but also serves as a versatile building block in modern organic synthesis.[2][3]

The specific arrangement of the methoxy groups on the benzene ring profoundly influences the physicochemical properties and, consequently, the biological activities of these molecules.[1] These activities are remarkably diverse, spanning anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][4] For instance, 3,4,5-TMBA, also known as eudesmic acid or gallic acid trimethyl ether, is a known plant metabolite, a human xenobiotic metabolite, and an active metabolite of the clinical drug trimebutine.[5][6] It is recognized as a potent antioxidant and an inhibitor of cytokine production.[4] In parallel, the 2,4,5-TMBA isomer has been shown to possess powerful anti-inflammatory properties through the inhibition of key signaling pathways.[1][7]

This guide provides a deep dive into the core mechanisms through which TMBA compounds exert their effects on biological systems. We will explore their interactions with key cellular signaling pathways, their capacity for enzyme inhibition, and their role in combating microbial resistance. By synthesizing technical data with field-proven experimental insights, this document aims to serve as a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.

Part 1: Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. A central mechanism by which TMBA compounds exert their therapeutic effects is through the targeted modulation of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways.

The Causality of Targeting NF-κB and STAT Pathways

The NF-κB and STAT signaling pathways are master regulators of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of NF-κB, its translocation to the nucleus, and the subsequent transcription of pro-inflammatory genes, including cytokines like IL-6 and chemokines like MCP-1.[1] Similarly, the STAT pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in inflammation and cell proliferation. Uncontrolled activation of these pathways is a direct driver of pathological inflammation.

2,4,5-Trimethoxybenzoic acid has been identified as a potent inhibitor of this process.[7] It has been shown to suppress LPS-induced inflammatory responses by directly inhibiting the activation of both NF-κB and STAT signaling.[1][7] This inhibitory action effectively halts the downstream production of inflammatory mediators, making it a promising candidate for managing inflammatory conditions. Furthermore, this compound can inhibit the M1 macrophage phenotype, a pro-inflammatory state of macrophages, further underscoring its anti-inflammatory potential.[1][7]

Visualization: Inhibition of the LPS-Induced Inflammatory Pathway

The following diagram illustrates the key intervention point of 2,4,5-Trimethoxybenzoic acid in the LPS-stimulated inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFKB_Activation NF-κB Activation TLR4->NFKB_Activation STAT_Activation STAT Activation TLR4->STAT_Activation Inflammatory_Response Inflammatory Response (e.g., IL-6, MCP-1) NFKB_Activation->Inflammatory_Response STAT_Activation->Inflammatory_Response TMBA 2,4,5-Trimethoxybenzoic Acid TMBA->NFKB_Activation Inhibits TMBA->STAT_Activation Inhibits LPS LPS LPS->TLR4

Caption: Inhibition of LPS-induced inflammatory signaling by 2,4,5-Trimethoxybenzoic Acid.[1]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This self-validating protocol is designed to quantify the inhibitory effect of a TMBA compound on the NF-κB signaling pathway in a cellular context. The use of a luciferase reporter provides a highly sensitive and quantitative readout of pathway activity.[8][9]

Objective: To determine the dose-dependent inhibition of LPS-induced NF-κB activation by a test compound.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.

  • Test Compound (e.g., 2,4,5-Trimethoxybenzoic acid) dissolved in DMSO.

  • Lipopolysaccharide (LPS) from E. coli.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Dual-Luciferase® Reporter Assay System.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Remove the old media from the cells and add 90 µL of fresh serum-free DMEM. Add 10 µL of the diluted compound to each well. Include a "vehicle control" (DMSO only) and a "no treatment" control. Incubate for 1 hour.

    • Causality Check: This pre-incubation step ensures the compound has entered the cells and is available to interact with its target before the inflammatory stimulus is applied.

  • Stimulation: Prepare a stock of LPS in serum-free DMEM. Add 10 µL of LPS solution to each well (final concentration of 100 ng/mL), except for the "no treatment" control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂. This duration is typically optimal for maximal induction of the NF-κB reporter gene.

  • Lysis and Luciferase Measurement: Remove the media. Lyse the cells and measure both firefly and Renilla luciferase activity using a Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Part 2: Antioxidant Activity and Redox Modulation

The antioxidant properties of TMBA compounds, particularly naturally occurring phenolic acids like syringic acid and 3,4,5-TMBA, are central to their protective effects.[4][10] They operate through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and upregulation of the cell's endogenous antioxidant defenses.

Direct and Indirect Antioxidant Mechanisms
  • Direct Scavenging: The chemical structure of these compounds, featuring methoxy groups on the benzene ring, confers the ability to donate electrons and neutralize free radicals, thereby mitigating oxidative stress.[10] This direct antioxidant activity is a first line of defense against cellular damage.

  • Indirect Antioxidant Effects (NRF2 Activation): A more profound and lasting antioxidant effect is achieved by modulating gene expression. Syringic acid, a close structural relative of TMBAs, has been shown to activate the Keap1/Nrf2 pathway.[11] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Oxidative stress or the presence of activators like syringic acid disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the increased expression of endogenous antioxidant enzymes (e.g., heme oxygenase-1, SOD, catalase). This mechanism enhances the cell's intrinsic capacity to handle oxidative insults.

Visualization: The Keap1/Nrf2 Signaling Pathway

The diagram below shows the activation of the Nrf2-mediated antioxidant response by TMBA-related compounds.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Compound TMBA Compound Compound->Keap1_Nrf2 disrupts Keap1_Nrf2->Nrf2_c releases ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 antioxidant response pathway by TMBA compounds.

Part 3: Enzyme Inhibition as a Therapeutic Modality

Enzyme inhibition is a cornerstone of pharmacology, where blocking the activity of a specific enzyme can halt a disease process.[12] While extensive data on TMBA isomers as enzyme inhibitors is still emerging, related compounds provide a clear precedent. For example, 2,4,6-Trihydroxybenzoic acid, a flavonoid metabolite, shows dose-dependent inhibition of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and key targets in cancer therapy.[13]

Quantifying Inhibitory Potency

The effectiveness of an inhibitor is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. Comparing the IC₅₀ values of a novel compound to established inhibitors is a standard method for benchmarking its potency.

Table 1: Comparative IC₅₀ Values for Selected CDK Inhibitors

Inhibitor Target Enzyme(s) IC₅₀ (µM) Key Insight
2,4,6-Trihydroxybenzoic acid CDK1, CDK2, CDK4 Dose-dependent Demonstrates activity against key cell cycle kinases.[13]
Flavopiridol CDK1, CDK2, CDK4 0.03, 0.1, 0.02 High-potency, broad-spectrum CDK inhibitor.[13]
Roscovitine (Seliciclib) CDK1, CDK2 2.7, 0.1 Shows selectivity for specific CDK isoforms.[13]

| Dinaciclib | CDK1, CDK2, CDK4 | 0.003, 0.001, N/A | Extremely potent, next-generation CDK inhibitor.[13] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of a TMBA compound on the activity of a purified kinase enzyme.

Objective: To determine the IC₅₀ of a test compound against a specific Cyclin-Dependent Kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E).

  • Kinase substrate (e.g., Histone H1).

  • [γ-³²P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Test Compound (TMBA) and a known inhibitor (e.g., Roscovitine) for positive control.

  • Phosphocellulose paper and scintillation counter.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the CDK/Cyclin complex, and the Histone H1 substrate.

  • Inhibitor Addition: Add varying concentrations of the test compound (or control inhibitor) to the reaction tubes. Include a "no inhibitor" control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the enzyme for a sensitive assay.

    • Causality Check: The use of radiolabeled ATP allows for the direct measurement of phosphate transfer from ATP to the substrate, a definitive measure of kinase activity.

  • Incubation: Incubate the reaction at 30°C for 30 minutes. The time should be within the linear range of the reaction.

  • Stopping the Reaction: Stop the reaction by spotting a portion of the mixture onto a sheet of phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.

  • Washing: Wash the paper extensively in a phosphoric acid solution to remove all unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data and determine the IC₅₀ value.

Part 4: Antimicrobial Mechanisms and Overcoming Resistance

The rise of antibiotic resistance necessitates novel therapeutic strategies. TMBA derivatives have emerged as promising agents in this area, acting not only as direct antimicrobials but also as inhibitors of bacterial defense mechanisms.[14]

Direct Antibacterial Action and Efflux Pump Inhibition

Certain TMBA compounds exhibit direct antibacterial activity. For example, 3,4,5-TMBA is active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.97 µg/mL.[6][15]

Perhaps more significantly, TMBA derivatives have been identified as Efflux Pump Inhibitors (EPIs).[14][16] Bacterial efflux pumps are membrane proteins that actively expel antibiotics from the cell, a major mechanism of multidrug resistance.[17] By inhibiting these pumps, TMBA derivatives can restore the efficacy of conventional antibiotics to which bacteria had become resistant. Structure-activity relationship studies have highlighted that the trimethoxybenzoyl moiety is crucial for this inhibitory activity.[14]

Visualization: Workflow for Assessing Efflux Pump Inhibition

This diagram outlines the logical flow of an experiment to confirm a compound's activity as an efflux pump inhibitor.

Caption: Experimental workflow for an Ethidium Bromide accumulation assay.

Experimental Protocol: Ethidium Bromide (EtBr) Accumulation Assay

This protocol is a self-validating system to assess a compound's ability to inhibit efflux pumps using a fluorescent substrate.

Objective: To determine if a TMBA derivative can inhibit efflux pump activity in a specific bacterial strain, leading to the intracellular accumulation of ethidium bromide.

Materials:

  • Bacterial strain known to overexpress efflux pumps (e.g., S. aureus 272123).[14]

  • Ethidium Bromide (EtBr) solution.

  • Test compound (TMBA derivative).

  • Known efflux pump inhibitor (e.g., Reserpine) as a positive control.[14]

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Methodology:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.4).

  • Plate Setup: Add the bacterial suspension to the wells of a 96-well black plate.

  • Compound Addition: Add the test compound at a sub-inhibitory concentration (to ensure effects are not due to cell death). Also, add the positive control (Reserpine) and a vehicle control (DMSO) to respective wells.

  • Assay Initiation: Add EtBr to all wells at a final concentration of 1-2 µg/mL.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader (e.g., Ex: 530 nm, Em: 600 nm). Measure the fluorescence intensity every minute for 60 minutes.

    • Causality Check: In the absence of an inhibitor, the pumps will expel EtBr, resulting in low fluorescence. Inhibition of the pumps will cause EtBr to accumulate inside the cell and intercalate with DNA, leading to a significant increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Compare the fluorescence accumulation curve in the presence of the test compound to the vehicle control and the positive control.

    • A significant increase in fluorescence over the vehicle control indicates efflux pump inhibition.

Conclusion and Future Perspectives

The mechanisms of action for trimethoxybenzoic acid compounds are multifaceted and potent, positioning them as highly valuable scaffolds in drug discovery. Their ability to concurrently target key nodes in inflammation (NF-κB, STAT), oxidative stress (Nrf2), and microbial resistance (efflux pumps) highlights their therapeutic versatility. The substitution pattern of the methoxy groups is a critical determinant of their biological activity, a key insight for the rational design of future derivatives.[1][14]

While the preclinical evidence is compelling, the path forward requires rigorous investigation into their pharmacokinetics, safety profiles, and clinical efficacy.[11] Future research should focus on synthesizing novel derivatives with enhanced potency and target selectivity, exploring synergistic combinations with existing drugs, and advancing the most promising candidates into well-designed clinical trials. The continued exploration of these remarkable compounds holds immense promise for developing next-generation therapies for a wide range of human diseases.

References

Methodological & Application

Investigational Application Notes: 2,4,6-Trimethoxybenzoic Acid as a Novel Matrix for MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

This document outlines the theoretical and investigational use of 2,4,6-Trimethoxybenzoic Acid (TMB) as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. As TMB is not a commonly documented MALDI matrix, the protocols and applications described herein are based on established principles of MALDI-MS and analogies to structurally similar matrices. Researchers should consider this an exploratory guide and may need to perform additional optimization.

Introduction: The Rationale for a Novel Hydrophobic Matrix

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide range of biomolecules and synthetic polymers. The selection of an appropriate matrix is critical for the successful desorption and ionization of the analyte.[1] While a host of effective matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are available for hydrophilic peptides and proteins, there remains a need for specialized matrices tailored to hydrophobic and nonpolar analytes.[2][3]

This application note explores the potential of this compound (TMB) as a novel MALDI matrix. The rationale for investigating TMB stems from its chemical structure: a benzoic acid derivative with three methoxy groups.[4][5][6] These methoxy groups are anticipated to increase the hydrophobicity of the matrix, potentially enhancing its co-crystallization with nonpolar analytes and facilitating their analysis. This approach is analogous to the use of other modified matrices where chemical alterations are made to tune their properties for specific applications.

Physicochemical Properties and Proposed Mechanism of Action

This compound is a crystalline solid with a molecular weight of 212.20 g/mol .[5][7] Its benzoic acid core provides the necessary chromophore for absorbing UV laser energy (typically from a nitrogen laser at 337 nm) and the acidic proton for ionization of the analyte.[4] The three methoxy groups are expected to significantly influence its performance as a MALDI matrix in several ways:

  • Increased Hydrophobicity: The replacement of hydroxyl groups (as seen in analogous compounds like 2,4,6-trihydroxyacetophenone or THAP) with methoxy groups should render TMB more soluble in less polar organic solvents and promote more effective co-crystallization with hydrophobic analytes.

  • Analyte Entrapment: The more nonpolar nature of TMB may lead to better incorporation of hydrophobic molecules into the crystal lattice, a critical step for efficient energy transfer and ionization.

  • Soft Ionization Potential: While not a "cold" matrix in the same vein as THAP, the energy transfer from TMB may be suitable for the soft ionization of analytes that are prone to fragmentation.

The proposed mechanism follows the general principles of MALDI, where the matrix absorbs the laser energy, leading to a rapid expansion of the crystal lattice and the desorption of both matrix and analyte molecules into the gas phase. In the gas plume, proton transfer from the acidic matrix to the analyte results in the formation of [M+H]⁺ ions.

Potential Applications and Target Analytes

Given its predicted hydrophobic character, TMB is proposed as a suitable matrix for the analysis of nonpolar and amphiphilic molecules that are challenging to analyze with conventional matrices.

Analyte Class Rationale for using TMB Commonly Used Matrices for Comparison
Lipids and Fatty Acids Enhanced co-crystallization with nonpolar lipid tails.2,5-Dihydroxybenzoic acid (DHB), 9-Aminoacridine (9-AA)
Synthetic Polymers Improved solubility and co-crystallization of nonpolar polymers like polystyrene.Dithranol, trans-2-[3-(4-tert-Butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)
Hydrophobic Peptides Better incorporation of membrane-spanning regions or peptides with a high proportion of nonpolar amino acids.α-Cyano-4-hydroxycinnamic acid (CHCA)
Small Molecules Analysis of small, nonpolar drug molecules or natural products.Dithranol, p-Nitroaniline (PNA)

Experimental Protocols

The following protocols are provided as a starting point for the investigational use of TMB as a MALDI matrix. Optimization of matrix concentration, solvent system, and sample-to-matrix ratios will likely be necessary for specific applications.

Reagent and Solution Preparation

Matrix Solution:

  • Concentration: 10 mg/mL

  • Solvent System: A 2:1 (v/v) mixture of Acetonitrile (ACN) and Tetrahydrofuran (THF) with 0.1% Trifluoroacetic Acid (TFA). The use of THF is intended to improve the solubility of both the hydrophobic TMB matrix and nonpolar analytes.

  • Preparation:

    • Weigh 10 mg of this compound into a microcentrifuge tube.

    • Add 667 µL of ACN and 333 µL of THF.

    • Add 1 µL of TFA.

    • Vortex thoroughly to dissolve. If necessary, sonicate for 5-10 minutes.

Analyte Solution:

  • Prepare the analyte at a concentration range of 0.1 to 10 µM in a solvent that is compatible with the matrix solution. For highly hydrophobic analytes, solvents like chloroform or dichloromethane may be required, but care must be taken to ensure miscibility with the matrix solvent system.

Sample Deposition: Dried Droplet Method

The dried droplet method is a straightforward technique for initial screening.

G cluster_0 Solution Preparation cluster_1 Sample Spotting cluster_2 Analysis Analyte Analyte Solution (0.1-10 µM) Mix Mix Analyte & Matrix (1:1 v/v) Analyte->Mix Matrix TMB Matrix Solution (10 mg/mL in ACN/THF/TFA) Matrix->Mix Spot Spot 1 µL onto MALDI Target Plate Mix->Spot Dry Air Dry at Room Temperature Spot->Dry Analyze MALDI-TOF MS Analysis Dry->Analyze

Caption: Workflow for the Dried Droplet Sample Preparation Method.

Protocol:

  • In a separate microcentrifuge tube, mix the analyte solution and the TMB matrix solution in a 1:1 volume ratio.

  • Vortex the mixture gently.

  • Pipette 1 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air dry completely at room temperature.

  • Once dry, the plate is ready for insertion into the mass spectrometer.

Sample Deposition: Two-Layer Method (for Salt-Containing Samples)

This method can sometimes yield better results, especially if the analyte solution contains salts, by first creating a bed of matrix crystals.

G cluster_0 Layer 1 cluster_1 Layer 2 cluster_2 Analysis MatrixLayer Spot 0.5 µL Matrix Solution Dry1 Air Dry MatrixLayer->Dry1 AnalyteLayer Spot 1 µL Analyte Solution on top of Matrix Layer Dry1->AnalyteLayer Dry2 Air Dry AnalyteLayer->Dry2 Analyze MALDI-TOF MS Analysis Dry2->Analyze

Caption: Workflow for the Two-Layer Sample Preparation Method.

Protocol:

  • Apply 0.5 µL of the TMB matrix solution to the MALDI target plate and allow it to dry completely.

  • Once the first layer is dry, apply 1 µL of the analyte solution directly on top of the matrix spot.

  • Allow the analyte layer to dry completely.

  • (Optional) A third layer of 0.5 µL of the matrix solution can be applied on top of the dried analyte spot to create a "sandwich."

Suggested Instrument Settings

The following are general starting parameters for a MALDI-TOF mass spectrometer. Optimal settings may vary depending on the instrument and the analyte.

Parameter Suggested Setting Rationale
Ionization Mode Positive IonThe carboxylic acid group of TMB is expected to facilitate protonation.
Laser Type Nitrogen Laser (337 nm)Standard for many MALDI applications and suitable for the chromophore in TMB.
Laser Fluence Start at the ionization threshold and gradually increase.Finding the lowest effective laser power will minimize analyte fragmentation.
Detector Mode ReflectorFor higher mass accuracy and resolution.
Mass Range Dependent on the target analyte.Start with a broad range and then narrow it based on initial results.
Number of Shots 200-500 per spectrumTo obtain a good signal-to-noise ratio.

Troubleshooting

Problem Potential Cause Suggested Solution
No analyte signal Inefficient co-crystallization; analyte concentration too low or too high; poor solubility.Try a different solvent system for the matrix and/or analyte. Vary the analyte-to-matrix ratio. Consider the two-layer method.
Poor resolution Inhomogeneous crystal formation; high salt content.Use the two-layer method. Ensure high-purity solvents. Recrystallize the TMB matrix if necessary.
Strong matrix signals, weak analyte signals Matrix suppression; laser fluence too high.Decrease the matrix concentration. Lower the laser power.
Analyte fragmentation Laser fluence is too high.Reduce the laser power to just above the ionization threshold.

Conclusion

This compound presents an intriguing, albeit untested, candidate as a MALDI matrix for the analysis of hydrophobic and nonpolar molecules. Its chemical properties suggest that it could fill a niche for analytes that are not well-suited to analysis with conventional, more polar matrices. The protocols and suggestions provided in this application note are intended to serve as a foundation for researchers to explore the potential of TMB in their own work. Further experimentation and optimization are encouraged to fully characterize its performance and define its ideal applications.

References

Application of the 2,4,6-Trimethoxybenzyl Moiety in Peptide Synthesis: A Guide to Hyper-Acid-Labile Side-Chain Protection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), achieving high purity and yield, especially for complex peptides, hinges on a robust and orthogonal protecting group strategy. While 2,4,6-Trimethoxybenzoic acid is not commonly employed as a C-terminal linker, the closely related 2,4,6-trimethoxybenzyl (Tmob) moiety represents a cornerstone of hyper-acid-labile protecting group chemistry. Its primary application is the side-chain protection of cysteine (Cys), where its unique electronic properties allow for deprotection under exceptionally mild acidic conditions. This enables the synthesis of sensitive peptides and the preparation of protected peptide fragments where other acid-labile groups must remain intact. This guide provides a detailed exploration of the Tmob group's mechanism, its advantages, and comprehensive protocols for its application in modern Fmoc-based SPPS.

Introduction: The Challenge of Orthogonality and Lability in SPPS

Solid-Phase Peptide Synthesis, pioneered by Merrifield, builds peptides sequentially on a solid support. The most prevalent strategy, Fmoc/tBu chemistry, relies on an "orthogonal" system: the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups and the resin linker are cleaved simultaneously in the final step by a strong acid, typically trifluoroacetic acid (TFA).

However, this binary "mild base/strong acid" system lacks the flexibility needed for more advanced applications, such as:

  • Synthesis of Protected Peptide Fragments: For use in convergent synthesis (fragment condensation), the peptide must be cleaved from the resin while leaving side-chain protecting groups intact.

  • On-Resin Side-Chain Modification: Specific deprotection of a single side chain is required for modifications like cyclization, branching, or labeling.

  • Minimizing Acid-Catalyzed Side Reactions: Sensitive residues like Tryptophan (Trp) or Methionine (Met) can be damaged by prolonged exposure to high concentrations of TFA.

This necessitates a finer level of control over protecting group stability, creating a demand for groups with varying degrees of acid lability. The 2,4,6-trimethoxybenzyl (Tmob) group fulfills the need for a "hyper-acid-labile" moiety, one that can be removed with very dilute acid, leaving more robust groups like tert-butyl (tBu) or trityl (Trt) unaffected.

Mechanism of Action: The Power of Methoxy Substitution

The extreme acid lability of the Tmob group is a direct result of its chemical structure. The benzyl group is substituted with three electron-donating methoxy (-OCH₃) groups at the ortho- and para-positions of the aromatic ring.

During acid-catalyzed cleavage, a proton attacks the ether or thioether linkage, leading to the formation of a carbocation intermediate. The three methoxy groups powerfully stabilize this Tmob cation through resonance, dramatically lowering the activation energy required for its formation. This stabilization makes the Tmob group far more susceptible to acid cleavage than less substituted benzyl-type protecting groups.[1][2]

G cluster_cleavage Acid-Catalyzed Cleavage of S-Tmob cluster_stabilization Resonance Stabilization of Tmob⁺ P_S_Tmob Peptide-Cys(S-Tmob) Protonated Protonated Thioether P_S_Tmob->Protonated + H⁺ H_plus H⁺ (from dilute TFA) Transition Transition State (Carbocation Formation) Protonated->Transition Cleaved_Cys Peptide-Cys(SH) Transition->Cleaved_Cys Peptide Released Tmob_cation Tmob⁺ Cation (Resonance Stabilized) Transition->Tmob_cation Trapped_cation Trapped Cation Tmob_cation->Trapped_cation + Scavenger stabilization_img Tmob_cation->stabilization_img Stabilized by 3x -OCH₃ groups Scavenger Scavenger (e.g., TIS)

Figure 1: Mechanism of hyper-acid-labile cleavage of the S-Tmob group.

Primary Application: S-Tmob Protection of Cysteine

The sulfhydryl group of cysteine is highly nucleophilic and requires robust protection during SPPS to prevent side reactions, most notably the formation of undesired disulfide bonds. The Tmob group has been successfully developed as a superior protecting group for cysteine, creating Fmoc-Cys(Tmob)-OH.[3]

Advantages over other Cysteine Protecting Groups:

Protecting GroupTypical Cleavage ConditionKey Features
Tmob (2,4,6-Trimethoxybenzyl)1-6% TFA in DCM [1][2]Hyper-acid-labile. Ideal for preparing protected fragments.
Trt (Trityl)95% TFA / ScavengersStandard acid-labile group. More stable than Tmob.
Acm (Acetamidomethyl)Iodine (I₂) or Hg(II)/Ag(I)Not acid-labile; removed by oxidation. Used for selective disulfide bond formation.
tBu (tert-Butyl)95% TFA / ScavengersStandard acid-labile group. Similar stability to Trt.

The S-Tmob group's lability is comparable to that of linkers used for preparing protected fragments, such as the 2-chlorotrityl linker. This allows for a strategy where the peptide is first cleaved from a hyper-acid-sensitive resin, and then the S-Tmob group can be removed in a subsequent, separate step if desired, offering fine-tuned control over the deprotection scheme.

Experimental Protocols

The following protocols provide a framework for the incorporation and selective cleavage of the S-Tmob group in a standard Fmoc-SPPS workflow.

Protocol 1: Incorporation of Fmoc-Cys(Tmob)-OH into SPPS

This protocol assumes the use of a standard SPPS resin (e.g., Rink Amide for C-terminal amides or Wang/2-Cl-Trt for C-terminal acids) and automated or manual synthesis procedures.

  • Resin Preparation: Swell the resin in Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min) to remove the Nα-Fmoc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Cys(Tmob)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU/DIPEA or DIC/Oxyma) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of free amines. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-7 for all subsequent amino acids in the sequence.

Protocol 2: Selective Cleavage of the S-Tmob Group

This procedure is designed to remove the Tmob group while leaving more stable acid-labile groups (e.g., tBu, Boc, Trt) and the resin linkage (if using standard Wang or Rink Amide resins) intact.

Reagents:

  • Cleavage Cocktail: 6% Trifluoroacetic acid (TFA) and 0.5% Triisopropylsilane (TIS) in Dichloromethane (DCM).[2]

    • Note: TIS is a critical scavenger used to trap the highly reactive Tmob cation, preventing re-alkylation of sensitive residues like Trp.

  • Washing Solvents: DCM, DMF.

Procedure:

  • Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM (5-7 times) to remove DMF. Dry the resin partially under a stream of nitrogen.

  • Cleavage Reaction: Add the pre-chilled (0 °C) Cleavage Cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Agitation: Gently agitate the slurry at room temperature.

  • Monitoring: The reaction is typically rapid. Monitor the progress by taking a small aliquot of resin every 15-20 minutes, washing it, performing a full cleavage on the aliquot with 95% TFA, and analyzing the product by LC-MS to check for Tmob removal. The total reaction time is usually 1-2 hours.

  • Filtration and Washing: Once cleavage is complete, filter the resin and wash it extensively with DCM (3-5 times) to remove the cleaved Tmob-scavenger adducts.

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF to neutralize residual acid, followed by thorough DMF washes.

  • Further Steps: The resin-bound peptide, now with a free cysteine sulfhydryl group, can be used for on-resin cyclization or cleaved from the support using standard strong-acid protocols.

Workflow & Troubleshooting

G start Start with Fmoc-AA-Resin spps_cycle Standard SPPS Cycles (Fmoc Deprotection / Coupling) start->spps_cycle add_cys Couple Fmoc-Cys(Tmob)-OH spps_cycle->add_cys spps_continue Continue SPPS Cycles to Complete Sequence add_cys->spps_continue final_deprotection Final N-terminal Fmoc Deprotection spps_continue->final_deprotection decision Selective S-Tmob Cleavage Needed? final_deprotection->decision selective_cleavage Cleave with Dilute TFA / TIS decision->selective_cleavage Yes global_cleavage Global Cleavage & Deprotection (95% TFA) decision->global_cleavage No on_resin_mod On-Resin Modification (e.g., Cyclization) selective_cleavage->on_resin_mod on_resin_mod->global_cleavage final_peptide Purify Final Peptide global_cleavage->final_peptide

Figure 2: SPPS workflow incorporating Fmoc-Cys(Tmob)-OH.
Problem Potential Cause Solution
Incomplete S-Tmob Cleavage Insufficient reaction time or TFA concentration.Extend the cleavage time to 2 hours. If still incomplete, incrementally increase TFA concentration to 10%, but be aware this may risk partial cleavage of other sensitive groups.
Premature Deprotection The chosen resin linker is too acid-labile (e.g., 2-Cl-Trt) and may be partially cleaved by the Tmob deprotection cocktail.If using a hyper-acid-sensitive resin, cleave the peptide from the resin first with 1% TFA, then perform the S-Tmob deprotection in solution.
Side Product Formation (e.g., Trp alkylation) Inefficient scavenging of the Tmob cation.Ensure an adequate amount of scavenger (TIS) is used. For Trp-containing peptides, consider adding 1-2% ethanedithiol (EDT) to the cleavage cocktail for extra protection.

Conclusion

The 2,4,6-trimethoxybenzyl (Tmob) group is a powerful tool in advanced solid-phase peptide synthesis. While not a resin linker itself, its application as a hyper-acid-labile protecting group for cysteine provides an essential layer of orthogonality to the standard Fmoc/tBu strategy. By enabling deprotection under exceptionally mild acidic conditions, the Tmob group facilitates the synthesis of protected fragments, allows for selective on-resin modifications, and helps preserve the integrity of sensitive amino acid residues. Understanding the mechanism and proper application of Tmob and other protecting groups of graded lability is critical for any scientist aiming to synthesize complex and challenging peptide targets.

References

Application Note: Protocols for the Esterification of Sterically Hindered 2,4,6-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Steric Hindrance in Acyl Chemistry

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, pivotal for creating key intermediates in pharmaceuticals, materials science, and fine chemicals. However, substrates such as 2,4,6-trimethoxybenzoic acid present a significant synthetic challenge. The presence of two methoxy groups in the ortho positions to the carboxylic acid creates substantial steric bulk, shielding the carbonyl carbon from the nucleophilic attack of an alcohol. Consequently, classical methods like the acid-catalyzed Fischer-Speier esterification are often sluggish and result in low yields.[1][2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the esterification of this compound. We will explore several field-proven methodologies, elucidating the mechanistic principles that enable them to overcome severe steric hindrance. Each protocol is presented with step-by-step instructions, causality-driven explanations, and visual aids to ensure scientific integrity and reproducibility.

Part 1: The Yamaguchi Esterification: The Gold Standard for Hindered Substrates

First reported by Masaru Yamaguchi in 1979, the Yamaguchi esterification is an exceptionally mild and effective method for synthesizing esters from sterically demanding carboxylic acids and alcohols.[4][5] Its power lies in the in-situ formation of a highly reactive mixed anhydride intermediate.[6][7][8]

Causality and Mechanism

The protocol involves two key stages. First, the carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine (Et₃N).[7] This forms a mixed anhydride. The bulky trichlorobenzoyl group makes the original carbonyl carbon of the substrate the more sterically accessible and electrophilic site for the subsequent nucleophilic attack.

In the second stage, a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), attacks this less hindered carbonyl center to form a highly reactive N-acylpyridinium intermediate.[5][6][8] This intermediate is a potent acylating agent that readily reacts with the alcohol, even a sterically bulky one, to yield the desired ester with high efficiency.[9][10]

Visualizing the Yamaguchi Mechanism

Yamaguchi_Esterification sub 2,4,6-Trimethoxy- benzoic Acid anhydride Mixed Anhydride Intermediate sub->anhydride + TCBC reagent 2,4,6-Trichlorobenzoyl Chloride (TCBC) reagent->anhydride base Et₃N base->anhydride acylpyr N-Acylpyridinium Intermediate anhydride->acylpyr + DMAP byproduct Trichlorobenzoic Acid anhydride->byproduct dmap DMAP dmap->acylpyr acylpyr->dmap - DMAP (catalyst) ester Product Ester acylpyr->ester + R'-OH alcohol Alcohol (R'-OH) alcohol->ester

Caption: Mechanism of the Yamaguchi Esterification.

Experimental Protocol: Synthesis of Methyl 2,4,6-Trimethoxybenzoate
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound212.201.0212 mgSubstrate
2,4,6-Trichlorobenzoyl chloride244.461.1269 mg (0.17 mL)Yamaguchi Reagent
Triethylamine (Et₃N)101.191.2121 mg (0.17 mL)Base
4-Dimethylaminopyridine (DMAP)122.171.2147 mgCatalyst & Acyl Transfer Agent
Methanol32.041.548 mg (0.06 mL)Nucleophile
Toluene, anhydrous--10 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (212 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Add triethylamine (0.17 mL, 1.2 mmol) and stir the solution at room temperature for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (0.17 mL, 1.1 mmol) dropwise to the solution. Stir at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve DMAP (147 mg, 1.2 mmol) and methanol (0.06 mL, 1.5 mmol) in anhydrous toluene (5 mL).

  • Slowly add the solution from step 4 to the reaction mixture from step 3 via a syringe or cannula.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl 2,4,6-trimethoxybenzoate.[11][12]

Part 2: The Steglich Esterification: A Mild Carbodiimide-Mediated Approach

The Steglich esterification, first described in 1978, is another excellent method for forming esters under mild, neutral conditions, making it suitable for acid- or base-sensitive substrates.[13][14][15] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and DMAP as a catalyst.[14][16]

Causality and Mechanism

The reaction begins with the activation of the carboxylic acid by DCC, which forms a highly reactive O-acylisourea intermediate.[13][17] While this intermediate can be directly attacked by an alcohol, the reaction is often slow for hindered substrates and can be plagued by a side reaction: an intramolecular 1,3-rearrangement to form a stable, unreactive N-acylurea.[13][14]

This is where DMAP plays a crucial role. As a superior nucleophile compared to the alcohol, DMAP rapidly intercepts the O-acylisourea intermediate to form the same N-acylpyridinium species seen in the Yamaguchi protocol.[13][15] This "active ester" intermediate cannot undergo the debilitating rearrangement and reacts efficiently with the alcohol to provide the ester and regenerate the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the highly stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct.[14]

Visualizing the Steglich Mechanism

Steglich_Esterification sub Carboxylic Acid (R-COOH) o_acyl O-Acylisourea Intermediate sub->o_acyl + DCC dcc DCC dcc->o_acyl acylpyr N-Acylpyridinium Intermediate o_acyl->acylpyr + DMAP (fast) n_acyl N-Acylurea (Side Product) o_acyl->n_acyl 1,3-Rearrangement (slow, uncatalyzed) dcu DCU Byproduct o_acyl->dcu dmap DMAP dmap->acylpyr acylpyr->dmap - DMAP ester Product Ester acylpyr->ester + R'-OH alcohol Alcohol (R'-OH) alcohol->ester

Caption: The catalytic role of DMAP in the Steglich Esterification.

Experimental Protocol: Synthesis of tert-Butyl 2,4,6-Trimethoxybenzoate

The Steglich method is particularly useful for creating esters of secondary and tertiary alcohols, such as tert-butyl esters.[13][18]

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound212.201.0212 mgSubstrate
tert-Butyl alcohol74.121.5111 mg (0.14 mL)Nucleophile
DCC206.331.1227 mgCoupling Agent
DMAP122.170.112 mgCatalyst
Dichloromethane (DCM), anhydrous--10 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (212 mg, 1.0 mmol), tert-butyl alcohol (0.14 mL, 1.5 mmol), DMAP (12 mg, 0.1 mmol), and anhydrous DCM (10 mL).

  • Cool the stirred solution in an ice bath (0 °C).

  • Add DCC (227 mg, 1.1 mmol) to the cold solution in one portion. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

  • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography to afford the pure tert-butyl ester.

Note on Water-Soluble Carbodiimides: To simplify purification, DCC can be replaced with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.[16][18]

Part 3: Diazomethane for Methyl Ester Synthesis: A High-Yield but Hazardous Protocol

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid, clean, and high-yielding route that operates under very mild conditions.[19][20][21] The reaction proceeds via a simple acid-base mechanism followed by nucleophilic substitution.[20][22]

Causality and Mechanism

The carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[19][20] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion. The driving force is the irreversible loss of an exceptionally good leaving group: dinitrogen gas (N₂).[21][22]

Visualizing the Diazomethane Mechanism

Diazomethane_Esterification sub Carboxylic Acid (R-COOH) carboxylate Carboxylate (R-COO⁻) sub->carboxylate Proton Transfer diazonium Methyldiazonium (CH₃N₂⁺) ch2n2 Diazomethane (CH₂N₂) ch2n2->diazonium ester Methyl Ester (R-COOCH₃) carboxylate->ester Sₙ2 Attack diazonium->ester n2 N₂ Gas diazonium->n2

Caption: Mechanism for esterification with diazomethane.

CRITICAL SAFETY WARNING

Diazomethane is extremely toxic, carcinogenic, and a potent explosive. It is a yellow gas that can detonate from contact with sharp edges, ground glass joints, certain metal ions, or by heating.[20][21] It must be generated in situ from a stable precursor (e.g., Diazald®) using specialized, flame-polished glassware behind a blast shield in a well-ventilated fume hood. Only personnel thoroughly trained in its handling should perform this procedure. A safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which is a commercially available liquid reagent that is generally less explosive, though still highly toxic and requiring extreme care.[18][23]

Experimental Protocol: Synthesis of Methyl 2,4,6-Trimethoxybenzoate

This protocol assumes the in situ generation of an ethereal solution of diazomethane.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound212.201.0212 mgSubstrate
Diethyl ether, anhydrous--5 mLSolvent
Diazomethane solution in ether42.04~1.2Added until yellowReagent, concentration is approximate

Step-by-Step Methodology:

  • Work exclusively in a certified chemical fume hood behind a blast shield.

  • Dissolve this compound (212 mg, 1.0 mmol) in 5 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Effervescence (N₂ gas) will be observed.

  • Continue adding the diazomethane solution until a faint yellow color persists in the reaction mixture (indicating a slight excess of diazomethane) and gas evolution ceases.

  • Allow the reaction to stir at 0 °C for an additional 15-30 minutes.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and effervescence stops.

  • The reaction mixture can be concentrated under reduced pressure (using a rotary evaporator with a trap cooled by dry ice/acetone) to yield the crude product.

  • The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.

Protocol Selection Guide

Choosing the appropriate protocol depends on the target ester, scale, and available safety equipment.

MethodBest ForKey ReagentsProsCons
Yamaguchi General purpose, hindered alcohols, macrolactonization2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃NHigh yields, mild conditions, broad substrate scope[8][9]Reagents are relatively expensive; two-step, one-pot procedure.
Steglich Acid/base sensitive substrates, t-butyl estersDCC (or EDC), DMAPMild, neutral conditions; good for tertiary alcohols[13][18]DCC can cause allergic reactions; DCU byproduct removal can be tedious; potential for N-acylurea side product.[14][24]
Diazomethane High-purity methyl esters onlyDiazomethane (CH₂N₂)Very fast, clean reaction; quantitative yields; simple workup[19][21]EXTREMELY HAZARDOUS (toxic and explosive) ; only for methyl esters.[20][21]

Decision-Making Workflow

decision_tree start Esterification of This compound q1 Is the target a METHYL ester? start->q1 q2 Are specialized safety protocols for CH₂N₂ available? q1->q2 Yes q3 Is the alcohol primary or secondary? q1->q3 No p_ch2n2 Use Diazomethane Protocol q2->p_ch2n2 Yes p_yamaguchi Use Yamaguchi Protocol q2->p_yamaguchi No (Default to robust method) q3->p_yamaguchi Yes p_steglich Use Steglich Protocol q3->p_steglich No (Tertiary Alcohol)

Caption: Protocol selection workflow for esterifying this compound.

References

Application Notes & Protocols: 2,4,6-Trimethoxybenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,4,6-trimethoxybenzoic acid (TMBA) and its activated derivatives as versatile reagents in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic principles that underpin its utility, offering field-proven insights and detailed protocols for its application in esterification, functional group protection, and amidation.

Core Principles: The Unique Reactivity of the 2,4,6-Trimethoxybenzoyl Moiety

This compound (TMBA) is a polysubstituted aromatic carboxylic acid. Its synthetic utility is not derived from the acid itself, but from its activated forms, primarily the acyl chloride—2,4,6-trimethoxybenzoyl chloride (TMB-Cl) —and the corresponding anhydride. The reactivity of the TMB moiety is governed by two key structural features:

  • Steric Hindrance: The two methoxy groups at the ortho-positions create significant steric bulk around the carbonyl center. This feature is the cornerstone of its use in regioselective reactions, particularly in the formation of mixed anhydrides for esterification.

  • Electronic Effects: The three electron-donating methoxy groups make the aromatic ring exceptionally electron-rich. This electronic nature has profound implications, most notably rendering the 2,4,6-trimethoxybenzoyl (TMB) group, when used for protection, highly susceptible to cleavage under mild acidic conditions.

For most applications, TMBA must first be converted into its more reactive acyl chloride.

Protocol 1: Activation of TMBA to 2,4,6-Trimethoxybenzoyl Chloride (TMB-Cl)

This protocol describes the conversion of the carboxylic acid to the highly reactive acyl chloride, which serves as the primary reagent for the applications discussed below.

Materials:

  • This compound (TMBA) (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0-3.0 equiv) or Oxalyl chloride ((COCl)₂) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

  • Rotary evaporator, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene or DCM (approx. 5-10 mL per gram of TMBA).

  • Reagent Addition:

    • Using Thionyl Chloride: Slowly add thionyl chloride (2.0 equiv) to the suspension at room temperature.

    • Using Oxalyl Chloride: Add catalytic DMF (1 drop) followed by the slow, dropwise addition of oxalyl chloride (1.5 equiv). Gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction: Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) for 1-3 hours. Monitor the reaction by observing the dissolution of the solid TMBA and the cessation of gas evolution.

  • Work-up: Once the reaction is complete, carefully remove the excess solvent and acylating agent in vacuo using a rotary evaporator. To ensure complete removal, the crude residue can be co-evaporated with anhydrous toluene (2 x 10 mL).

  • Product: The resulting 2,4,6-trimethoxybenzoyl chloride is typically a solid or oil and is often used immediately in the next step without further purification.

Application in Advanced Esterification and Macrolactonization

The use of TMB-Cl for esterification is a powerful strategy, conceptually similar to the renowned Yamaguchi esterification , which employs 2,4,6-trichlorobenzoyl chloride (TCBC).[1][2] The underlying principle is the in situ formation of a sterically biased mixed anhydride, which allows for the regioselective synthesis of esters and macro-lactones, even with sterically demanding substrates.[1][3]

Causality of the Mechanism

The success of this method hinges on controlling the reactivity of a mixed anhydride intermediate. When a substrate carboxylic acid reacts with TMB-Cl, a mixed 2,4,6-trimethoxybenzoic carboxylic anhydride is formed. This anhydride possesses two distinct electrophilic carbonyl centers.

  • Steric Shielding: The TMB-carbonyl is sterically shielded by the flanking ortho-methoxy groups.

  • Directed Acyl Transfer: A highly nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is introduced. Due to the steric hindrance, DMAP selectively attacks the less-hindered carbonyl center of the substrate acyl group.[2]

  • Formation of a Highly Reactive Intermediate: This attack forms a highly reactive N-acylpyridinium intermediate and releases the 2,4,6-trimethoxybenzoate anion, a poor nucleophile.

  • Nucleophilic Attack: The alcohol substrate then readily attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

This controlled, stepwise activation and acyl transfer minimizes side reactions and allows the reaction to proceed under mild conditions, preserving sensitive functional groups and stereocenters.[4]

Diagram: Mechanism of TMB-Cl Mediated Esterification

TMB_Esterification cluster_activation Activation cluster_coupling Coupling RCOOH Substrate R-COOH MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride TMBCl TMB-Cl (Base, e.g., Et3N) TMBCl->MixedAnhydride AcylPyridinium N-Acylpyridinium Intermediate MixedAnhydride->AcylPyridinium Selective Attack TMBA_ion TMBA Anion MixedAnhydride->TMBA_ion DMAP1 DMAP DMAP1->AcylPyridinium Ester Product Ester AcylPyridinium->Ester DMAP2 DMAP (Regenerated) AcylPyridinium->DMAP2 Alcohol Alcohol R'-OH Alcohol->Ester

Caption: TMB-Cl mediated esterification workflow.

Protocol 2: General Procedure for Ester Synthesis

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.0-1.5 equiv)

  • 2,4,6-Trimethoxybenzoyl chloride (TMB-Cl) (1.1 equiv)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.2 equiv for macrolactonization, 0.1-1.2 equiv for intermolecular)

  • Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene under an inert atmosphere.

    • Add triethylamine (1.5 equiv) and stir for 10 minutes at room temperature.

    • Add a solution of TMB-Cl (1.1 equiv) in anhydrous toluene dropwise.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the mixed anhydride.

  • Ester Formation (Intermolecular):

    • In a separate flask, prepare a solution of the alcohol (1.2 equiv) and DMAP (0.2 equiv) in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride mixture.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Macrolactonization (Intramolecular):

    • For intramolecular reactions (from a hydroxy acid), the mixed anhydride solution is added slowly via syringe pump over several hours to a large volume of refluxing anhydrous toluene containing DMAP (1.2 equiv). This high-dilution condition favors cyclization over polymerization.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Esterification Reagents
Reagent/MethodActivating AgentKey Features & Use CaseAdvantagesLimitations
TMB-Cl Mediated 2,4,6-Trimethoxybenzoyl ChlorideSterically hindered, electron-rich. Ideal for acid-sensitive substrates and complex esters.Mild conditions; high yields; low racemization.[4]Stoichiometric amounts of reagents required.
Yamaguchi 2,4,6-Trichlorobenzoyl Chloride (TCBC)Highly effective for macrolactonization and sterically hindered esters.[5]Well-established; robust; high yields.[1]Byproducts can be acidic; TCBC is moisture-sensitive.
Steglich DCC or EDCCarbodiimide-based activation. Widely used in peptide synthesis and for simple esters.Mild; versatile; water-soluble byproducts (with EDC).[6]Potential for racemization; DCC byproduct (DCU) can be difficult to remove.
Mitsunobu DEAD or DIAD / PPh₃Redox-based condensation. Inversion of stereochemistry at the alcohol center.Mild; stereospecific inversion.Stoichiometric phosphine oxide byproduct; not suitable for all substrates.

Application as an Acid-Labile Protecting Group

The electron-rich nature of the TMB aromatic ring can be exploited to create highly acid-labile protecting groups for alcohols and amines. The resulting TMB-esters and TMB-amides are stable to a wide range of synthetic conditions but can be cleaved with exceptional ease using dilute acid. This provides a critical layer of orthogonality in complex synthetic sequences.

Causality of Deprotection

The cleavage mechanism is facilitated by the stabilization of the carbocation intermediate. Upon protonation of the carbonyl oxygen, the C-O bond cleaves. The resulting 2,4,6-trimethoxybenzoyl cation is significantly stabilized by the powerful +M (mesomeric) effect of the three methoxy groups, which delocalize the positive charge. This stabilization dramatically lowers the activation energy for cleavage, allowing deprotection to occur under much milder acidic conditions than for a standard benzoyl group.[7][8]

Diagram: Protection & Deprotection Workflow

TMB_Protection Substrate Alcohol (R-OH) or Amine (R-NH2) Protected TMB-Protected Substrate (R-O-TMB or R-NH-TMB) Substrate->Protected Protection TMBCl TMB-Cl (Base) TMBCl->Protected Deprotected Deprotected Substrate (R-OH or R-NH2) Protected->Deprotected Deprotection Byproduct TMBA Byproduct Protected->Byproduct Acid Mild Acid (e.g., TFA) Acid->Deprotected

References

Quantitative Analysis of 2,4,6-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trimethoxybenzoic acid (TMBA) is a key chemical intermediate utilized in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] The purity and concentration of TMBA in raw materials and reaction mixtures are critical parameters that directly influence the yield, purity, and safety of the final products. Consequently, a robust, accurate, and reliable analytical method for the quantitative determination of TMBA is paramount for quality control and process monitoring in research, development, and manufacturing environments.

This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described methodology is designed to be specific, accurate, precise, and stability-indicating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

Scientific Principles and Method Rationale

The developed method leverages the principles of reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3]

Analyte Physicochemical Properties: this compound is a carboxylic acid with a predicted pKa of approximately 4.25.[1] To ensure consistent retention and symmetrical peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group. By maintaining the mobile phase pH at least two units below the pKa, the analyte will exist predominantly in its neutral, protonated form, leading to enhanced hydrophobic interaction with the stationary phase and, consequently, better retention and peak symmetry.

Chromatographic System Selection: A C18 stationary phase is chosen for its excellent hydrophobic retention characteristics for a wide range of organic molecules. The mobile phase consists of a mixture of acetonitrile and water, providing the necessary polarity to elute the analyte. Phosphoric acid is incorporated into the mobile phase to maintain a low pH, ensuring the analyte remains in its non-ionized state.

Detection: The UV absorbance spectrum of this compound in an acidic medium exhibits distinct absorbance maxima.[4] Based on spectral data, a detection wavelength of 260 nm is selected to ensure high sensitivity and specificity for the quantitative analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid (85%, analytical grade).

  • Reference Standard: this compound (purity ≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of 85% phosphoric acid to 500 mL of ultrapure water. Mix well, then add 500 mL of acetonitrile. Degas the solution using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method was validated in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections ≤ 2.0%
Specificity The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration.[5]
Accuracy Mean recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

Workflow and Data Presentation

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting MobilePhase Mobile Phase Preparation HPLC_System HPLC System (C18 Column) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation StandardPrep->HPLC_System SamplePrep Sample Solution Preparation SamplePrep->HPLC_System DataAcquisition Data Acquisition (UV at 260 nm) HPLC_System->DataAcquisition Integration Peak Integration & Identification DataAcquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 2,4,6-TMBA Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: A schematic representation of the analytical workflow for the HPLC quantification of this compound.

Stability-Indicating Nature of the Method

To establish the stability-indicating capability of the method, forced degradation studies were conducted on this compound.[6] The analyte was subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

The chromatograms from the forced degradation studies should demonstrate that the degradation products are well-resolved from the parent analyte peak, and the peak purity of the this compound peak remains above the acceptance threshold. This confirms that the method can accurately quantify the analyte in the presence of its potential degradation products, making it suitable for stability studies.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been validated according to ICH guidelines to be suitable for its intended purpose in quality control and research environments. The stability-indicating nature of the method further extends its applicability to the analysis of stability samples.

References

Application Note: 2,4,6-Trimethoxybenzoic Acid as a Robust Internal Standard for Chromatographic Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Quantitative chromatography is the cornerstone of modern analytical chemistry, underpinning drug discovery, quality control, and metabolic research. The accuracy of these measurements, however, is susceptible to variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique to mitigate these sources of error, ensuring precision and reliability. An internal standard is a compound of known concentration added to all samples—calibrators and unknowns alike—prior to analysis. By normalizing the analyte's response to the internal standard's response, the method corrects for procedural variability.

The ideal internal standard shares chemical and physical properties with the analyte but is chromatographically resolved and absent in the original sample matrix.[1] 2,4,6-Trimethoxybenzoic acid (TMBA) has emerged as an excellent candidate for this role, particularly in the analysis of aromatic acids, phenols, and other related compounds. Its high purity, stability, and distinct chromatographic behavior make it a reliable calibrator. This document provides a comprehensive guide to the physicochemical properties of TMBA, a detailed protocol for its application in High-Performance Liquid Chromatography (HPLC), and expert insights into best practices.

Physicochemical Profile of this compound (TMBA)

The suitability of TMBA as an internal standard is grounded in its distinct and stable chemical properties. These characteristics ensure consistent performance and minimal interference during analysis.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O₅[2][3][4][5]
Molecular Weight 212.20 g/mol [2][3][4][5]
CAS Number 570-02-5[2][3][4]
Appearance White to light yellow crystalline powder[2][5]
Melting Point 146-158 °C (decomposes)[2][6]
Solubility Soluble in methanol[2]
pKa 4.25 ± 0.10 (Predicted)[2]
Purity ≥98%[5]

Causality Behind Suitability:

  • Structural Stability: The trimethoxy-substituted benzene ring is chemically robust, preventing degradation during sample workup and chromatographic analysis.

  • UV Absorbance: The aromatic ring provides a strong chromophore, making it easily detectable by UV-Vis detectors commonly used in HPLC systems.

  • Solubility: Its solubility in methanol, a common organic solvent in reversed-phase chromatography, simplifies the preparation of stock and working solutions.[2]

  • High Purity: Commercially available in high purity (≥98%), TMBA minimizes the risk of introducing interfering contaminants into the analysis.[5][7]

The Rationale: Why Choose TMBA as an Internal Standard?

The selection of an internal standard is a critical decision in method development.[8] TMBA fulfills the essential criteria for a high-quality IS for several reasons:

  • Chemical Inertness & Predictability: TMBA does not typically react with common analytes or derivatization agents (unless intended). Its behavior during extraction and injection is highly predictable.

  • Chromatographic Resolution: With its unique substitution pattern, TMBA often elutes in a region of the chromatogram that is free from common endogenous interferences and can be well-resolved from a wide range of analytes.

  • Correction for Variability: The core principle of using an IS is that any physical loss or variation during sample processing or injection affects both the analyte and the IS to the same extent.[1] By using the ratio of their peak areas, these variations are mathematically cancelled out, leading to superior accuracy and precision.

Diagram: The Logic of Internal Standard Correction

The diagram below illustrates how the ratio of analyte to internal standard remains constant even when sample volume changes, thereby ensuring analytical accuracy.

cluster_0 Scenario A: Correct Injection Volume (10 µL) cluster_1 Scenario B: Lower Injection Volume (8 µL) A_Analyte Analyte Response = 1000 units A_IS Internal Standard (IS) Response = 500 units A_Ratio Ratio (Analyte/IS) 1000 / 500 = 2.0 A_IS->A_Ratio Normalization Conclusion Result: The calculated ratio remains constant, correcting for injection volume error. This ensures the final calculated concentration is accurate. A_Ratio->Conclusion B_Analyte Analyte Response = 800 units B_IS Internal Standard (IS) Response = 400 units B_Ratio Ratio (Analyte/IS) 800 / 400 = 2.0 B_IS->B_Ratio Normalization B_Ratio->Conclusion

Caption: Logical flow demonstrating the corrective power of an internal standard.

Experimental Protocol: Quantification Using TMBA in HPLC-UV

This protocol provides a step-by-step methodology for using TMBA as an internal standard for the quantification of an exemplary analyte (e.g., another benzoic acid derivative) via reversed-phase HPLC.

Reagents and Materials
  • Internal Standard: this compound (TMBA), ≥98% purity.

  • Analyte: Reference standard of the compound of interest, ≥98% purity.

  • Solvents: HPLC-grade methanol, acetonitrile, and ultrapure water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Equipment: Analytical balance, volumetric flasks (Class A), pipettes, autosampler vials, 0.22 µm syringe filters.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions

Step 1: Internal Standard (IS) Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of TMBA.

  • Transfer it quantitatively to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution is stable when stored at 2-8°C.

Step 2: Analyte Stock Solution (1.0 mg/mL)

  • Prepare a 1.0 mg/mL stock solution of the analyte using the same procedure as for the IS.

Step 3: Working Internal Standard (IS) Solution (50 µg/mL)

  • Pipette 1.25 mL of the 1.0 mg/mL IS Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with the initial mobile phase composition (e.g., 50:50 methanol:water). This concentration should be chosen to produce a robust chromatographic peak.[9]

Step 4: Preparation of Calibration Standards

  • Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.

  • For each calibration standard, add a fixed volume of the Working IS Solution. For example, to prepare a 1 mL standard: combine 'X' µL of analyte dilution, 200 µL of the 50 µg/mL Working IS Solution, and dilute to 1 mL with the mobile phase. This ensures every calibrator has the same IS concentration (in this example, 10 µg/mL).

Sample Preparation
  • Accurately measure a known quantity of the sample (e.g., 100 mg of a solid or 100 µL of a liquid).

  • Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction, or simple dissolution).

  • Crucially, before the final dilution step, spike the sample extract with the same fixed volume of the Working IS Solution used for the calibrators (e.g., 200 µL).

  • Dilute to the final volume (e.g., 1 mL) with the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

The following provides a starting point for method development. Conditions should be optimized for the specific analyte.[10][11]

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λmax of analyte)
Data Analysis and Calculation
  • Generate Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)

  • Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

  • Quantify the Unknown Sample:

    • Inject the prepared unknown sample and obtain the peak areas for the analyte and the IS.

    • Calculate the Response Ratio for the sample.

    • Calculate the concentration of the analyte in the sample using the calibration curve equation:

      • Analyte Concentration = (Sample Response Ratio - c) / m

Diagram: HPLC Internal Standard Workflow

AnalyteStock Analyte Stock (e.g., 1 mg/mL) CalStandards Prepare Calibration Standards (Serial Dilution of Analyte) AnalyteStock->CalStandards ISStock IS Stock (TMBA) (e.g., 1 mg/mL) SpikeCal Spike Each Calibrant with Fixed Amount of IS ISStock->SpikeCal SpikeSample Spike Sample with Fixed Amount of IS ISStock->SpikeSample CalStandards->SpikeCal UnknownSample Prepare Unknown Sample (Extraction/Dilution) UnknownSample->SpikeSample HPLC HPLC Analysis SpikeCal->HPLC SpikeSample->HPLC DataProcessing Data Processing HPLC->DataProcessing CalCurve Generate Calibration Curve (Area Ratio vs. Conc.) DataProcessing->CalCurve From Calibrants CalcConc Calculate Unknown Concentration DataProcessing->CalcConc From Sample CalCurve->CalcConc Use Curve Equation

Caption: Standard workflow for quantification using the internal standard method.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IS Peak Area - Inaccurate pipetting when spiking.- IS degradation or precipitation in solution.- Inconsistent sample matrix effects (ion suppression in LC-MS).- Use calibrated pipettes and consistent technique.- Prepare fresh IS solutions regularly; check solubility.- Use a stable isotope-labeled IS if matrix effects are severe.
IS Peak Co-elutes with Analyte/Interference - Chromatographic conditions are not optimized.- IS is not suitable for the specific analyte/matrix pair.- Adjust mobile phase composition, gradient slope, or column chemistry.- Select a different IS with a different retention time.
Poor IS Peak Shape (Tailing/Fronting) - Column overload.- Secondary interactions with column silanols.- Incompatible injection solvent.- Reduce the concentration of the IS.- Use a mobile phase with a stronger organic solvent or a different pH.- Ensure the injection solvent is similar to or weaker than the mobile phase.
Low Recovery of IS - Inefficient extraction from the sample matrix.- Adsorption to vials or tubing.- Optimize the sample preparation procedure (e.g., change extraction solvent, pH).- Use silanized glassware or polypropylene vials.

Conclusion

This compound is a versatile and reliable internal standard for a wide array of chromatographic applications. Its chemical stability, high purity, and favorable chromatographic properties provide a solid foundation for building robust and accurate quantitative methods. By implementing the protocols and best practices outlined in this guide, researchers can significantly enhance the quality and trustworthiness of their analytical data, leading to more confident and reproducible scientific outcomes.

References

Application Notes and Protocols: The Role of 2,4,6-Trimethoxybenzoic Acid in the Development of Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of bacterial efflux pumps, which actively expel a broad spectrum of antibiotics from the cell, rendering them ineffective.[1][2][3] This has spurred the search for efflux pump inhibitors (EPIs), compounds that can restore the efficacy of existing antibiotics. This document explores the pivotal role of 2,4,6-trimethoxybenzoic acid (TMBA) as a foundational scaffold in the development of novel EPIs. We will delve into the mechanistic rationale, provide detailed protocols for evaluating TMBA derivatives, and present a framework for their application in drug discovery research.

Introduction: The Challenge of Efflux Pump-Mediated Resistance

Bacterial efflux pumps are transmembrane proteins that function as molecular pumps, actively transporting a wide variety of substrates, including antibiotics, out of the bacterial cell. This extrusion process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its therapeutic effect. Efflux pumps are a significant contributor to the intrinsic and acquired resistance of many pathogenic bacteria.[4]

The development of EPIs represents a promising strategy to combat antibiotic resistance. By blocking the action of these pumps, EPIs can increase the intracellular concentration of antibiotics, thereby restoring their activity against resistant strains.[5][6] An ideal EPI would be non-toxic to the host, stable, and exhibit broad-spectrum activity against various efflux pumps.[7]

This compound: A Privileged Scaffold for Efflux Pump Inhibitors

Recent research has highlighted the potential of this compound and its derivatives as effective EPIs.[2][3][8] While TMBA itself may exhibit modest activity, its true value lies in its role as a versatile chemical scaffold. The trimethoxy substitution pattern on the benzoic acid core appears to be a key structural feature for interaction with bacterial efflux pumps.[2][3][8]

Mechanistic Insights and Structure-Activity Relationships

In silico docking studies have suggested that TMBA derivatives can bind to critical regions of efflux pump proteins, such as the AcrAB-TolC system in Gram-negative bacteria and the NorA efflux pump in Staphylococcus aureus.[1][3][8] These interactions are thought to be driven by a combination of hydrophobic and electrostatic forces, effectively blocking the substrate-binding site or interfering with the conformational changes required for substrate transport.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the carboxylic acid group of TMBA, such as the formation of amides, can significantly enhance EPI activity.[2][3][8] This suggests that the core trimethoxybenzoyl moiety is crucial for recognition by the pump, while the appended groups can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

cluster_0 Bacterial Cell Efflux Pump Efflux Pump Antibiotic Antibiotic Antibiotic->Efflux Pump Expulsion Target Target Antibiotic->Target Therapeutic Action TMBA Derivative TMBA Derivative TMBA Derivative->Efflux Pump Inhibition

Caption: Mechanism of TMBA derivatives as efflux pump inhibitors.

Experimental Protocols for the Evaluation of TMBA-Based Efflux Pump Inhibitors

The following protocols provide a comprehensive framework for the synthesis, characterization, and biological evaluation of TMBA derivatives as potential EPIs.

Protocol 1: Synthesis of a TMBA Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative of this compound, a class of compounds that has shown promising EPI activity.[3][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acyl chloride is used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ethidium Bromide Uptake Assay for Efflux Pump Inhibition

This whole-cell fluorescence-based assay is a standard method to assess the ability of a compound to inhibit the efflux of ethidium bromide (EtBr), a known substrate of many bacterial efflux pumps.[9][10][11][12] An increase in intracellular EtBr fluorescence in the presence of the test compound indicates efflux pump inhibition.

Materials:

  • Bacterial strain of interest (e.g., a strain known to overexpress a particular efflux pump)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • TMBA derivative (test compound)

  • Known efflux pump inhibitor (e.g., reserpine or carbonyl cyanide m-chlorophenyl hydrazone - CCCP) as a positive control[3][13]

  • DMSO (as a solvent for the test compound)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~600 nm)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain in TSB and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.4.

  • Assay Setup:

    • In a 96-well plate, add the bacterial suspension to each well.

    • Add the TMBA derivative at various concentrations. Include wells with the positive control (e.g., reserpine) and a vehicle control (DMSO).

    • Add glucose to a final concentration of 0.4% to energize the efflux pumps.

    • Add EtBr to a final concentration of 1-2 µg/mL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 60 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the TMBA derivative and the controls.

    • An increase in fluorescence compared to the vehicle control indicates inhibition of EtBr efflux.

    • The results can be expressed as the relative fluorescence increase or by calculating the initial rate of EtBr uptake.

cluster_0 Assay Components Start Start Bacterial Culture Bacterial Culture Harvest and Wash Harvest and Wash Bacterial Culture->Harvest and Wash Resuspend in PBS Resuspend in PBS Harvest and Wash->Resuspend in PBS Aliquot to 96-well plate Aliquot to 96-well plate Resuspend in PBS->Aliquot to 96-well plate Add Assay Components Add Assay Components Aliquot to 96-well plate->Add Assay Components TMBA Derivative TMBA Derivative Positive Control Positive Control Vehicle Control Vehicle Control Add Glucose Add Glucose Add Assay Components->Add Glucose Add Ethidium Bromide Add Ethidium Bromide Add Glucose->Add Ethidium Bromide Measure Fluorescence Measure Fluorescence Add Ethidium Bromide->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Protocol 3: Checkerboard Assay for Synergy with Antibiotics

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents, in this case, an antibiotic and a potential EPI.[14][15][16][17] The goal is to determine if the EPI can potentiate the activity of the antibiotic, indicating a synergistic effect.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Antibiotic of interest

  • TMBA derivative (potential EPI)

  • 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the TMBA derivative in a suitable solvent (e.g., water or DMSO).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration in MHB (typically ~5 x 10⁵ CFU/mL).

  • Plate Setup:

    • Along the x-axis of the 96-well plate, prepare serial dilutions of the antibiotic in MHB.

    • Along the y-axis, prepare serial dilutions of the TMBA derivative in MHB.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells with only the antibiotic, only the TMBA derivative, and a growth control (no compounds).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC and FIC Index:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, the TMBA derivative alone, and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth using the following formula:

    FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Table 1: Example Data from a Checkerboard Assay

Antibiotic Conc. (µg/mL)EPI Conc. (µg/mL)Growth (+/-)FIC IndexInterpretation
16 (MIC alone)0---
80+--
48-0.5Synergy
216-0.625Additive
064 (MIC alone)---
Protocol 4: Cytotoxicity Assay

It is crucial to assess the toxicity of any potential EPI to ensure that its effects are specific to the bacterial efflux pumps and not due to general cellular toxicity. A common method is the MTT assay, which measures cell viability.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • TMBA derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, remove the medium and add fresh medium containing serial dilutions of the TMBA derivative.

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the TMBA derivative compared to the vehicle control.

    • Plot the cell viability versus the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound serves as a highly promising and versatile scaffold for the development of novel efflux pump inhibitors. The protocols outlined in this document provide a robust framework for the synthesis, screening, and characterization of TMBA derivatives. Future research should focus on optimizing the SAR of this compound class to improve potency and selectivity, as well as on in vivo studies to evaluate their efficacy and safety in animal models of infection. The continued exploration of TMBA-based EPIs holds significant potential for revitalizing our antibiotic arsenal and combating the growing threat of multidrug-resistant bacteria.

References

How to prepare a saturated solution of 2,4,6-Trimethoxybenzoic acid in methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of a Saturated Solution of 2,4,6-Trimethoxybenzoic Acid in Methanol

Abstract

This document provides a comprehensive guide for the preparation of a saturated solution of this compound in methanol. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a standardized and reproducible method for creating such solutions. This guide emphasizes the foundational principles of solubility, rigorous safety protocols, a detailed step-by-step experimental procedure, and methods for verifying solution saturation, ensuring both accuracy and user safety.

Introduction: The Principle of Saturation

A saturated solution represents a state of dynamic equilibrium where the rate at which the solute dissolves in the solvent is equal to the rate at which it crystallizes out of the solution.[1][2] At a given temperature and pressure, the solution contains the maximum amount of dissolved solute.[1][3] Attempting to add more solute will not increase the concentration of the solution; instead, the excess solute will remain as an undissolved solid phase.[1][4]

The preparation of a saturated solution is a fundamental technique in chemistry, crucial for experiments in crystallography, reaction kinetics, and solubility studies. The method described herein relies on the "excess solute" method, a robust and reliable technique that ensures saturation is achieved by equilibrating the solvent with an excess of the solid solute.[2]

Reagent Physicochemical Data

Accurate preparation begins with a thorough understanding of the reagents involved. The key properties of this compound and methanol are summarized below.

Table 1: Properties of this compound

Property Value Source
CAS Number 570-02-5 [5][6]
Molecular Formula C₁₀H₁₂O₅ [5][7]
Molecular Weight 212.20 g/mol [5][7]
Appearance White solid / powder to crystal [5][8]
Melting Point 158°C (decomposes) [5][9]

| Solubility in Methanol | Soluble |[5] |

Table 2: Properties of Methanol

Property Value Source
CAS Number 67-56-1 [10][11]
Molecular Formula CH₄O
Molecular Weight 32.04 g/mol
Boiling Point 64.7°C
Density 0.792 g/cm³

| Flash Point | 10°C / 50°F |[10] |

Critical Safety Protocols

Methanol is a hazardous substance that requires strict safety measures. It is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[10][12][13] Ingestion can lead to blindness or death.[12] this compound is an irritant.[7][9]

Mandatory Safety Precautions:

  • Ventilation: All work must be conducted inside a certified chemical fume hood to prevent inhalation of methanol vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.

  • Ignition Sources: Methanol is highly flammable.[11][13] Ensure the work area is completely free of open flames, hot surfaces, and spark-producing equipment.[10] Use only non-sparking tools.[12]

  • Grounding: To prevent static discharge, which can ignite methanol vapors, ensure all metal containers and equipment are properly grounded and bonded during transfer.[11][12]

  • Waste Disposal: Dispose of excess methanol and the prepared solution according to institutional and local environmental regulations for hazardous chemical waste. Do not pour down the drain.

  • Emergency: Have an emergency plan. Know the location of the nearest fire extinguisher, safety shower, and eyewash station. In case of exposure, seek immediate medical attention.[10][12]

Experimental Protocol for Preparation

This protocol details the preparation of a saturated solution of this compound in methanol at a controlled ambient temperature (e.g., 25°C).

Materials and Equipment
  • This compound (≥98% purity)

  • Methanol (ACS grade or higher)

  • Glass beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Analytical balance

  • Graduated cylinder or volumetric flask

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a syringe filter)

  • Clean, dry glass storage bottle with a tight-fitting cap

Step-by-Step Methodology
  • Measure the Solvent: Using a graduated cylinder, measure a desired volume of methanol (e.g., 100 mL) and transfer it to an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

    • Causality: An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation, which is critical given methanol's volatility.

  • Set Up for Stirring: Place the flask on a magnetic stirrer in the chemical fume hood. Begin stirring at a moderate speed to create a vortex without splashing.

  • Control and Record Temperature: Place a thermometer or temperature probe into the solvent. Ensure the temperature is stable at the desired value (e.g., 25°C ± 1°C) and record this temperature.

    • Causality: Solubility is highly dependent on temperature.[3][4] Maintaining and recording a constant temperature is essential for reproducibility.

  • Add Excess Solute: Begin adding this compound powder to the stirring methanol in small increments using a spatula. Continue adding the solute until a significant amount of solid material remains undissolved at the bottom of the flask.

    • Causality: The presence of a persistent excess of solid solute is the primary indicator that the solution has reached its saturation point at that temperature.[1][2]

  • Equilibrate the Solution: Seal the flask (e.g., with a stopper or parafilm) to prevent evaporation. Allow the mixture to stir for a minimum of 1-2 hours. For compounds that are slow to dissolve, a longer equilibration period (up to 24 hours) may be necessary.

    • Causality: This step is crucial for allowing the system to reach dynamic equilibrium, where the rates of dissolution and precipitation are equal.[1] Stirring increases the surface area of the solute exposed to the solvent, accelerating the process.[4]

  • Verify Saturation: After the equilibration period, turn off the stirrer and allow the excess solid to settle. Visually confirm that undissolved solid is still present at the bottom of the flask.

    • Causality: This visual check confirms that the solution was not unsaturated and that equilibrium was likely achieved in the presence of the solid phase.

  • Isolate the Saturated Solution: Carefully separate the supernatant (the clear, saturated solution) from the undissolved solid. This can be achieved by:

    • Decantation: Carefully pour off the liquid into a clean, dry storage bottle.

    • Gravity Filtration: For higher clarity, filter the solution through filter paper in a funnel.

    • Syringe Filtration: For smaller volumes, draw the supernatant into a syringe and pass it through a compatible syringe filter (e.g., PTFE) into the storage bottle.

    • Causality: It is critical to avoid transferring any solid particles, as their presence could lead to changes in concentration if the temperature fluctuates.

  • Storage: Tightly cap the storage bottle and label it clearly with the contents ("Saturated Solution of this compound in Methanol"), the preparation date, and the equilibrium temperature. Store at the same temperature at which it was prepared to prevent precipitation.

Workflow Diagram: Preparation of Saturated Solution

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation Phase cluster_verify Verification & Isolation cluster_remedy A 1. Measure Methanol (Solvent) B 2. Add Excess This compound (Solute) A->B C 3. Stir at Constant Temp (e.g., 25°C) B->C D 4. Equilibrate for ≥ 1 hour C->D E 5. Cease Stirring & Allow Solid to Settle D->E F Is Excess Solid Present? E->F G 6. Decant or Filter Supernatant F->G Yes I Add More Solute & Re-equilibrate F->I No H 7. Store & Label Saturated Solution G->H I->C

Caption: Workflow for preparing a saturated solution via the excess solute method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4,6-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4,6-trimethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Overview of the Synthetic Pathway

The most common and reliable laboratory-scale synthesis of this compound is a two-step process. It begins with the formylation of the electron-rich 1,3,5-trimethoxybenzene via the Gattermann reaction to produce the intermediate, 2,4,6-trimethoxybenzaldehyde. This aldehyde is then oxidized to the desired this compound.

Synthesis_Pathway TMB 1,3,5-Trimethoxybenzene Aldehyde 2,4,6-Trimethoxybenzaldehyde TMB->Aldehyde Gattermann Reaction (Zn(CN)₂, HCl) Acid This compound Aldehyde->Acid Oxidation (KMnO₄)

Caption: Overall synthetic route to this compound.

Part 1: Gattermann Formylation of 1,3,5-Trimethoxybenzene

The Gattermann reaction is an electrophilic aromatic substitution where an aromatic compound is formylated.[1][2] For substrates like 1,3,5-trimethoxybenzene, which are highly activated due to the three electron-donating methoxy groups, this reaction proceeds readily. The Adams modification, which utilizes zinc cyanide (Zn(CN)₂) and hydrochloric acid (HCl), is a safer alternative to the use of gaseous hydrogen cyanide (HCN).[1][3]

Troubleshooting and FAQs: Gattermann Formylation

Q1: My Gattermann reaction has a low yield of 2,4,6-trimethoxybenzaldehyde. What are the likely causes?

A1: Low yields in this step can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: The Lewis acid catalyst, in this case, ZnCl₂ formed in situ, is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Purity of Starting Materials: The purity of 1,3,5-trimethoxybenzene and zinc cyanide is crucial. Impurities can lead to side reactions or inhibit the catalyst.

  • Insufficient Acid: A stream of dry HCl gas is typically bubbled through the reaction mixture. If the HCl concentration is too low, the formation of the electrophile will be inefficient.

  • Reaction Temperature: While the reaction is generally run at low temperatures to control exothermicity and prevent side reactions, a temperature that is too low can slow the reaction rate significantly. Optimal temperature control is key.

Q2: I am observing the formation of a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: If you are left with a large amount of unreacted 1,3,5-trimethoxybenzene, consider the following:

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Reagents: Ensure an adequate amount of zinc cyanide and a continuous supply of HCl gas are used. While 1,3,5-trimethoxybenzene is the limiting reagent, a slight excess of the formylating reagents can help drive the reaction to completion.

  • Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper mixing of the reactants and catalyst.

Q3: Are there any common side products I should be aware of?

A3: Due to the high activation of the benzene ring by three methoxy groups, there is a potential for side reactions, although the Gattermann reaction is generally regioselective for this substrate. Potential, though less common, side products could arise from:

  • Hydrolysis of the starting material or product: If there is excessive water in the reaction, this can lead to undesired hydrolysis.

  • Di-formylation: Although sterically hindered, with a highly activated ring, there is a small possibility of a second formyl group being added. This can be minimized by controlling the stoichiometry of the reactants.

Experimental Protocol: Gattermann Formylation

Gattermann_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep1 Assemble oven-dried glassware under N₂. Prep2 Add 1,3,5-trimethoxybenzene and Zn(CN)₂ to an anhydrous solvent (e.g., diethyl ether). Prep1->Prep2 React1 Cool the mixture in an ice bath (0-5 °C). Prep2->React1 React2 Bubble dry HCl gas through the stirred suspension. React1->React2 React3 Monitor reaction by TLC until starting material is consumed. React2->React3 Work1 Pour the reaction mixture onto ice. React3->Work1 Work2 Hydrolyze the intermediate imine by heating. Work1->Work2 Work3 Extract the product with an organic solvent. Work2->Work3 Work4 Purify by column chromatography or recrystallization. Work3->Work4

Caption: Workflow for the Gattermann formylation of 1,3,5-trimethoxybenzene.

Part 2: Oxidation of 2,4,6-Trimethoxybenzaldehyde

The oxidation of the aldehyde functional group to a carboxylic acid is a common transformation. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose. The reaction is typically carried out in an aqueous basic solution.

Troubleshooting and FAQs: Oxidation

Q1: The yield of my this compound is low. What could be the issue?

A1: Low yields in the oxidation step can often be traced to the following:

  • Incomplete Reaction: The purple color of the permanganate ion should disappear as it is consumed. If the solution remains purple, it indicates an excess of oxidant, but if the starting material is still present (as determined by TLC), the reaction may be too slow. Gentle heating can sometimes facilitate the reaction, but care must be taken to avoid side reactions.

  • Over-oxidation: While the desired carboxylic acid is generally stable, prolonged reaction times or excessively harsh conditions (e.g., high temperatures) could potentially lead to degradation, although this is less common for this substrate.

  • Product Loss During Work-up: The product, this compound, is soluble in basic aqueous solutions as its carboxylate salt. Ensure that the solution is sufficiently acidified to precipitate the free acid. Check the pH of the aqueous layer after filtration to ensure complete precipitation.

Q2: The work-up of the reaction is difficult due to the formation of fine manganese dioxide (MnO₂) precipitate. How can I improve the filtration?

A2: The formation of MnO₂ is an unavoidable byproduct of using KMnO₄. To manage this:

  • Use a Filter Aid: Filtering the reaction mixture through a pad of celite or diatomaceous earth can help to trap the fine MnO₂ particles and prevent them from clogging the filter paper.

  • Quenching: After the reaction is complete, any excess KMnO₄ can be quenched with a reducing agent like sodium bisulfite. This will convert the remaining purple MnO₄⁻ to the brown MnO₂ precipitate before filtration.

Q3: Are there alternative oxidizing agents I can use?

A3: Yes, if you continue to face issues with KMnO₄, you might consider other oxidizing agents. Milder oxidants like sodium chlorite (NaClO₂) can also be effective for the oxidation of aromatic aldehydes to carboxylic acids and may offer a cleaner reaction profile with easier work-up.[4]

Experimental Protocol: Oxidation

Oxidation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep1 Dissolve 2,4,6-trimethoxybenzaldehyde in a suitable solvent (e.g., acetone/water). Prep2 Add a base (e.g., NaOH or KOH). Prep1->Prep2 React1 Cool the solution in an ice bath. Prep2->React1 React2 Slowly add an aqueous solution of KMnO₄. React1->React2 React3 Stir until the purple color disappears and TLC shows no starting material. React2->React3 Work1 Quench excess KMnO₄ with sodium bisulfite. React3->Work1 Work2 Filter the mixture to remove MnO₂. Work1->Work2 Work3 Acidify the filtrate with HCl to precipitate the product. Work2->Work3 Work4 Collect the product by filtration and recrystallize. Work3->Work4

Caption: Workflow for the oxidation of 2,4,6-trimethoxybenzaldehyde.

Part 3: Purification and Data

Effective purification is critical for obtaining high-purity this compound. Recrystallization is the most common method.

Troubleshooting and FAQs: Recrystallization

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To remedy this:

  • Increase Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a Different Solvent System: A mixed solvent system (e.g., ethanol/water) can be effective. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.

Q2: My recovery after recrystallization is very low. How can I improve it?

A2: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data Summary
StepReactantsKey ConditionsTypical YieldReference
Gattermann Formylation 1,3,5-Trimethoxybenzene, Zn(CN)₂, HClAnhydrous solvent, 0-5 °C>80%[1][3]
Oxidation 2,4,6-Trimethoxybenzaldehyde, KMnO₄Aqueous base, 0 °C to RT>90%[4]
Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)Key IR Peaks (cm-1)
2,4,6-Trimethoxybenzaldehyde 10.35 (s, 1H, CHO), 6.08 (s, 2H, Ar-H), 3.88 (s, 6H, 2x OCH₃), 3.87 (s, 3H, 1x OCH₃)~1680 (C=O, aldehyde), ~2850, 2750 (C-H, aldehyde)
This compound ~11-13 (br s, 1H, COOH), 6.15 (s, 2H, Ar-H), 3.8-3.9 (overlapping s, 9H, 3x OCH₃)~3000 (br, O-H, acid), ~1700 (C=O, acid)

Note: Exact spectroscopic values may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Gattermann Reaction: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It reacts with acid to produce highly toxic hydrogen cyanide gas. This reaction must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Potassium Permanganate: KMnO₄ is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. It is also corrosive and can cause skin and eye burns. Handle with care and wear appropriate PPE.

By understanding the key parameters of each reaction step and anticipating potential issues, you can significantly improve the yield and purity of your this compound synthesis.

References

Troubleshooting low solubility of 2,4,6-Trimethoxybenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4,6-Trimethoxybenzoic Acid

Guide: Troubleshooting Low Aqueous Solubility

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's low solubility in aqueous solutions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are its fundamental properties?

A1: Understanding the physicochemical properties of this compound is the first step in troubleshooting. Its structure dictates its behavior in different solvents.

The molecule consists of a hydrophobic benzene ring substituted with three methoxy (-OCH3) groups and a single carboxylic acid (-COOH) group[1][2]. While the carboxylic acid group can interact with water, the aromatic ring and methoxy groups are nonpolar, leading to overall low water solubility. In its solid, crystalline state, molecules can form strong hydrogen-bonded chains, which further hinders dissolution as energy is required to break these bonds[3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₅[4][5]
Molecular Weight212.20 g/mol [2][4][5]
Predicted pKa4.25 ± 0.10[6]
AppearanceWhite solid / powder to crystal[6][7]
Organic SolubilitySoluble in Methanol[6]
Q2: Why is the pKa value of 4.25 so critical for solubility?

A2: The pKa is the pH at which the carboxylic acid group is 50% protonated (the neutral, less soluble form, R-COOH) and 50% deprotonated (the anionic, more soluble carboxylate salt, R-COO⁻).

  • Below the pKa (pH < 4.25): The compound will predominantly exist in its neutral, protonated form, which is poorly soluble in water due to its hydrophobic nature.

  • Above the pKa (pH > 4.25): The compound will increasingly deprotonate to form its conjugate base, 2,4,6-trimethoxybenzoate. This anionic form is an ion and is significantly more soluble in polar solvents like water.

This relationship is the key to manipulating its solubility in aqueous systems.

cluster_low_ph Low pH (e.g., pH < 4.25) cluster_high_ph High pH (e.g., pH > 6.25) Insoluble R-COOH (Protonated Form) Poorly Soluble Soluble R-COO⁻ + H⁺ (Deprotonated Salt Form) Readily Soluble Insoluble->Soluble Add Base (e.g., NaOH, KOH) Soluble->Insoluble Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of this compound.

Troubleshooting Guides

Guide 1: Primary Method - Dissolution via pH Adjustment

This is the most common and effective method for dissolving this compound in aqueous solutions. The goal is to raise the pH of the solution to at least 1.5-2.0 units above the pKa to ensure complete deprotonation and formation of the soluble salt.

Experimental Protocol: Preparing a 10 mM Aqueous Solution

  • Preparation: Weigh out 21.22 mg of this compound (MW = 212.20 g/mol ) for a final volume of 10 mL.

  • Initial Slurry: Add the solid to approximately 8 mL of your desired buffer (e.g., PBS, TRIS) or purified water. Do not expect it to dissolve. This will form a milky white suspension.

  • pH Adjustment: While stirring, slowly add a low-molarity basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Dissolution Point: As the pH approaches and surpasses ~5.0, you will observe the suspension clearing. Continue adding base until the pH is stable at your desired final value (e.g., pH 7.4) and the solution is completely clear.

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask and add the buffer or water to bring the final volume to exactly 10.0 mL.

  • Validation & Caution: The solution is now ready for use. Be aware that adding this solution to a highly acidic environment may cause the compound to protonate and precipitate out of solution.

Guide 2: Alternative Method - Preparing Concentrated Organic Stock Solutions

If pH modification is incompatible with your experimental design, preparing a concentrated stock solution in an organic solvent is the preferred alternative.

Rationale: The hydrophobic nature of the molecule makes it more amenable to dissolution in polar organic solvents. This method is common in drug discovery when a compound needs to be serially diluted into an aqueous assay medium, ensuring the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system.

cluster_aqueous Aqueous Protocol cluster_organic Organic Stock Protocol start Start: Need to dissolve This compound q1 Is pH adjustment acceptable for my experiment? start->q1 step1_aq Suspend powder in aqueous buffer q1->step1_aq  Yes step1_org Dissolve powder in 100% Methanol or DMSO q1->step1_org  No step2_aq Add base (e.g., NaOH) dropwise to raise pH > 6.0 step1_aq->step2_aq step3_aq Confirm complete dissolution step2_aq->step3_aq end_aq Working Solution Ready step3_aq->end_aq step2_org Create high-concentration stock (e.g., 100 mM) step1_org->step2_org step3_org Serially dilute stock into final aqueous medium step2_org->step3_org end_org Working Solution Ready step3_org->end_org

Caption: Experimental workflow for dissolving the compound.

Experimental Protocol: Preparing a 100 mM Stock in Methanol

  • Preparation: Weigh 212.2 mg of this compound.

  • Dissolution: Add the solid to a 10 mL volumetric flask. Add approximately 7-8 mL of pure methanol. The compound is reported to be soluble in methanol[6].

  • Mixing: Mix by vortexing or gentle sonication until the solid is completely dissolved.

  • Final Volume: Add methanol to the 10.0 mL mark.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature as per safety guidelines. For long-term storage, consult the manufacturer's data sheet, but refrigeration is common.

Guide 3: Advanced Considerations for Formulation

For drug development professionals facing significant solubility challenges, more advanced techniques may be necessary, although these are beyond the scope of typical benchtop experiments.

  • Co-formers and Eutectics: The formation of eutectic mixtures with other water-soluble carboxylic acids can sometimes enhance the dissolution rate and solubility of a poorly soluble active pharmaceutical ingredient (API)[8]. This involves creating a new solid form with different physical properties.

  • Use of Co-solvents: While we used pure organic solvent for a stock solution, some formulations may use a mixed-solvent system (e.g., water/ethanol or water/PEG) to increase solubility directly[9][10].

Safety & Handling

Q3: What are the necessary safety precautions for handling this compound?

A3: According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation[4].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (meeting EN 166 standard), and a lab coat[4].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. Avoid dust formation[4].

  • First Aid:

    • If on skin: Wash with plenty of soap and water[4].

    • If in eyes: Rinse immediately with plenty of water for at least 15 minutes[4].

    • If inhaled: Remove the person to fresh air[4].

    • Seek medical attention if irritation persists in any case[4].

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Technical Support Center: Purification of Crude 2,4,6-Trimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,6-trimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline products.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[3] For this compound, a successful recrystallization hinges on selecting an appropriate solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.[1][3] This differential solubility allows for the separation of the desired product from impurities, which either remain in the solution (mother liquor) or are removed via hot filtration.[3]

The structural characteristics of this compound, particularly the presence of a carboxylic acid group and methoxy substituents on the benzene ring, influence its solubility and crystallization behavior.[4] These functional groups can participate in hydrogen bonding, which plays a significant role in the crystal lattice formation.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Question 1: My crude this compound is not dissolving in the hot solvent, even after adding a significant amount.

  • Probable Cause: The chosen solvent may be a poor solvent for this compound, even at its boiling point. Alternatively, the crude material may contain a high percentage of insoluble impurities.

  • Solution:

    • Verify Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature.[6] For aromatic carboxylic acids, solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or acetone/hexane can be effective.[4][7] Conduct small-scale solubility tests with various solvents to identify the most suitable one.

    • Increase Solvent Volume Incrementally: Add small portions of the hot solvent to the crude material with continuous stirring and heating.[8] This ensures you are using the minimum amount of solvent necessary to dissolve the compound, which is crucial for maximizing yield.[9]

    • Perform Hot Filtration: If a significant amount of solid remains undissolved in the hot solution, it is likely an insoluble impurity.[3] In this case, perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.[9]

Question 2: After cooling the solution, no crystals have formed.

  • Probable Cause: This is a common issue and can be attributed to several factors:

    • Supersaturation: The solution is supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[10]

    • Excess Solvent: Too much solvent was used to dissolve the crude product, preventing the solution from becoming saturated upon cooling.[8][10]

    • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.[3]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution.[10][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.[3][12] This provides a template for further crystallization.

    • Reduce Solvent Volume: If inducing crystallization is unsuccessful, it is likely that too much solvent was used.[10] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Cool Slowly: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[9][11]

Question 3: An oil has formed instead of crystals.

  • Probable Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][13] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of impurities is high.[10]

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent.[10] Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

    • Change Solvent System: If slow cooling does not resolve the issue, a different solvent or a mixed solvent system may be necessary. A solvent with a lower boiling point might be a better choice.

    • Trituration: If an oil persists, you can try to induce crystallization by scratching the oil with a glass rod while cooling. Sometimes, the oil will solidify upon further cooling in an ice bath.

Question 4: The recovered crystals are discolored or appear impure.

  • Probable Cause:

    • Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to this compound and co-precipitate.

    • Inclusion of Mother Liquor: The crystals may not have been washed properly, trapping impurities from the mother liquor on their surface.

  • Solution:

    • Second Recrystallization: If the purity is not satisfactory, a second recrystallization is often necessary.

    • Proper Washing: After filtering the crystals, wash them with a small amount of cold recrystallization solvent.[8] Using cold solvent is critical to avoid dissolving a significant portion of the purified product.

    • Decolorizing Carbon: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent should:

  • Not react with this compound.[6]

  • Dissolve the compound well at its boiling point but poorly at room temperature or below.[1][6]

  • Either dissolve impurities well at all temperatures or not at all, allowing for their separation.[6]

  • Have a boiling point below the melting point of this compound (approximately 158°C) to prevent oiling out.[14][15]

  • Be volatile enough to be easily removed from the final crystals.[6]

Q2: How do I choose the right solvent?

Solvent selection often involves some trial and error.[16] A general rule of thumb is "like dissolves like."[17] Since this compound is a moderately polar molecule, polar solvents are a good starting point. Small-scale solubility tests in test tubes with various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures) are highly recommended.[17]

Q3: What are some common impurities in crude this compound?

Impurities can arise from the starting materials, side reactions, or subsequent workup procedures.[18][19] Depending on the synthetic route, potential impurities could include unreacted starting materials (e.g., 2,4,6-trimethylbenzoic acid precursors), byproducts from incomplete methylation, or residual catalysts.[20]

Q4: How can I maximize the yield of my recrystallization?

To maximize your yield:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]

  • Ensure the final filtration is done efficiently to separate the crystals from the mother liquor.

  • Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of your crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a low temperature.

Data Presentation

ParameterRecommended Value/RangeRationale
Melting Point ~158°C (decomposes)[14][15]A sharp melting point close to the literature value is an indicator of purity.
Appearance White to light yellow powder or crystals[21][22]Significant deviation may indicate the presence of impurities.
Solubility Soluble in methanol[14]Useful for solvent selection and understanding compound properties.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat C Dissolve Solid B->C D Hot Filtration (if needed) C->D Insoluble Impurities Present E Cool Solution Slowly C->E No Insoluble Impurities D->E F Crystals Form E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Pure Crystals H->I

Caption: A flowchart of the general recrystallization process.

Troubleshooting Logic

Troubleshooting_Logic Start Start Recrystallization Problem No Crystals Form Start->Problem Solution1 Scratch / Seed Problem->Solution1 Yes OilingOut Oil Forms Problem->OilingOut No Problem2 Still No Crystals? Solution1->Problem2 Solution2 Reduce Solvent Volume Problem2->Solution2 Yes Success Crystals Formed Problem2->Success No Solution2->Success Solution3 Re-dissolve & Cool Slowly OilingOut->Solution3 Solution3->Success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Coupling Reactions with 2,4,6-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 2,4,6-Trimethoxybenzoic acid (TMBA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with this unique and sterically hindered reagent. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve successful and efficient couplings.

Introduction: The Challenge of this compound

This compound is a valuable building block in organic synthesis, notable for its electron-rich aromatic ring. However, the two methoxy groups ortho to the carboxylic acid create significant steric hindrance. This bulkiness shields the carboxylic acid, making its activation and subsequent reaction with nucleophiles, such as amines, a considerable synthetic challenge.[1][2] Standard amide coupling conditions often result in low to no yield, necessitating carefully optimized protocols and a rational selection of reagents. This guide will walk you through overcoming these specific hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple compared to other benzoic acids?

A1: The primary difficulty arises from steric hindrance. The two methoxy groups in the ortho positions (2 and 6) physically block the approach of coupling reagents to the carboxylic acid's carbonyl carbon. This slows down the initial activation step—the formation of a highly reactive intermediate like an active ester—which is crucial for the subsequent reaction with an amine.[1][2] Many standard coupling protocols are not robust enough to overcome this spatial inhibition, leading to failed reactions.

Q2: What class of coupling reagents is most effective for TMBA?

A2: Uronium/aminium salt-based reagents are generally the most effective for sterically hindered substrates like TMBA.[3][4] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and HCTU are powerful activators.[3][5] HATU is often considered the superior choice because it forms a more reactive OAt-active ester, which benefits from the anchimeric assistance of the neighboring pyridine nitrogen, accelerating the final coupling step.[3] Phosphonium salt reagents like PyBOP can also be effective.[4]

Q3: What is the role of the base in these coupling reactions, and which one should I choose?

A3: The base serves to deprotonate the carboxylic acid, forming a carboxylate anion that is nucleophilic enough to attack the coupling reagent.[6] For reactions with uronium salts like HATU, it is critical to use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common and recommended choice.[7][8][9] Triethylamine (TEA) can also be used. Using nucleophilic bases like pyridine is not recommended as they can compete with the desired reaction.

Q4: Can I monitor the reaction progress?

A4: Yes, and it is highly recommended. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods.[8] By spotting the starting carboxylic acid, the amine, and the reaction mixture, you can track the consumption of starting materials and the formation of the product. This is crucial for determining if a reaction is slow, stalled, or complete.[8]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Amide Product

This is the most common issue when working with TMBA. The root cause is almost always inefficient activation of the sterically hindered carboxylic acid.

Potential Cause Explanation & Solution
Insufficient Reagent Reactivity Standard coupling reagents like EDC/HOBt or DIC/HOBt often lack the potency to activate the hindered TMBA efficiently.[10] Solution: Switch to a more powerful uronium or phosphonium salt reagent. HATU is the recommended starting point due to its high reactivity.[3][5][8] COMU is another excellent, highly reactive option.[3]
Incorrect Order of Addition Adding the amine to the reaction mixture before the carboxylic acid is fully activated can lead to side reactions, such as the amine reacting directly with HATU to form a guanidinium byproduct, consuming both your amine and coupling reagent.[8][11] Solution: Implement a pre-activation step. Stir the this compound, HATU, and DIPEA in an anhydrous solvent (like DMF or DCM) for 5-15 minutes at room temperature before adding the amine.[8] This ensures the formation of the reactive OAt-ester intermediate prior to the introduction of the nucleophile.
Presence of Moisture Coupling reagents, especially uronium salts, are highly sensitive to moisture. Water can hydrolyze the coupling reagent and the active ester intermediate, halting the reaction. Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.[8]
Sub-optimal Temperature Most HATU couplings perform well at room temperature. However, for a particularly challenging coupling involving TMBA, the reaction kinetics may be very slow. Solution: Gentle heating to 40-50°C can sometimes increase the reaction rate and improve the yield.[8] However, be cautious, as excessive heat can promote side reactions or racemization if chiral centers are present. Monitor the reaction closely by TLC or HPLC.
Problem 2: Formation of a Guanidinium Side Product

If you observe a byproduct with a mass corresponding to your amine plus a tetramethylguanidinium group, it is likely due to the direct reaction of your amine with the coupling reagent.

Potential Cause Explanation & Solution
Amine Reacts with Coupling Reagent This occurs when the amine is present during the activation of the carboxylic acid, especially if the activation is slow due to steric hindrance. The amine, being a nucleophile, can attack the HATU reagent directly.[8] Solution: The most effective way to prevent this is the pre-activation protocol described above.[8] By allowing the TMBA to fully form the active ester before the amine is introduced, you minimize the opportunity for this side reaction. Using a less hindered base than DIPEA may also contribute to this issue, so sticking with a bulky base is recommended.[11]
Excess Coupling Reagent Using a large excess of the uronium reagent can increase the likelihood of side reactions with the amine.[12] Solution: Use a modest excess of the coupling reagent. Typically, 1.1 to 1.2 equivalents of HATU relative to the carboxylic acid is sufficient.
Problem 3: Difficulty in Purifying the Final Product

Purification can be challenging due to byproducts generated from the coupling reagents.

Potential Cause Explanation & Solution
Water-Soluble Byproducts The main byproducts from a HATU coupling are tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt).[13] These are often water-soluble. Solution: A standard aqueous workup is typically effective. After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH4Cl), a weak base (e.g., saturated NaHCO3), and finally with brine.[8] This removes the base (DIPEA), unreacted starting materials, and the majority of the coupling byproducts.
Persistent Impurities If byproducts co-elute with your product during column chromatography, further purification may be needed. Solution: After an aqueous workup, purify the crude product by flash column chromatography on silica gel.[8] If impurities persist, recrystallization can be an effective final purification step.

Visualized Workflows and Logic

To better illustrate the key processes, the following diagrams outline the recommended experimental workflow and a troubleshooting decision tree.

G cluster_prep Preparation cluster_activation Activation (Pre-activation Step) cluster_coupling Coupling Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Dissolve TMBA (1.0 eq) & DIPEA (2.0 eq) in Anhydrous Solvent start->reagents add_hatu Add HATU (1.1 eq) reagents->add_hatu stir Stir at RT for 10-15 min add_hatu->stir add_amine Add Amine (1.0-1.2 eq) stir->add_amine monitor Stir at RT to 50°C Monitor by TLC/HPLC add_amine->monitor quench Aqueous Workup (Acid/Base Washes) monitor->quench purify Purify via Chromatography or Recrystallization quench->purify

Caption: Recommended workflow for coupling this compound.

G decision decision solution solution start Low or No Product by TLC/HPLC q1 Did you use a high-reactivity reagent (e.g., HATU, COMU)? start->q1 q2 Did you perform a pre-activation step? q1->q2 Yes s1 Switch to HATU or COMU with DIPEA as base. q1->s1 No q3 Are all reagents and solvents anhydrous? q2->q3 Yes s2 Implement pre-activation: Mix Acid/HATU/Base for 10-15 min before adding amine. q2->s2 No q4 Is the reaction slow at RT? q3->q4 Yes s3 Use anhydrous solvents/reagents under an inert atmosphere. q3->s3 No s4 Gently heat to 40-50°C and continue monitoring. q4->s4 Yes s_ok Reaction should proceed. Continue to monitor. q4->s_ok No

References

Common side products in the synthesis of 2,4,6-Trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-trimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure a successful and high-purity synthesis.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

The synthesis of this compound typically proceeds via a two-step route: the exhaustive methylation of phloroglucinol to form 1,3,5-trimethoxybenzene, followed by the introduction of a carboxyl group. Each of these steps presents a unique set of challenges and potential side products.

Issue 1: Incomplete Methylation of Phloroglucinol

Q: My synthesis of 1,3,5-trimethoxybenzene from phloroglucinol is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side products and how can I avoid them?

A: Incomplete methylation is a frequent issue in the synthesis of 1,3,5-trimethoxybenzene. The primary side products are partially methylated phloroglucinol derivatives.

Common Side Products:

  • 5-Methoxyresorcinol (1,3-dihydroxy-5-methoxybenzene)

  • 3,5-Dimethoxyphenol

Causality and Mitigation:

The formation of these side products is primarily due to insufficient methylating agent, suboptimal reaction temperature, or a weak base. Phloroglucinol has three hydroxyl groups that need to be methylated, and each subsequent methylation becomes progressively more difficult due to steric hindrance and electronic effects.

Side ProductCausative FactorsTroubleshooting & Optimization
5-MethoxyresorcinolInsufficient methylating agent (e.g., dimethyl sulfate)[1][2][3][4]; Reaction temperature too lowUse a sufficient excess of the methylating agent (at least 3 equivalents). Gradually increase the reaction temperature, monitoring by TLC.
3,5-DimethoxyphenolSub-stoichiometric amounts of methylating agent or base; Shorter reaction timesEnsure at least 3 equivalents of both the methylating agent and a strong base (e.g., NaOH or K₂CO₃) are used. Prolong the reaction time and monitor for the disappearance of this intermediate.

Purification Strategy:

These phenolic side products can be removed by a basic aqueous wash (e.g., 1M NaOH) of the crude product dissolved in an organic solvent like diethyl ether or ethyl acetate. The desired 1,3,5-trimethoxybenzene, being non-phenolic, will remain in the organic layer.

Issue 2: Side Products during Formylation of 1,3,5-Trimethoxybenzene

Q: I am attempting to formylate 1,3,5-trimethoxybenzene using the Vilsmeier-Haack reaction, but I am observing unexpected byproducts. What could these be?

A: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[5][6][7][8][9][10][11] However, side reactions can occur, particularly with highly activated substrates like 1,3,5-trimethoxybenzene.

Potential Side Products:

  • Demethylated Products (e.g., 2-hydroxy-4,6-dimethoxybenzaldehyde): Strong Lewis acids, sometimes used in related formylation reactions like the Gattermann reaction, can cause demethylation of the methoxy groups.[12] While the Vilsmeier reagent is generally milder, prolonged reaction times or high temperatures can lead to some demethylation.

  • Unreacted Starting Material: Incomplete reaction is a common issue if the Vilsmeier reagent is not sufficiently reactive or if the reaction is not driven to completion.

Causality and Mitigation:

Side Product/IssueCausative FactorsTroubleshooting & Optimization
Demethylated ProductsHarsh reaction conditions (high temperature, prolonged reaction time); Presence of strong Lewis acidsMaintain a low reaction temperature (0 °C to room temperature). Minimize the reaction time by closely monitoring the consumption of the starting material by TLC.
Unreacted 1,3,5-TrimethoxybenzeneInsufficient Vilsmeier reagent; Low reaction temperature or short reaction timeUse a slight excess of the Vilsmeier reagent. Allow the reaction to proceed for an adequate amount of time, with careful monitoring.

Purification Strategy:

Column chromatography on silica gel is typically effective for separating the desired 2,4,6-trimethoxybenzaldehyde from unreacted starting material and more polar demethylated side products.

Issue 3: Incomplete Oxidation of 2,4,6-Trimethoxybenzaldehyde

Q: My oxidation of 2,4,6-trimethoxybenzaldehyde to the corresponding carboxylic acid is not going to completion. How can I improve this?

A: The oxidation of an aldehyde to a carboxylic acid is a standard transformation, but the electron-rich nature of the substrate can sometimes pose challenges.

Common Issue:

  • Unreacted Aldehyde: The most common "side product" is the starting material itself, indicating an incomplete reaction.

Causality and Mitigation:

Incomplete oxidation can result from an insufficient amount of the oxidizing agent or deactivation of the oxidant.

IssueCausative FactorsTroubleshooting & Optimization
Unreacted AldehydeInsufficient oxidizing agent (e.g., KMnO₄, H₂O₂); Suboptimal pH or temperatureUse a moderate excess of the oxidizing agent. Ensure the reaction conditions (pH, temperature) are optimal for the chosen oxidant. For example, with KMnO₄, the reaction is often carried out under basic conditions, followed by an acidic workup.[13]

Purification Strategy:

The desired this compound can be separated from the unreacted aldehyde by an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃ or NaOH). The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The initial methylation of phloroglucinol to 1,3,5-trimethoxybenzene is arguably the most critical step.[14] Incomplete methylation introduces phenolic impurities that can complicate subsequent reactions and purification steps. Ensuring this step goes to completion with high purity is paramount for the overall success of the synthesis.

Q2: Can I use a different formylation method instead of the Vilsmeier-Haack reaction?

A2: Yes, other formylation methods can be employed. The Gattermann reaction, which uses HCN and a Lewis acid catalyst, is a classic alternative.[12] However, the Vilsmeier-Haack reaction is often preferred due to its use of less toxic and more easily handled reagents.[6][7][8][9][10][11]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used. Melting point analysis, ¹H and ¹³C NMR spectroscopy, and mass spectrometry are essential for confirming the structure of this compound. Purity can be assessed by techniques such as HPLC or by the sharpness of the melting point.

Q4: Are there any safety concerns I should be aware of?

A4: Yes, several reagents used in this synthesis are hazardous. Dimethyl sulfate is a potent methylating agent and is carcinogenic.[1][2] Phosphorus oxychloride, used in the Vilsmeier-Haack reaction, is corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethoxybenzene
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phloroglucinol in a suitable solvent such as acetone or methanol.

  • Add a strong base, such as anhydrous potassium carbonate or sodium hydroxide.

  • Slowly add at least 3 equivalents of dimethyl sulfate to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any partially methylated phenols, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,3,5-trimethoxybenzene, which can be further purified by recrystallization or distillation.

Protocol 2: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene
  • In a flame-dried flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C.

  • Allow the mixture to stir for a short period to form the Vilsmeier reagent.

  • Add a solution of 1,3,5-trimethoxybenzene in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto ice and hydrolyze the intermediate iminium salt by stirring.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,4,6-trimethoxybenzaldehyde.

  • Purify the aldehyde by column chromatography on silica gel.

Protocol 3: Oxidation to this compound
  • Dissolve the 2,4,6-trimethoxybenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Add a solution of potassium permanganate (KMnO₄) in water dropwise to the stirred solution of the aldehyde.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a strong acid, such as HCl, to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Visualizations

Synthesis_Pathway cluster_side_products1 Incomplete Methylation cluster_side_products2 Formylation Side Products cluster_side_products3 Incomplete Oxidation Phloroglucinol Phloroglucinol TMB 1,3,5-Trimethoxybenzene Phloroglucinol->TMB Methylation (e.g., (CH₃)₂SO₄, Base) Aldehyde 2,4,6-Trimethoxybenzaldehyde TMB->Aldehyde Formylation (Vilsmeier-Haack) Acid This compound Aldehyde->Acid Oxidation (e.g., KMnO₄) 5-Methoxyresorcinol 5-Methoxyresorcinol 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Demethylated Aldehyde Demethylated Aldehyde Unreacted Aldehyde Unreacted Aldehyde

Caption: Synthetic pathway to this compound with common side products.

References

Technical Support Center: Stability and Degradation of 2,4,6-Trimethoxybenzoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-Trimethoxybenzoic Acid (TMBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving TMBA under acidic conditions. Here, we will explore the stability profile of TMBA, potential degradation pathways, and offer practical solutions to common challenges encountered in the laboratory.

Section 1: Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis and pharmaceutical development.[1][2] Its stability under various pH conditions is a critical parameter for ensuring the integrity of experimental results and the quality of final products. While benzoic acid itself is relatively stable, the presence of three electron-donating methoxy groups on the aromatic ring of TMBA introduces unique chemical properties that can influence its degradation profile, particularly in acidic media.

Key Factors Influencing TMBA Stability

The stability of TMBA in an acidic environment is primarily influenced by:

  • pH and Acid Strength: The concentration and type of acid (e.g., HCl, H₂SO₄) can significantly impact the rate and mechanism of degradation.

  • Temperature: As with most chemical reactions, elevated temperatures can accelerate degradation processes. Studies on related benzoic acid derivatives have shown that degradation increases with rising temperature.[3][4]

  • Reaction Time: The duration of exposure to acidic conditions is directly proportional to the extent of potential degradation.

  • Presence of Other Reagents: Nucleophiles, oxidizing agents, or other reactive species in the solution can lead to additional degradation pathways.

Section 2: Potential Degradation Pathways

Under acidic conditions, TMBA may undergo several degradation reactions. Understanding these pathways is crucial for identifying potential impurities and optimizing reaction conditions to minimize their formation.

Acid-Catalyzed Hydrolysis of Methoxy Groups

The ether linkages of the methoxy groups are susceptible to cleavage in the presence of strong acids, leading to the formation of hydroxylated benzoic acid derivatives. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.

Decarboxylation

Although benzoic acids are generally stable towards decarboxylation, the electron-rich nature of the TMBA ring, due to the three methoxy groups, can facilitate the loss of carbon dioxide under harsh acidic conditions and elevated temperatures. This would result in the formation of 1,3,5-trimethoxybenzene. Studies on other benzoic acid derivatives have demonstrated that decarboxylation is a common degradation pathway at high temperatures.[3][4]

Visualizing Potential Degradation

The following diagram illustrates the primary potential degradation pathways of this compound under acidic stress.

G TMBA This compound Hydrolysis_Products Hydroxylated Benzoic Acid Derivatives TMBA->Hydrolysis_Products  Acid-Catalyzed  Hydrolysis  (H₃O⁺, Δ) Decarboxylation_Product 1,3,5-Trimethoxybenzene TMBA->Decarboxylation_Product  Decarboxylation  (H⁺, High Temp)

Caption: Potential degradation pathways of TMBA under acidic conditions.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter when working with TMBA in acidic environments.

FAQ 1: Unexpected Peaks in HPLC Analysis

Question: I am running an HPLC analysis of a reaction mixture containing TMBA that was subjected to acidic conditions. I am observing unexpected peaks eluting near my product. What could be the cause?

Answer: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The two most probable culprits are hydroxylated derivatives from the hydrolysis of methoxy groups or 1,3,5-trimethoxybenzene from decarboxylation.

Troubleshooting Steps:

  • Characterize the Impurities:

    • LC-MS Analysis: The most effective way to identify the unknown peaks is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weights of the impurities, allowing you to infer their structures.

    • UV-Vis Spectroscopy: A UV-Vis detector in your HPLC system can provide some structural information. Compare the UV spectra of the unknown peaks to that of your TMBA standard. A significant shift in the absorption maximum could indicate a change in the chromophore, such as the formation of hydroxyl groups.

  • Optimize Reaction Conditions:

    • Lower the Temperature: If possible, conduct your reaction at a lower temperature to minimize thermally-driven degradation.

    • Reduce Reaction Time: Monitor your reaction progress closely and quench it as soon as the desired transformation is complete to avoid prolonged exposure to acid.

    • Use a Milder Acid: If the reaction chemistry allows, consider using a weaker acid or a lower concentration of the strong acid.

  • Forced Degradation Study:

    • To confirm the identity of the degradation products, you can perform a forced degradation study.[5] This involves intentionally subjecting a pure sample of TMBA to harsh acidic conditions (e.g., 1M HCl at 60°C for 24 hours). The resulting degradation products can then be analyzed by HPLC and LC-MS to create a reference profile for the impurities you are observing.

Experimental Workflow: Forced Degradation Study

G cluster_prep Preparation cluster_stress Acid Stress cluster_analysis Analysis A Prepare 1 mg/mL TMBA stock solution in Methanol B Mix TMBA stock with 1M HCl A->B C Incubate at 60°C for 24h B->C D Neutralize the sample C->D E Analyze by RP-HPLC-UV D->E F Characterize peaks by LC-MS E->F

Caption: Workflow for a forced degradation study of TMBA.

FAQ 2: Poor Recovery of TMBA from an Acidic Aqueous Solution

Question: I am trying to extract TMBA from an acidic aqueous solution using an organic solvent, but my recovery is very low. Why is this happening and how can I improve it?

Answer: The low recovery is likely due to the protonation state of the carboxylic acid group. In a strongly acidic solution (pH well below the pKa of TMBA), the carboxylic acid will be in its neutral, protonated form (-COOH). While this form is generally more soluble in organic solvents, the overall solubility of TMBA in the aqueous phase might still be significant.

Troubleshooting Steps:

  • Adjust the pH (if possible): If your experimental design allows, adjusting the pH of the aqueous solution can dramatically affect the partitioning of TMBA.

    • For Extraction into Organic Phase: Ensure the pH is at least 2 units below the pKa of the carboxylic acid to maintain it in the neutral form.

    • For Extraction into Aqueous Phase (as a purification step): You can basify the solution to deprotonate the carboxylic acid (-COO⁻), making it much more soluble in the aqueous phase and allowing for the removal of non-acidic impurities with an organic wash.

  • Increase the Salinity of the Aqueous Phase: Adding a neutral salt like NaCl or KCl to the aqueous phase (salting out) will decrease the solubility of TMBA in the aqueous layer and promote its transfer to the organic solvent.

  • Choose a More Effective Extraction Solvent:

    • Consider using a more polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, which may have a better partition coefficient for TMBA.

    • Perform multiple extractions with smaller volumes of organic solvent. This is more efficient than a single extraction with a large volume.

  • Confirm Identity and Purity Pre-Extraction: Before extraction, analyze a sample of the acidic aqueous solution by HPLC to confirm the concentration and purity of TMBA. This will help you determine if degradation has occurred prior to the extraction step.

Data Presentation: HPLC Method Parameters for TMBA Analysis

For reliable quantification and separation of TMBA from its potential degradants, a robust HPLC method is essential.[6] The following table provides a validated starting point for method development.

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method can be adapted and optimized based on the specific degradation products observed.[7]

Section 4: Concluding Remarks

The stability of this compound under acidic conditions is a multifaceted issue that requires careful consideration of experimental parameters. By understanding the potential degradation pathways and employing systematic troubleshooting strategies, researchers can ensure the accuracy and reliability of their results. This guide provides a foundation for addressing common challenges, and we encourage you to adapt these principles to your specific research needs. For further assistance, please consult the references provided below.

References

How to avoid decarboxylation of 2,4,6-Trimethoxybenzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Thermal Decarboxylation

Welcome to the technical support center for 2,4,6-Trimethoxybenzoic Acid (TMBA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As Senior Application Scientists, we understand the unique challenges presented by thermally sensitive compounds. This document provides in-depth, field-proven insights and troubleshooting guides to help you avoid the unwanted decarboxylation of TMBA during your high-temperature experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of this compound.

Q1: What is decarboxylation, and why is this compound particularly susceptible to it at high temperatures?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aromatic carboxylic acids like benzoic acid derivatives, this process typically requires significant energy input (high temperatures) or specific catalytic conditions.[1][2]

This compound is especially prone to thermal decarboxylation due to its electronic structure. The three methoxy (-OCH₃) groups are powerful electron-donating groups. They are located at the ortho (2,6) and para (4) positions relative to the carboxyl group. This specific arrangement enriches the aromatic ring with electron density, which stabilizes the transition state leading to the loss of CO₂.[3] The reaction is often accelerated in acidic media, where protonation of the ring facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group.[3][4] Several suppliers note that the compound melts with decomposition at temperatures around 146-158°C.[5]

Below is a diagram illustrating the proposed acid-catalyzed decarboxylation mechanism.

G cluster_0 Acid-Catalyzed Decarboxylation of TMBA TMBA This compound (TMBA) Protonation Protonation of Aromatic Ring (Rate-Limiting Step) TMBA->Protonation + H+ Intermediate Unstable Wheland Intermediate (Carbocation) Protonation->Intermediate CC_Cleavage C-C Bond Cleavage Intermediate->CC_Cleavage Loss of CO₂ Products 1,3,5-Trimethoxybenzene + CO₂ CC_Cleavage->Products H_plus H+ CC_Cleavage->H_plus Regenerates H+

Caption: Proposed mechanism for acid-catalyzed decarboxylation of TMBA.

Troubleshooting Guide: High-Temperature Reactions

This section provides actionable solutions to specific problems encountered during experiments.

Q2: I am running a reaction at 160°C and observing significant formation of 1,3,5-trimethoxybenzene. How can I prevent this side product?

A2: The formation of 1,3,5-trimethoxybenzene is the direct result of TMBA decarboxylation. Operating at 160°C is above the typical decomposition temperature of this compound.[5] The primary goal is to modify your experimental conditions to avoid this thermal breakdown.

Initial Troubleshooting Workflow:

The following decision tree can guide your strategy:

G Start Problem: Decarboxylation Observed CheckTemp Is Reaction T > 140°C? Start->CheckTemp LowerTemp Can Temperature Be Lowered? CheckTemp->LowerTemp Yes Optimize Optimize Reaction at Lower Temperature CheckTemp->Optimize No (Re-evaluate necessity of heat) LowerTemp->Optimize Yes Protect Use a Protecting Group Strategy LowerTemp->Protect No Alternative Consider Alternative Reagents (e.g., Acid Chloride) Protect->Alternative If protection is incompatible

Caption: Decision workflow for mitigating TMBA decarboxylation.

Solution 1: Temperature Reduction If your reaction kinetics permit, reducing the temperature to below 140°C is the most direct solution. You may need to compensate with a longer reaction time or a more active catalyst (provided the catalyst itself does not promote decarboxylation).

Solution 2: Protecting Group Strategy If high temperatures are non-negotiable, the most robust chemical solution is to temporarily modify the carboxyl group. By converting the carboxylic acid into an ester, you remove the acidic proton and alter the functional group's electronics, significantly increasing its thermal stability.[6][7] This is a common and highly effective strategy in organic synthesis.[8][9]

Q3: How do I protect the carboxyl group of TMBA as a methyl ester?

A3: Converting TMBA to its methyl ester is a straightforward and common procedure. The resulting methyl 2,4,6-trimethoxybenzoate is much more stable at high temperatures. After your high-temperature step, the ester can be easily hydrolyzed back to the carboxylic acid.

Experimental Protocol: Methyl Ester Protection of TMBA

Objective: To convert this compound to Methyl 2,4,6-trimethoxybenzoate.

Materials:

  • This compound (TMBA)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated, or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Method 1: Fischer Esterification (Acid-Catalyzed)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve TMBA (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of TMBA).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the acid.

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude methyl ester, which can be purified by recrystallization or chromatography if necessary.

Method 2: Using Thionyl Chloride

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend TMBA (1.0 eq) in anhydrous methanol at 0°C (ice bath).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.1 - 1.5 eq) dropwise to the suspension. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle heat (40-50°C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the excess methanol and SOCl₂ under reduced pressure. The workup is similar to the Fischer esterification method to remove any remaining acidic impurities.

Q4: I've protected my compound. How do I choose the right protecting group and how do I remove it later?

A4: The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions. Esters are the most common choice for carboxylic acids.[6][9][10]

Protecting GroupFormation Reagent(s)Deprotection (Cleavage) ConditionsStability & Notes
Methyl Ester MeOH, H⁺ or SOCl₂Basic Hydrolysis (e.g., NaOH, LiOH in H₂O/THF)Robust and common. Requires basic conditions for removal, which may not be suitable for base-sensitive molecules.[6]
tert-Butyl Ester Isobutylene, H⁺Acidic Hydrolysis (e.g., Trifluoroacetic acid (TFA) in DCM)Stable to base and nucleophiles. Cleaved under mild acidic conditions.[8]
Benzyl Ester Benzyl alcohol, H⁺ or Benzyl bromide, BaseHydrogenolysis (H₂, Pd/C)Stable to both acidic and basic conditions. Cleavage is under neutral conditions, which is very mild for many functional groups.[10]

Deprotection Protocol (Example: Basic Hydrolysis of Methyl Ester)

  • Setup: Dissolve the methyl 2,4,6-trimethoxybenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Reagent Addition: Add an excess of Lithium Hydroxide (LiOH) (2-3 eq).

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Acidify the reaction mixture to pH ~2 with dilute HCl.

    • Extract the product with an organic solvent (e.g., Ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected this compound.

The workflow for using a protecting group strategy is visualized below.

G Start Start: TMBA Protect Step 1: Protection (e.g., Fischer Esterification) Start->Protect Protected Protected TMBA (e.g., Methyl Ester) Protect->Protected Reaction Step 2: High-Temperature Reaction (>140°C) Protected->Reaction Product_P Product with Protecting Group Reaction->Product_P Deprotect Step 3: Deprotection (e.g., Basic Hydrolysis) Product_P->Deprotect Final Final Product with Free Carboxylic Acid Deprotect->Final

Caption: Experimental workflow using a protecting group strategy.

References

Technical Support Center: Purification of Commercial 2,4,6-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 2,4,6-Trimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered with this reagent. The following question-and-answer format directly addresses specific challenges and provides field-proven protocols to ensure the high purity required for your applications.

Frequently Asked Questions (FAQs)

Q1: My commercial this compound has a lower-than-expected melting point and a broad melting range. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. While the exact impurity profile can vary between suppliers, common contaminants in commercially available this compound may include:

  • Residual Starting Materials: Depending on the synthetic route, these could include precursors like phloroglucinol or its methylated derivatives.

  • By-products of Synthesis: Incomplete reactions or side reactions can lead to the presence of related methoxybenzoic acid isomers (e.g., 2,4,5-trimethoxybenzoic acid) or compounds from intermediate synthetic steps.[1]

  • Inorganic Salts: Salts used during the workup of the synthesis can sometimes be carried over.

  • Solvent Residues: Residual solvents from the final crystallization step of the manufacturing process may be present.

A depressed and broad melting point strongly suggests that a purification step is necessary before use in sensitive applications. The reported melting point for pure this compound is approximately 158 °C (with decomposition).[1][2]

Q2: What is the most straightforward method to purify my this compound?

For most common organic impurities, recrystallization is the most direct and effective initial purification strategy. This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.

Q3: I have a significant amount of baseline noise and several small, unidentified peaks in my HPLC analysis. Which purification method should I choose?

The presence of multiple small peaks in an HPLC chromatogram suggests a mixture of impurities with varying polarities. In this scenario, a multi-step purification approach may be necessary. A logical workflow would be:

  • Acid-Base Extraction: This is a powerful technique to separate acidic compounds like this compound from neutral or basic impurities.[3][4][5][6]

  • Recrystallization: Following the acid-base extraction, recrystallization will further purify the product from any remaining closely related acidic impurities.

This combined approach leverages differences in both the chemical properties (acidity) and physical properties (solubility) of the target compound and its contaminants.

Troubleshooting and Purification Protocols

Issue 1: Presence of Non-Acidic Impurities

If you suspect the presence of neutral or basic impurities, an acid-base extraction is the recommended first step. This method exploits the acidic nature of the carboxylic acid group.

This protocol is designed to isolate the acidic this compound from neutral and basic impurities.

Principle: this compound, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form its water-soluble carboxylate salt.[3][4] Neutral and basic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will regenerate the pure, water-insoluble this compound, causing it to precipitate.[4][6]

Experimental Workflow:

A Dissolve commercial This compound in an organic solvent (e.g., ethyl acetate) B Transfer to a separatory funnel and add aqueous sodium bicarbonate solution A->B C Shake vigorously and allow layers to separate B->C D Collect the aqueous layer (contains the sodium salt of the acid) C->D E Discard the organic layer (contains neutral/basic impurities) C->E F Acidify the aqueous layer with hydrochloric acid until precipitation is complete D->F G Collect the purified solid by vacuum filtration F->G H Wash the solid with cold deionized water G->H I Dry the purified This compound H->I

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask. Use a minimal amount of solvent to ensure complete dissolution.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean beaker.

  • Repeat Extraction: Add a fresh portion of saturated sodium bicarbonate solution to the separatory funnel and repeat the extraction process. Combine the aqueous layers. This repeated extraction maximizes the recovery of the desired acid.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid dropwise while stirring until no further precipitation is observed. Check the pH with litmus paper to ensure it is acidic.

  • Isolation: Collect the white precipitate of pure this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Issue 2: Presence of Structurally Similar Impurities

If the primary impurities are other methoxybenzoic acid derivatives or by-products of similar acidity, recrystallization will be the most effective purification method.

This protocol is designed to purify this compound by leveraging its differential solubility in a hot versus cold solvent.

Principle: The ideal recrystallization solvent will dissolve the this compound and its impurities at an elevated temperature but will have low solubility for the target compound at lower temperatures, allowing it to crystallize out in a pure form while the impurities remain in the solution.[7]

Solvent Selection: Based on the polarity of this compound, suitable solvent systems include:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.

  • Methanol: this compound is soluble in methanol.[1] A controlled slow evaporation or the addition of a less polar co-solvent could induce crystallization.

  • Aqueous Ethanol: A pre-mixed solution of ethanol and water can also be effective.

The following table summarizes key parameters for recrystallization:

ParameterRecommended ConditionRationale
Solvent System Ethanol/Water or MethanolBalances polarity for good solubility at high temperatures and poor solubility at low temperatures.
Dissolution Temperature Near the boiling point of the solventTo ensure the formation of a saturated solution.
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
Washing Solvent Cold recrystallization solventTo rinse away any adhering impurities without dissolving the purified crystals.

Experimental Workflow:

A Place impure solid in an Erlenmeyer flask B Add a minimal amount of hot recrystallization solvent to dissolve A->B C If colored impurities are present, add activated charcoal and hot filter B->C Optional D Allow the solution to cool slowly to room temperature B->D C->D E Cool further in an ice bath to maximize crystal formation D->E F Collect the purified crystals by vacuum filtration E->F G Wash the crystals with a small amount of cold solvent F->G H Dry the purified crystals G->H

Caption: Workflow for Recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to a constant weight.

Purity Assessment

After purification, it is crucial to verify the purity of the this compound.

Q4: How can I confirm the purity of my purified this compound?

A combination of analytical techniques should be employed to confirm the purity:

  • Melting Point Analysis: A sharp melting point close to the literature value (approx. 158 °C with decomposition) is a strong indicator of high purity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A single, sharp peak at the expected retention time indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the chemical structure and identify any proton-containing impurities.

A reverse-phase HPLC method is suitable for the analysis of this compound.[8]

HPLC ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid or Formic Acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used in the mobile phase instead of phosphoric acid.[8][9]

References

Phase transfer catalyst to improve 2,4,6-Trimethoxybenzoic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Reaction Efficiency with Phase Transfer Catalysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the synthesis of 2,4,6-Trimethoxybenzoic acid. Here, we address common challenges and provide in-depth, field-proven insights into leveraging Phase Transfer Catalysis (PTC) to overcome inefficiencies, boost yields, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 1,3,5-Trimethoxybenzene is showing low yield and slow conversion. What are the likely causes?

Low yields in this synthesis are often traced back to the inherent challenges of reacting reagents that exist in different phases. The starting material, 1,3,5-Trimethoxybenzene, is soluble in organic solvents, while the carboxylating agent (often generated from a source like carbon tetrachloride or chloroform in the presence of a strong base) and the base itself (e.g., solid or aqueous sodium hydroxide) are typically in a separate solid or aqueous phase.[1][2][3]

This phase separation creates a significant barrier to the reaction. The reacting species cannot easily interact, leading to a reaction that is confined to the limited area of the interface between the two phases. This results in:

  • Slow Reaction Rates: The reaction is mass-transfer limited, meaning its speed is dictated by how quickly reactants can move to the interface.[4]

  • Low Conversion: A significant portion of the starting material may remain unreacted due to insufficient contact with the carboxylating species.

  • Side Reactions: Prolonged reaction times and high temperatures, often used to compensate for the slow rate, can lead to the degradation of starting materials or the formation of unwanted byproducts.

Q2: How can a Phase Transfer Catalyst (PTC) address these issues and improve my reaction efficiency?

A Phase Transfer Catalyst acts as a "shuttle" for one of the reactants, typically the anion from the aqueous or solid phase, into the organic phase where the 1,3,5-Trimethoxybenzene is located.[5][6][7] This fundamentally changes the reaction dynamics by creating a homogeneous environment within the organic phase, allowing the reactants to interact freely.[8]

The benefits are substantial:

  • Accelerated Reaction Rates: By bringing the reactants together in a single phase, the PTC eliminates the interfacial barrier, leading to a dramatic increase in reaction speed.[5]

  • Increased Yields: With the reactants in constant contact, the conversion of the starting material to the desired product is significantly more efficient, often resulting in higher yields.[9]

  • Milder Reaction Conditions: The increased reactivity often allows the reaction to be performed at lower temperatures, which can minimize side reactions and improve the overall selectivity of the process.[9]

  • Simplified Procedures: PTC eliminates the need for expensive, anhydrous, or hazardous solvents that might otherwise be required to dissolve all reactants in a single phase.[5]

The Mechanism of PTC in Action

The diagram below illustrates the catalytic cycle for the carboxylation of 1,3,5-Trimethoxybenzene, potentially via a Reimer-Tiemann type reaction where dichlorocarbene (:CCl2) is the reactive species generated from chloroform and a strong base.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_interface Phase Interface cluster_aqueous Aqueous Phase TMB 1,3,5-Trimethoxybenzene Intermediate Dichloromethyl Adduct CHCl3 Chloroform (CHCl3) Product This compound (after hydrolysis) Q_CCl3 Q+[:CCl3]- (Ion Pair) Q_CCl3->TMB 4. Generates :CCl2 which attacks TMB Q_Cl_aq Q+Cl- Q_CCl3->Q_Cl_aq 5. Catalyst Returns with Cl- Q_OH_org Q+[OH]- (Ion Pair) Q_OH_org->CHCl3 3. Deprotonation interface_label NaOH Na+[OH]- NaOH->Q_Cl_aq 1. Ion Exchange Q_Cl_aq->Q_OH_org 2. Transfer to Organic Phase

Caption: PTC cycle for carboxylation.

Catalyst Selection and Optimization

Q3: How do I choose the right Phase Transfer Catalyst for my reaction?

The selection of an appropriate PTC is critical for success. The ideal catalyst should have sufficient solubility in the organic phase to effectively transport the anionic species. Quaternary ammonium and phosphonium salts are the most common choices.[6][7]

Here is a comparison of commonly used PTCs:

Catalyst TypeCatalyst NameStructureKey Characteristics
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄N⁺Br⁻Widely used, good solubility in many organic solvents, cost-effective. A good starting point for optimization.[10]
Quaternary Ammonium Salt Benzyltriethylammonium Chloride (TEBA)(C₂H₅)₃(C₇H₇)N⁺Cl⁻Often used in reactions generating carbenes, like the Reimer-Tiemann reaction.[11]
Quaternary Ammonium Salt Aliquat® 336 (Tricaprylylmethylammonium chloride)[CH₃(CH₂)₇]₃CH₃N⁺Cl⁻Highly lipophilic, excellent for non-polar organic solvents. Thermally stable.[4]
Quaternary Phosphonium Salt Tetrabutylphosphonium Bromide (TBPB)(C₄H₉)₄P⁺Br⁻Generally more thermally stable than their ammonium counterparts, useful for higher temperature reactions.
Crown Ether 18-Crown-6C₁₂H₂₄O₆Excellent at complexing alkali metal cations (especially K⁺), making the associated anion "naked" and highly reactive.[12] More expensive.

Recommendation: Start with Tetrabutylammonium Bromide (TBAB) at a loading of 1-5 mol% due to its effectiveness, broad applicability, and cost-efficiency.[10]

Q4: What are the most important experimental parameters to optimize when using a PTC?

Optimizing your reaction conditions is key to maximizing the benefits of a PTC. Consider the following factors:

  • Agitation (Stirring Speed): Vigorous stirring is crucial. The reaction rate is directly related to the interfacial surface area between the phases. Increased agitation creates a finer dispersion and a larger surface area, which enhances the rate of ion exchange and transfer.[12][13] However, excessively high stirring speeds can sometimes lead to emulsions, which complicate workup.[14]

  • Solvent Choice: A non-polar organic solvent like toluene or hexane is often preferred as it minimizes the solvation (and deactivation) of the transferred anion in the organic phase. Avoid solvents with significant water miscibility, which can promote emulsification.[14]

  • Concentration of Base: Using a concentrated aqueous solution of the base (e.g., 50% w/w NaOH) is generally more effective. This high concentration creates a "salting-out" effect, which favors the transfer of the catalyst-anion pair into the organic phase.[12]

  • Temperature: While PTCs allow for milder conditions, temperature still plays a role. The optimal temperature will be a balance between achieving a good reaction rate and minimizing potential side reactions or catalyst degradation. An initial temperature of 50-70°C is a reasonable starting point.

  • Catalyst Concentration: A catalyst loading of 1-5 mol% relative to the limiting reagent is typical.[14] Using too little catalyst will result in a slow reaction, while using too much can lead to emulsion formation and offers diminishing returns in terms of rate increase.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: I've added a PTC, but I'm still seeing low or no conversion of my 1,3,5-Trimethoxybenzene. What should I do?

This common issue can be diagnosed by following a logical troubleshooting workflow.

Troubleshooting_Workflow Start Problem: Low/No Conversion Check_Stirring Is stirring vigorous enough? (~500-700 RPM) Start->Check_Stirring Check_Catalyst Is the PTC appropriate? (e.g., TBAB, Aliquat 336) Check_Stirring->Check_Catalyst Yes Sol_Stirring Increase agitation to maximize interfacial area. Check_Stirring->Sol_Stirring No Check_Base Is the base concentrated? (e.g., 50% NaOH) Check_Catalyst->Check_Base Yes Sol_Catalyst Switch to a more lipophilic PTC (e.g., Aliquat 336) or increase loading (2-5 mol%). Check_Catalyst->Sol_Catalyst No Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Sol_Base Use 50% w/w NaOH or add inorganic salts (e.g., NaCl) to promote phase separation. Check_Base->Sol_Base No Poisoning Consider catalyst poisoning. Is Iodide or Tosylate present? Check_Temp->Poisoning Yes Sol_Temp Increase temperature in 10°C increments. Check_Temp->Sol_Temp No Sol_Poisoning If possible, switch to Br- or Ms- leaving groups. Poisoning->Sol_Poisoning Yes End Re-evaluate reaction Poisoning->End No Sol_Stirring->End Sol_Catalyst->End Sol_Base->End Sol_Temp->End Sol_Poisoning->End

References

Technical Support Center: Analytical Challenges in the Detection of 2,4,6-Trimethoxybenzoic Acid and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4,6-Trimethoxybenzoic acid (TMBA) and its related substances. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the detection, quantification, and characterization of this compound. As a key intermediate and a molecule of interest in various fields, its accurate analysis is paramount. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the analysis of this compound (TMBA)?

The most common and robust methods for analyzing TMBA are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred for quantification in quality control settings due to its reproducibility for aromatic carboxylic acids.[3] GC-MS is exceptionally powerful for identification and quantification, especially for volatile byproducts, but typically requires a derivatization step to handle the non-volatile nature of the carboxylic acid group.[4][5] For absolute structural confirmation and characterization of TMBA and its byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6][7]

Q2: Why is derivatization often required for the GC-MS analysis of TMBA?

Direct injection of TMBA into a GC system leads to poor results. The carboxylic acid functional group is highly polar and has low volatility.[8] This causes strong interactions with the stationary phase, resulting in broad, tailing peaks, or no elution at all.[5] Derivatization converts the polar carboxylic acid into a less polar, more volatile ester (e.g., a methyl or silyl ester). This chemical modification dramatically improves chromatographic peak shape, enhances thermal stability, and leads to better sensitivity and reproducibility in GC-MS analysis.[4][9]

Q3: What are "matrix effects" and how can they interfere with TMBA quantification, especially in complex samples?

Matrix effects refer to the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, plant extracts, reaction mixtures).[10][11][12] These effects can either suppress or enhance the TMBA signal, leading to significant inaccuracies in quantification.[11] For example, phospholipids in biological samples are a notorious source of ion suppression in LC-MS.[13][14] The complexity of the matrix dictates the need for rigorous sample cleanup procedures, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove these interfering components before analysis.[13][15]

Q4: How can I definitively confirm the identity of a peak as 2,4,6-TMBA versus one of its isomers (e.g., 2,4,5-TMBA or 3,4,5-TMBA)?

While chromatographic retention time is a good indicator, it is not sufficient for unambiguous identification, as isomers can sometimes co-elute or have very similar retention times. The definitive method is mass spectrometry. The electron ionization (EI) mass spectra of different trimethoxybenzoic acid isomers will exhibit unique fragmentation patterns that serve as a chemical fingerprint for each specific structure.[16] For ultimate confirmation, especially when dealing with novel byproducts, isolating the compound and performing 1D and 2D NMR analysis is the gold standard for structural elucidation.[6]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Problem: My 2,4,6-TMBA peak is exhibiting significant tailing in my reversed-phase HPLC analysis.

This is the most common issue encountered when analyzing acidic compounds on silica-based columns. Peak tailing, where the asymmetry factor is greater than 1.2, is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[17][18]

Causality & Troubleshooting Steps:

  • Secondary Silanol Interactions: The primary cause of tailing for acidic compounds at mid-range pH is the interaction of the ionized analyte with residual, un-endcapped silanol groups (-Si-OH) on the silica support.[18][19] These silanols can act as weak ion-exchange sites, causing a portion of the analyte molecules to lag behind, smearing the peak.

    • Solution 1: Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of the carboxylic acid group. Adjust the pH of your aqueous mobile phase to be at least 2 pH units below the pKa of TMBA. For benzoic acids, a pH of 2.5-3.0 is typically effective.[20] This ensures the analyte is in its neutral, protonated form, minimizing interactions with silanols. Adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase is a common practice.[3][20][21]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column (Type A silica), switching to a modern, high-purity (Type B silica) column will significantly improve peak shape.[19]

    • Solution 3: Add a Competing Agent (Historical Context). In the past, additives like triethylamine (TEA) were used to block active silanol sites.[19][22] While effective, this is less common with modern columns and can cause issues with MS detection. It is generally better to control the pH.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.[17][20] Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort peak shape.[17][18]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[17] If this fails, reversing the column (if the manufacturer permits) and flushing to waste can sometimes dislodge particulates from the inlet frit. If a void has formed, the column typically needs to be replaced.[18]

Workflow: Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed (Asymmetry > 1.2) cause1 Secondary Silanol Interactions start->cause1 Potential Causes cause2 Column Overload start->cause2 Potential Causes cause3 Column Degradation / Contamination start->cause3 Potential Causes cause4 Extra-Column Dispersion start->cause4 Potential Causes sol1a Lower Mobile Phase pH (e.g., pH 2.5 with 0.1% TFA) cause1->sol1a Solutions sol1b Use High-Purity, End-Capped Column cause1->sol1b Solutions sol2 Reduce Sample Concentration or Injection Volume cause2->sol2 Solution sol3a Flush Column with Strong Solvent cause3->sol3a Solutions sol3b Replace Column cause3->sol3b Solutions sol4 Minimize Tubing Length & Check Connections cause4->sol4 Solution

Caption: A logical workflow for diagnosing and solving HPLC peak tailing.

Problem: I am struggling with poor resolution between TMBA and a closely related byproduct.

Achieving baseline separation is critical for accurate quantification. Poor resolution means the peaks are overlapping, making integration difficult and inaccurate.

Causality & Troubleshooting Steps:

  • Insufficient Chromatographic Selectivity: The mobile phase and stationary phase combination is not providing enough difference in retention for the two compounds.

    • Solution 1: Optimize the Gradient. If using a gradient, make the slope shallower around the elution time of the compounds of interest. This gives more time for separation to occur.

    • Solution 2: Adjust Organic Modifier. Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Sometimes switching from acetonitrile to methanol (or vice-versa) can alter the selectivity and improve resolution, as they have different interactions with the stationary phase.

    • Solution 3: Change the Stationary Phase. If mobile phase optimization is insufficient, the stationary phase chemistry may not be suitable. Consider a column with a different chemistry. For example, a phenyl-hexyl phase can offer different selectivity for aromatic compounds compared to a standard C18 phase due to pi-pi interactions.

  • Low Column Efficiency: The column may not be generating sharp enough peaks, leading to overlap.

    • Solution: Ensure your column is in good condition. If it is old, replace it.[17] Using a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column will increase the number of theoretical plates and improve efficiency, leading to sharper peaks and better resolution.

ParameterStarting ConditionOptimization Strategy
Column C18, 150 mm x 4.6 mm, 5 µmTry a different chemistry (e.g., Phenyl-Hexyl) or a higher efficiency column (e.g., <3 µm particle size).
Mobile Phase A 0.1% Phosphoric Acid in WaterAdjust pH to ensure analyte is fully protonated.
Mobile Phase B AcetonitrileTry Methanol to alter selectivity.
Gradient 5-95% B over 20 minMake the gradient shallower around the elution time of TMBA.
Flow Rate 1.0 mL/minDecrease flow rate to improve efficiency (at the cost of longer run time).
Detection UV at ~254 nmScan the UV spectrum of TMBA to find its absorbance maximum for better sensitivity.
Temperature 30 °CIncrease temperature to decrease viscosity and improve efficiency; decrease to increase retention.
Table 1: Typical HPLC Starting Conditions and Optimization Paths for TMBA Analysis.[1][3][21]
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: My underivatized TMBA gives no peak or a very poor peak shape in the chromatogram.

This is an expected outcome. As discussed in the FAQs, TMBA is not suitable for direct GC analysis due to its high polarity and low volatility.[4][8]

Solution: Derivatization is mandatory. You must convert the carboxylic acid to a more volatile and thermally stable derivative.

Workflow: GC-MS Sample Preparation for TMBA

start Sample Containing TMBA decision Is direct injection feasible? start->decision derivatize Perform Derivatization (e.g., Silylation, Methylation) decision->derivatize No (Analyte is polar and non-volatile) yes_path No no_path Yes cleanup_check Is matrix complex? derivatize->cleanup_check cleanup Perform Sample Cleanup (SPE or LLE) cleanup_check->cleanup Yes inject Inject into GC-MS cleanup_check->inject No cleanup->inject

Caption: Decision workflow for preparing TMBA samples for GC-MS analysis.

Problem: My derivatization reaction appears to be inefficient or incomplete.

An incomplete reaction will lead to poor quantitative accuracy and the appearance of the tailing, underivatized TMBA peak.

Causality & Troubleshooting Steps:

  • Presence of Water or Protic Solvents: Many derivatizing agents, especially silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), are highly sensitive to moisture. Water will consume the reagent, leading to an incomplete reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If the sample is aqueous, it must be extracted and thoroughly dried (e.g., over sodium sulfate) before adding the derivatization reagent.

  • Reagent Degradation or Insufficient Amount: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use a fresh vial of the reagent. Ensure it is stored under inert gas (e.g., argon or nitrogen) and protected from moisture. Always use a molar excess of the derivatizing agent to drive the reaction to completion.

  • Suboptimal Reaction Conditions: The reaction may require heat or a catalyst to proceed efficiently.

    • Solution: Most silylation reactions benefit from heating. A typical condition is 70°C for 20-30 minutes.[5] Follow the manufacturer's or a validated method's recommendation for temperature and time.

Derivatization ReagentTarget DerivativeTypical Conditions & Comments
BSTFA / TMCS Trimethylsilyl (TMS) esterMost common for silylation. Often requires heating (e.g., 70°C). Highly sensitive to moisture.[9][23]
Diazomethane Methyl esterHighly efficient and produces clean reactions. However, it is explosive and toxic, requiring specialized handling.[8]
Methanol / BF₃ or H₂SO₄ Methyl esterA classic esterification method. Requires heating and subsequent workup to remove the acid catalyst.[23]
TMAH (Tetramethylammonium hydroxide) Methyl esterAllows for "on-column" derivatization where the reaction occurs in the hot GC inlet.[5]
Table 2: Comparison of Common Derivatization Reagents for Carboxylic Acids.
Guide: Structural Confirmation by NMR Spectroscopy
Problem: How can I use NMR to confirm the structure of 2,4,6-TMBA and identify potential byproducts like demethylated species?

NMR is a powerful tool for unambiguous structural elucidation. By analyzing the chemical shifts, integration, and coupling patterns, you can map out the entire molecule.

Interpreting the Spectrum of 2,4,6-TMBA:

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm. Its integration should correspond to 1H. The presence of this peak confirms the acid functionality.

    • Aromatic Protons: Due to the symmetry of 2,4,6-TMBA, the two aromatic protons (at C3 and C5) are chemically equivalent. They will appear as a single peak, a singlet, with an integration of 2H. Its chemical shift will be in the aromatic region (~6-7 ppm).

    • Methoxy Protons (-OCH₃): There are two distinct sets of methoxy groups. The two methoxy groups at C2 and C6 are equivalent and will appear as a singlet with an integration of 6H. The methoxy group at C4 is unique and will appear as a separate singlet with an integration of 3H. These peaks are typically found around 3.8-4.0 ppm.

  • ¹³C NMR:

    • The spectrum will show distinct signals for the carboxyl carbon (~165-170 ppm), the quaternary aromatic carbons attached to methoxy groups, the protonated aromatic carbons, and the methoxy carbons (~55-60 ppm).

Identifying Byproducts:

  • Demethylation: If a byproduct is formed by the loss of a methoxy group, you will see corresponding changes in the NMR spectrum. For example, loss of the C4-methoxy group would result in the disappearance of the 3H methoxy singlet in the ¹H NMR and the appearance of a new aromatic proton signal. The remaining aromatic protons would now show splitting (coupling) instead of being a simple singlet.

  • Other Side Reactions: The appearance of unexpected signals in the aliphatic or aromatic regions can point to other byproducts from the reaction. Comparing the spectrum to literature data for suspected byproducts can aid in their identification.

Proton TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Features
Carboxylic Acid (-COOH)> 10 (broad s)~168Confirms acid group. Exchangeable with D₂O.
Aromatic (C3-H, C5-H)~6.2 (s, 2H)~91Single peak due to molecular symmetry.
Methoxy (C2/C6-OCH₃)~3.85 (s, 6H)~56.5Two equivalent methoxy groups.
Methoxy (C4-OCH₃)~3.80 (s, 3H)~55.8One unique methoxy group.
Aromatic (C1, C2, C4, C6)-~105, ~162, ~164Quaternary carbons.
Table 3: Summary of Expected NMR Chemical Shifts for this compound (in CDCl₃). (Note: Exact shifts can vary based on solvent and concentration).[6][7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up a sample containing TMBA from a complex matrix before HPLC or GC-MS analysis.

  • Select Cartridge: For an acidic compound like TMBA, a mixed-mode anion exchange polymer cartridge is often a good choice. This allows you to retain the analyte via ion exchange and wash away neutral/basic interferences.

  • Condition: Wash the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. This activates the sorbent.[24]

  • Equilibrate: Equilibrate the cartridge with 1-2 column volumes of a buffer at a pH where TMBA is ionized (e.g., pH 7 phosphate buffer). This prepares the sorbent to bind the analyte.[15]

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with a weak solvent (e.g., water, followed by a low percentage of methanol in water) to remove weakly bound impurities. This step is crucial for removing matrix components that cause interference.[15][24]

  • Elute: Elute the TMBA by disrupting the ionic interaction. This is done by using a solvent containing an acid (e.g., 5% formic acid in methanol). This protonates the TMBA, breaking its bond with the anion exchange sorbent and allowing it to be collected.[24]

  • Dry and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for HPLC, or a derivatization solvent for GC-MS).

References

Validation & Comparative

A Senior Application Scientist's Guide to MALDI Matrix Selection: 2,4,6-Trimethoxybenzoic Acid vs. Sinapinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the field of mass spectrometry, the quality of your data is fundamentally linked to the quality of your sample preparation. For those of us using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, the choice of matrix is a critical decision point that dictates the success of an experiment.[1] The matrix is not merely a solvent; it is an active participant in the ionization process, responsible for absorbing laser energy, protecting the analyte from fragmentation, and facilitating the crucial proton transfer that gives your molecule a charge.[2][3][4][5]

This guide provides an in-depth comparative analysis of two prominent matrices: the industry-standard Sinapinic Acid (SA) and the specialized challenger, 2,4,6-Trimethoxybenzoic Acid (TMB). We will move beyond catalog specifications to discuss field-proven insights, underlying chemical mechanisms, and practical protocols to help you determine the optimal matrix for your specific application.

The Workhorse vs. The Specialist: Profiling the Matrices

Sinapinic Acid (SA): The Established Standard

Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is arguably the most common matrix used for the analysis of peptides and proteins, particularly those with molecular weights above 10,000 Da.[6][7][8][9] Its widespread adoption is due to its strong ultraviolet (UV) absorbance at the wavelengths used by most MALDI lasers (e.g., 337 nm nitrogen lasers) and its ability to form a reliable co-crystal with a wide range of biomolecules.[10]

  • Best For: High-mass proteins (10–150 kDa).[7]

  • Key Characteristics: Considered a "soft" matrix, meaning it imparts less internal energy to the analyte upon ionization, minimizing fragmentation and preserving the integrity of large, fragile molecules.[6]

  • Known Limitations: SA can be sensitive to contaminants like salts and detergents, which can suppress the analyte signal.[3] It also has a tendency to form adducts (e.g., sodium or potassium ions), which can complicate spectral interpretation.[6]

This compound (TMB): The Salt-Tolerant Alternative

TMB is a less common but highly valuable matrix, particularly in situations where SA falters. Its chemical structure, featuring three methoxy groups, imparts unique properties that make it an excellent problem-solver for difficult-to-analyze samples.

  • Best For: Samples with high salt concentrations, and certain classes of peptides and small proteins where SA provides suboptimal results.

  • Key Characteristics: TMB is noted for its superior salt tolerance. This allows for the analysis of samples from biological buffers or extracts with minimal cleanup, saving time and preserving sample. It often produces a more homogenous crystal layer, which can lead to better shot-to-shot reproducibility.

  • Known Limitations: TMB may not be as universally effective across all protein types as SA and is generally less utilized for very high-mass analytes.

Head-to-Head Comparison: Performance Metrics

The choice between SA and TMB often comes down to the specific requirements of the analyte and the sample buffer conditions. The following table summarizes key performance differences based on experimental evidence and common laboratory observations.

FeatureSinapinic Acid (SA)This compound (TMB)Causality & Rationale
Optimal Analyte Range Peptides & Proteins >10,000 Da[7][9]Small Proteins & Peptides <30,000 DaSA's "soft" ionization is ideal for preserving large molecules.[6] TMB's properties are often better suited for smaller analytes that may be difficult to ionize with SA.
Salt Tolerance Low to ModerateHighThe exact mechanism is debated, but TMB's crystal lattice structure is thought to be more effective at excluding inorganic salts during co-crystallization, preventing ion suppression.
Crystal Morphology Tends to form long, needle-like crystals.Often forms a more uniform, microcrystalline layer.This difference is critical. SA's needles create "sweet spots," requiring the user to hunt for areas of good signal. TMB's homogeneity can lead to more consistent signal across the sample spot, improving reproducibility.[11]
Spectral Quality Prone to Na⁺/K⁺ adducts.[6]Generally lower adduct formation.TMB's structure and crystallization behavior can reduce the incorporation of alkali metal ions, leading to cleaner spectra with a more prominent primary analyte peak.
Common Solvents Acetonitrile/Water (50:50) with 0.1% TFA.[12]Acetonitrile/Water/TFABoth matrices use similar acidic organic/aqueous solvent systems to ensure both matrix and analyte are soluble and can co-crystallize effectively upon solvent evaporation.

The Underlying Science: A Look at the Structures

A molecule's function is dictated by its structure. The differences in performance between SA and TMB can be traced back to their chemical makeup.

G cluster_SA Sinapinic Acid (SA) cluster_TMB This compound (TMB) SA TMB

Caption: Chemical structures of Sinapinic Acid and this compound.

The key differentiators are the hydroxyl (-OH) and methoxy (-OCH₃) groups. SA possesses a phenolic hydroxyl group and a carboxylic acid group, both of which can act as proton sources for ionization. TMB, while also having a carboxylic acid group, has three electron-donating methoxy groups. These groups increase the proton affinity of the molecule and alter its crystalline structure, which is believed to contribute to its enhanced salt tolerance and different ionization characteristics.

A Validated Experimental Protocol for Comparison

To make an informed decision for your specific analyte, a direct comparison is invaluable. The following protocol outlines a robust workflow for evaluating SA and TMB in your own laboratory.

Workflow Overview

Caption: Experimental workflow for comparing MALDI matrices.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Analyte Solution: Prepare your protein or peptide analyte at a concentration of 1-10 µM in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).[13]

    • Sinapinic Acid (SA) Solution: Create a saturated solution by adding ~10 mg of SA to 1 mL of a 50:50 (v/v) solution of acetonitrile and 0.1% aqueous TFA. Vortex thoroughly for 30 seconds and centrifuge to pellet any undissolved solid. Use the supernatant.[12][13]

    • This compound (TMB) Solution: Prepare a 10 mg/mL solution of TMB in 50:50 (v/v) acetonitrile/0.1% aqueous TFA. Vortex until fully dissolved.

  • Sample Preparation (Dried-Droplet Method): [13][14]

    • For SA: In a microcentrifuge tube, mix 1 µL of your analyte solution with 9 µL of the SA matrix solution. Vortex briefly.[13]

    • For TMB: In a separate tube, mix 1 µL of your analyte solution with 9 µL of the TMB matrix solution. Vortex briefly.

    • Spotting: Pipette 0.5–1.0 µL of each analyte/matrix mixture onto separate spots on your MALDI target plate.

    • Drying: Allow the droplets to air dry completely at room temperature. Do not use heat, as this can degrade the sample and affect crystal formation.[13]

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Using identical instrument settings (laser power, number of shots, mass range, etc.) for both spots, acquire spectra from several locations within each spot.

    • Causality Note: It is critical to use the same instrument parameters to ensure a fair comparison. Start with a laser power just above the ionization threshold and gradually increase it to find the optimal signal for each matrix.

  • Data Evaluation:

    • Compare the resulting spectra for signal intensity, signal-to-noise (S/N) ratio, and resolution.

    • Check for the presence of salt adducts and other background ions.

    • Assess the "sweet spot" phenomenon. Note whether the signal is consistent across the entire spot (more likely for TMB) or concentrated in specific areas (more likely for SA).

Conclusion & Expert Recommendations

Neither matrix is universally superior; the optimal choice is application-dependent.

  • Choose Sinapinic Acid (SA) for routine analysis of high molecular weight proteins (>10 kDa) in clean, low-salt buffer systems. It is a reliable, well-characterized matrix that serves as an excellent starting point for most proteomics workflows.[7][8]

  • Choose this compound (TMB) when working with samples known to have high salt or buffer concentrations. It is an invaluable tool for troubleshooting when SA fails to yield a quality spectrum, particularly for peptides and smaller proteins. Its tendency to form homogenous crystals can also be a significant advantage for applications requiring high reproducibility.

As a Senior Application Scientist, my advice is to have both matrices in your toolkit. When establishing a new workflow or analyzing a novel protein, performing a quick head-to-head comparison using the protocol above is a small investment of time that can pay significant dividends in data quality and confidence.

References

The Modern Chemist's Guide to Peptide Amide Synthesis: A Comparative Analysis of Alternatives to TMB-Derived Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of C-terminal peptide amides is a frequent and critical task. The choice of the solid-phase linker is paramount, directly influencing yield, purity, and the strategic possibilities for creating complex peptides. Historically, linkers derived from precursors like 2,4,6-trimethoxybenzoic acid (TMB) laid the groundwork for acid-labile cleavage strategies. The trimethoxybenzyl moiety provides the necessary instability in acidic conditions to release the final product. However, the field of solid-phase peptide synthesis (SPPS) has evolved, and today, a range of sophisticated and reliable linkers have become the industry standard.

This guide provides an in-depth technical comparison of the most prevalent modern alternatives for Fmoc-based solid-phase synthesis of peptide amides: the Rink Amide, Sieber Amide, and PAL linkers. We will delve into the causality behind their selection, present their comparative performance, and provide actionable experimental protocols.

The Core Principle: Acid-Labile Cleavage for Peptide Amides

The synthesis of a peptide on a solid support requires a handle, or linker, that anchors the nascent peptide chain to the insoluble resin. For peptide amides, this linker must be stable throughout the iterative cycles of Fmoc deprotection (typically with a base like piperidine) and amino acid coupling. The final step involves cleavage of the peptide from the resin, which for the linkers discussed here, is achieved under acidic conditions. The degree of acid lability is the critical differentiating factor among these alternatives, dictating the overall synthetic strategy.

The Leading Alternatives: A Head-to-Head Comparison

The Rink Amide, Sieber Amide, and PAL (Peptide Amide Linker) linkers are the workhorses of modern peptide amide synthesis. While all achieve the same end goal, their distinct chemical properties make them suitable for different applications.

Rink Amide Linker

The Rink Amide linker is arguably the most widely used for the routine synthesis of peptide amides. Its structure, often derived from a TMB-like precursor, is designed for cleavage with a high concentration of trifluoroacetic acid (TFA), typically in a "cleavage cocktail" containing 95% TFA and scavengers.[1][2][3] This one-step procedure not only cleaves the peptide from the resin but also simultaneously removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4]

  • Mechanism of Action: The cleavage is an acid-catalyzed process that results in the formation of a stable carbocation on the linker, facilitating the release of the C-terminal amide.[5]

  • Key Advantage: Its robustness and the convenience of a single step for cleavage and global deprotection make it a reliable choice for a wide range of peptide sequences.[6]

  • Limitation: The harsh acidic conditions are not suitable for synthesizing protected peptide fragments or for peptides with acid-sensitive modifications.

Sieber Amide Linker

The Sieber Amide linker is characterized by its "hyper" acid-lability.[7][8] This xanthenyl-based linker is significantly more sensitive to acid than the Rink Amide linker.[3] It can be cleaved with very dilute TFA solutions (e.g., 1-2% TFA in dichloromethane).[9][10]

  • Mechanism of Action: The increased stability of the xanthenyl carbocation intermediate allows for cleavage under much milder acidic conditions.

  • Key Advantage: The primary application of the Sieber linker is the synthesis of fully protected peptide amides.[11][12] These fragments are crucial building blocks for convergent synthesis strategies, where large peptides or small proteins are assembled by ligating protected segments. It is also advantageous for peptides with acid-sensitive groups.[6] Additionally, due to its less sterically hindered nature compared to the Rink Amide linker, it can sometimes allow for higher loading of the first amino acid.[11][13]

  • Limitation: The high acid sensitivity requires careful handling to prevent premature cleavage during synthesis.

PAL (Peptide Amide Linker) Linker

The PAL linker is another acid-labile linker that shares similarities with the Rink Amide linker in terms of its cleavage conditions.[14] However, it has gained a reputation for providing cleaner crude products, particularly in the synthesis of long or "difficult" peptide sequences.[13]

  • Mechanism of Action: Similar to the Rink Amide linker, it undergoes acid-catalyzed cleavage to release the peptide amide.

  • Key Advantage: It is reported to be chemically inert and does not generate soluble by-products upon cleavage, which can simplify purification.[15] This characteristic is particularly beneficial for complex syntheses where product purity is paramount.[13]

  • Limitation: While similar to Rink Amide, it is considered somewhat more acid labile.[13]

Performance Comparison: A Data-Driven Overview

FeatureRink Amide LinkerSieber Amide LinkerPAL Linker
Primary Use Case Routine synthesis of deprotected peptide amides.[12]Synthesis of fully protected peptide amide fragments.[11]Synthesis of long or difficult peptide amides requiring high purity.[13]
Cleavage Condition High concentration TFA (e.g., 95%) with scavengers.[6]Dilute TFA (e.g., 1-2%) in DCM.[9][10]High concentration TFA (e.g., 95%) with scavengers.[14]
Side-Chain Protection Simultaneously removed during cleavage.[4]Retained after cleavage.[11]Simultaneously removed during cleavage.
Acid Lability Moderate.[6]Very High.[7][8]Moderate to High.[13]
Steric Hindrance More sterically hindered.[11]Less sterically hindered.[11]Comparable to Rink Amide.
Reported Purity Generally good for routine sequences.High purity for protected fragments.Often yields cleaner crude products for complex sequences.[13]
Racemization Risk Low with modern coupling reagents.[5]Low, as with other Fmoc-compatible linkers.Low.

Experimental Workflows and Protocols

To provide a practical context, we present standardized, step-by-step protocols for utilizing Rink Amide and Sieber Amide resins.

Visualizing the SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using an acid-labile amide linker.

SPPS_Workflow Resin Fmoc-Linker-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Amide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide amide synthesis.

Protocol 1: Synthesis of a Deprotected Peptide Amide using Rink Amide Resin

This protocol outlines a general procedure for manual solid-phase synthesis.[15][16]

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 100 mg, 0.7 mmol/g substitution) in a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • To confirm completion, perform a Kaiser (ninhydrin) test on a small sample of beads; a negative result (beads remain yellow) indicates complete coupling.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Protocol 2: Synthesis of a Protected Peptide Amide using Sieber Amide Resin

This protocol highlights the key differences when using the hyper-acid-labile Sieber resin.[9][10]

  • Resin Swelling, Deprotection, and Synthesis (Steps 1-4):

    • Follow the same procedures as for the Rink Amide resin (Protocol 1, Steps 1-4). The synthesis up to the point of cleavage is identical.

  • Cleavage of the Protected Peptide:

    • After the final amino acid coupling and a thorough DMF wash (do not perform the final Fmoc deprotection), wash the resin with DCM and dry it.

    • Prepare a mild cleavage solution of 1-2% TFA in DCM.

    • Add the cleavage solution to the resin and agitate for 30-120 minutes. The optimal time may need to be determined empirically.

    • Filter the resin and collect the filtrate. It is advisable to perform the cleavage in several batches, collecting the filtrate each time, to ensure complete removal of the product from the resin.

    • Combine the filtrates and neutralize the TFA with a base such as pyridine or by washing with a mild aqueous bicarbonate solution if compatible with the protected peptide's solubility.

    • Evaporate the solvent to obtain the crude, fully protected peptide amide.

Mechanistic Insights: Cleavage Pathways

The difference in acid lability between Rink and Sieber linkers is rooted in the stability of the carbocation intermediate formed during acid-catalyzed cleavage.

Cleavage_Mechanisms cluster_0 Rink Amide Cleavage (High TFA) cluster_1 Sieber Amide Cleavage (Dilute TFA) Rink_Resin Resin-O-Linker(Rink)-Peptide Rink_Protonation Protonation (H+) Rink_Resin->Rink_Protonation 95% TFA Rink_Carbocation Resin-O-Linker(Rink)+ + H2N-Peptide Rink_Protonation->Rink_Carbocation Sieber_Resin Resin-O-Linker(Sieber)-Peptide Sieber_Protonation Protonation (H+) Sieber_Resin->Sieber_Protonation 1-2% TFA Sieber_Carbocation Resin-O-Linker(Sieber)+ + H2N-Peptide Sieber_Protonation->Sieber_Carbocation

Caption: Comparative cleavage mechanisms of Rink and Sieber amide linkers.

Conclusion and Recommendations

While linkers derived from this compound were foundational, the modern SPPS landscape is dominated by highly optimized and commercially available resins like Rink Amide, Sieber Amide, and PAL. The choice among them is not about finding a single "best" alternative, but about making an informed decision based on the specific synthetic goal.

  • For routine, high-throughput synthesis of deprotected peptide amides , the Rink Amide linker offers a robust, reliable, and efficient one-step cleavage and deprotection strategy.

  • When the objective is to create fully protected peptide fragments for convergent synthesis or to incorporate acid-sensitive moieties , the Sieber Amide linker is the unequivocal choice due to its extreme acid sensitivity.

  • For the synthesis of long, complex, or aggregation-prone peptides , where maximizing the purity of the crude product is essential to simplify downstream purification, the PAL linker should be strongly considered.

By understanding the distinct chemical principles and performance characteristics of these linkers, researchers can strategically navigate the challenges of solid-phase peptide synthesis, leading to higher quality products and more efficient drug discovery and development pipelines.

References

A Comparative Guide to the ¹H NMR Analysis of 2,4,6-Trimethoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth comparison of the ¹H NMR spectra of 2,4,6-trimethoxybenzoic acid and its isomers, 3,4,5-trimethoxybenzoic acid and 2,3,4-trimethoxybenzoic acid. By examining the nuanced differences in their spectra, we can appreciate the power of NMR in distinguishing closely related molecular structures. This guide will delve into the experimental protocols, present comparative data, and provide a mechanistic explanation for the observed chemical shifts and splitting patterns.

The Significance of Isomer Identification

This compound and its isomers share the same molecular formula (C₁₀H₁₂O₅) but differ in the substitution pattern of the three methoxy groups on the benzoic acid framework. This seemingly subtle difference can lead to vastly different chemical, physical, and biological properties. Therefore, the ability to confidently distinguish between these isomers is crucial in synthetic chemistry, quality control, and pharmaceutical research.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra, a standardized experimental protocol is essential.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical.[1][2] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] However, for carboxylic acids, which have an acidic proton, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as they often result in sharper -COOH peaks.[3] The solubility of the sample in the chosen solvent is also a key consideration.[2]

  • Concentration: A typical concentration for ¹H NMR is 5-25 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]

  • Filtration: To obtain sharp NMR signals, it is crucial to filter the sample solution into the NMR tube to remove any particulate matter.

Data Acquisition

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters to consider include the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio and accurate integration.

Comparative ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound and its isomers. The data has been compiled from various sources and provides a clear basis for comparison.

CompoundSolventCarboxylic Acid Proton (δ, ppm, multiplicity)Aromatic Proton(s) (δ, ppm, multiplicity)Methoxy Protons (δ, ppm, multiplicity)
This compound CDCl₃~10.8 (s)6.14 (s, 2H)3.86 (s, 6H, C2/C6-OCH₃), 3.82 (s, 3H, C4-OCH₃)
3,4,5-Trimethoxybenzoic Acid DMSO-d₆12.95 (s, 1H)[7]7.25 (s, 2H)[7]3.84 (s, 6H, C3/C5-OCH₃), 3.74 (s, 3H, C4-OCH₃)[7]
2,3,4-Trimethoxybenzoic Acid CDCl₃~10.5 (s)7.55 (d, J=8.8 Hz, 1H), 6.72 (d, J=8.8 Hz, 1H)3.98 (s, 3H), 3.93 (s, 3H), 3.89 (s, 3H)

Note: The chemical shift of the carboxylic acid proton can be broad and its position can vary depending on concentration and solvent.[8][9]

Analysis and Interpretation of Spectral Differences

The distinct substitution patterns of the methoxy groups in each isomer lead to unique electronic environments for the aromatic and methoxy protons, resulting in characteristic ¹H NMR spectra.

This compound

The high degree of symmetry in this molecule is a key determinant of its ¹H NMR spectrum.

  • Aromatic Protons: The two aromatic protons at the C3 and C5 positions are chemically and magnetically equivalent. Due to the strong electron-donating effect of the three methoxy groups, particularly those at the ortho (C2, C6) and para (C4) positions, these protons are highly shielded and appear as a single singlet at a relatively upfield chemical shift of approximately 6.14 ppm.

  • Methoxy Protons: The two methoxy groups at the C2 and C6 positions are equivalent and give rise to a single singlet integrating to six protons. The methoxy group at the C4 position is in a different chemical environment and therefore produces a separate singlet integrating to three protons.

3,4,5-Trimethoxybenzoic Acid

This isomer also possesses a high degree of symmetry.

  • Aromatic Protons: The two aromatic protons at the C2 and C6 positions are equivalent. They experience the electron-donating effects of the three adjacent methoxy groups. This results in a single singlet integrating to two protons, observed at approximately 7.25 ppm in DMSO-d₆.[7]

  • Methoxy Protons: The methoxy groups at the C3 and C5 positions are equivalent, producing a singlet that integrates to six protons. The C4-methoxy group is unique and gives rise to a separate singlet for three protons.[7]

2,3,4-Trimethoxybenzoic Acid

The lack of symmetry in this isomer leads to a more complex ¹H NMR spectrum compared to the other two.

  • Aromatic Protons: The two aromatic protons at the C5 and C6 positions are not equivalent and are coupled to each other. This results in two doublets in the aromatic region of the spectrum. The proton at C6, being ortho to the electron-withdrawing carboxylic acid group, is expected to be deshielded and appear at a lower field (around 7.55 ppm) compared to the proton at C5 (around 6.72 ppm), which is influenced by the electron-donating methoxy groups. The coupling between these adjacent protons results in a characteristic doublet splitting pattern for each signal, with a typical ortho-coupling constant (J) of around 8.8 Hz.

  • Methoxy Protons: Due to the absence of symmetry, the three methoxy groups at the C2, C3, and C4 positions are all in distinct chemical environments. Consequently, the ¹H NMR spectrum displays three separate singlets, each integrating to three protons.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the key distinguishing features in the ¹H NMR spectra of the three isomers, directly linking them to their molecular structures.

G cluster_246 This compound cluster_345 3,4,5-Trimethoxybenzoic Acid cluster_234 2,3,4-Trimethoxybenzoic Acid 246_structure Symmetrical Structure 246_aromatic 1 Aromatic Signal (Singlet, 2H) 246_structure->246_aromatic Symmetry leads to equivalent aromatic protons 246_methoxy 2 Methoxy Signals (Singlet, 6H; Singlet, 3H) 246_structure->246_methoxy Two distinct methoxy environments 345_structure Symmetrical Structure 345_aromatic 1 Aromatic Signal (Singlet, 2H) 345_structure->345_aromatic Symmetry leads to equivalent aromatic protons 345_methoxy 2 Methoxy Signals (Singlet, 6H; Singlet, 3H) 345_structure->345_methoxy Two distinct methoxy environments 234_structure Asymmetrical Structure 234_aromatic 2 Aromatic Signals (Doublets, 1H each) 234_structure->234_aromatic Asymmetry and coupling lead to distinct doublets 234_methoxy 3 Methoxy Signals (Singlets, 3H each) 234_structure->234_methoxy Three unique methoxy environments Comparison ¹H NMR Comparison Comparison->246_structure Comparison->345_structure Comparison->234_structure

Caption: Key ¹H NMR spectral features of trimethoxybenzoic acid isomers.

Conclusion

The ¹H NMR spectra of this compound and its isomers, 3,4,5- and 2,3,4-trimethoxybenzoic acid, provide a compelling example of how subtle changes in molecular structure are clearly reflected in their spectroscopic data. The degree of symmetry in each isomer directly dictates the number and multiplicity of signals for both the aromatic and methoxy protons. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confidently differentiate between these closely related compounds. This guide underscores the indispensable role of ¹H NMR spectroscopy in modern chemical analysis and its power in ensuring the structural integrity of molecules in scientific research and development.

References

A Comparative Guide to the Cytotoxicity of 2,4,6-Trimethoxybenzoic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Phenolic Acids

In the landscape of oncological research and drug development, phenolic compounds are a cornerstone of investigation due to their diverse biological activities. This guide provides a comparative analysis of two such compounds: 2,4,6-Trimethoxybenzoic acid (TMBA) and the widely studied gallic acid (3,4,5-trihydroxybenzoic acid). While structurally related as benzoic acid derivatives, their distinct substitution patterns—methoxy groups in TMBA versus hydroxyl groups in gallic acid—give rise to different physicochemical properties and, consequently, divergent cytotoxic mechanisms and potencies.

Gallic acid is a naturally abundant polyphenol found in numerous plants, fruits, and nuts. Its anticancer properties have been extensively documented across a wide array of cell lines[1][2][3]. TMBA, on the other hand, is often synthesized and explored as a potential efflux pump inhibitor or for other roles in organic synthesis[4][5]. This guide will delve into their comparative cytotoxicity, explore the underlying mechanisms of action, provide detailed experimental protocols for assessment, and present a clear, data-driven comparison to inform future research and development.

Mechanisms of Action: Divergent Molecular Pathways

The cytotoxic effects of these two compounds are rooted in fundamentally different mechanisms. Understanding these pathways is critical for interpreting cytotoxicity data and for the rational design of future therapeutic agents.

Gallic Acid: The Pro-Oxidant Inducer of Apoptosis

While known for its antioxidant properties in certain contexts, the primary anticancer mechanism of gallic acid is its pro-oxidant activity, which selectively targets cancer cells. This activity leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the cell and in the culture medium. This induction of oxidative stress triggers a cascade of events culminating in apoptosis (programmed cell death).

The key pathways involved in gallic acid-induced apoptosis include:

  • Mitochondrial (Intrinsic) Pathway: Gallic acid can alter the ratio of pro-apoptotic (e.g., Bax, Bak, Bad) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins[1][2][6]. This shift leads to the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3[1][2].

  • Death Receptor (Extrinsic) Pathway: Studies have shown that gallic acid can increase the expression of Fas and Fas Ligand (FasL), components of the death receptor pathway, which directly activates caspase-8 and subsequently caspase-3[1][6].

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are also modulated by gallic acid. It has been shown to inhibit pro-survival signals like ERK1/2 and JNK while activating the pro-apoptotic p38 kinase pathway in osteosarcoma cells[7].

Gallic_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway GA_ext Gallic Acid FasL Fas/FasL Upregulation GA_ext->FasL Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 GA_int Gallic Acid ROS ROS Generation GA_int->ROS Mito Mitochondrial Stress (Bax↑, Bcl-2↓) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Gallic Acid-Induced Apoptosis Pathways.
This compound: A Cytostatic Cyclin-Dependent Kinase Inhibitor

In contrast to the direct cytotoxic assault of gallic acid, this compound (TMBA) appears to act primarily as a cytostatic agent. Its mechanism is linked to the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial enzymes that regulate cell cycle progression.

A key study demonstrated that 2,4,6-THBA (a structurally similar trihydroxybenzoic acid) dose-dependently inhibits the activity of CDK1, CDK2, and CDK4[8]. This inhibition leads to a slowdown of cell proliferation rather than immediate cell death. The study noted that this effect was dependent on the cellular uptake of the compound via the SLC5A8 transporter[8]. While direct evidence for TMBA is less abundant, its structural similarity and related research on trimethoxybenzoic acid isomers suggest a role in modulating key cellular signaling pathways rather than inducing widespread oxidative stress[9]. The effect of TMBA is therefore more likely to be a cell cycle arrest, preventing cells from dividing, which can ultimately lead to senescence or apoptosis over longer exposure times but is distinct from the acute apoptotic induction by gallic acid.

Comparative Cytotoxicity: An Analysis of In Vitro Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%. A lower IC50 value indicates greater potency. The data compiled from various studies highlights a significant difference in the cytotoxic potency of gallic acid and TMBA across different cancer cell lines.

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
Gallic Acid OVCAR-3 (Ovarian)MTT22.14 ± 0.4524[10]
A2780/CP70 (Ovarian)MTT33.53 ± 2.6424[10]
U-2OS (Osteosarcoma)Annexin V~25-75 (Apoptotic)24[7]
MNNG/HOS (Osteosarcoma)Annexin V~25-75 (Apoptotic)24[7]
NCI-H460 (Lung)Flow Cytometry~50-500 (Apoptotic)24-48[2][3]
HeLa (Cervical)MTT~30-90 (µg/mL)24[11]
MCF-7 (Breast)MTS>58 (µg/mL)Not Specified[12]
2,4,6-THBA *HCT-116 (Colon)Cell CountNo inhibition up to 1000 µM72[8]
SLC5A8-pLVX (Engineered)Cell ProliferationInhibited at 125-1000 µM72[8]

Note: Data for this compound (TMBA) is limited; data for the structurally related 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is used as a proxy to illustrate its cytostatic mechanism and dependence on transporters.

Analysis of Findings: Gallic acid consistently demonstrates potent cytotoxic and pro-apoptotic activity across a wide range of cancer cell lines, with IC50 values typically in the low to mid-micromolar range[7][10]. In contrast, studies on the related compound 2,4,6-THBA show it does not inhibit cell proliferation in certain cancer cell lines even at high concentrations (up to 1000 µM), suggesting it is significantly less potent and acts cytostatically rather than cytotoxically[8]. This lack of effect is attributed to the absence of the necessary SLC5A8 transporter for cellular uptake, highlighting a key difference in their mode of action and applicability[8].

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure trustworthy and reproducible results, a standardized protocol for assessing cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals[13][14]. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured with a spectrophotometer[13][15].

MTT_Assay_Workflow start Start seed 1. Cell Seeding Seed 1000-10000 cells/well in a 96-well plate. start->seed incubate1 2. Incubation Incubate for 24h at 37°C, 5% CO₂ to allow cell adherence. seed->incubate1 treat 3. Compound Treatment Add serial dilutions of TMBA or Gallic Acid. incubate1->treat incubate2 4. Incubation Incubate for 24-72h (experimental duration). treat->incubate2 add_mtt 5. Add MTT Reagent Add 10-50 µL of MTT solution (5 mg/mL) to each well. incubate2->add_mtt incubate3 6. Formazan Formation Incubate for 2-4h at 37°C. add_mtt->incubate3 solubilize 7. Solubilization Remove medium, add 150 µL DMSO. Shake for 10 min. incubate3->solubilize read 8. Read Absorbance Measure absorbance at ~570 nm (reference ~630 nm). solubilize->read end End read->end

Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells from logarithmic phase growth. Ensure viability is >95%.

    • Adjust the cell suspension concentration and seed 100-µL aliquots into 96-well plates at a density of 1,000-10,000 cells per well[15].

    • Causality: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation for Adherence:

    • Incubate the plates for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., in DMSO) and perform serial dilutions in serum-free medium to achieve the desired final concentrations[15].

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include untreated (vehicle control) and "medium only" (blank) wells.

  • Exposure Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). The choice of duration depends on the compound's expected mechanism; cytostatic agents may require longer incubation times than acute cytotoxins[16].

  • MTT Addition:

    • After incubation, carefully add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well[13].

    • Incubate for an additional 2-4 hours.

    • Causality: Only viable cells with active mitochondria can reduce the MTT to formazan. This step is the metabolic viability check[14].

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well[13][15].

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals[13].

    • Causality: The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous solution for accurate spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630 nm can be used to subtract background noise[13][14].

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value[13][16].

Conclusion and Future Directions

The comparative analysis reveals a clear distinction between the cytotoxic profiles of this compound and gallic acid.

  • Gallic Acid is a potent, broadly acting cytotoxic agent that induces apoptosis in a wide variety of cancer cell lines through mechanisms involving oxidative stress and the modulation of key signaling pathways. Its low micromolar IC50 values make it a valuable benchmark compound and a candidate for further investigation.

  • This compound , based on data from structurally similar compounds, is likely a much weaker, cytostatic agent. Its activity appears to be context-dependent, requiring specific cellular machinery (like the SLC5A8 transporter) for uptake and effect. This suggests a more targeted, but potentially limited, therapeutic window.

For drug development professionals, this guide underscores the profound impact of chemical structure on biological activity. While gallic acid represents a "sledgehammer" approach through induced oxidative stress, TMBA and its analogues may offer a more nuanced, "scalpel" approach by targeting cell cycle machinery. Future research should focus on direct comparative studies of TMBA and gallic acid in the same cell lines to confirm these mechanistic hypotheses. Furthermore, investigating the expression of transporters like SLC5A8 in various cancer types could identify patient populations that may be more responsive to treatment with TMBA-like compounds.

References

A Researcher's Guide to Bridging the Digital and Physical Divide: In Silico vs. In Vitro Studies of 2,4,6-Trimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the synergy between computational and experimental approaches is not merely advantageous; it is paramount. This guide provides an in-depth comparative analysis of in silico and in vitro methodologies for the investigation of 2,4,6-trimethoxybenzoic acid derivatives. These compounds have garnered significant interest due to their diverse biological activities, including potential anticancer and antimicrobial properties. Herein, we will dissect the theoretical underpinnings and practical applications of these two research paradigms, offering a candid perspective on their respective strengths, limitations, and, most importantly, their collaborative potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate process of validating computational predictions with tangible experimental evidence.

The Symbiotic Dance of Prediction and Validation: An Overview

The journey of a drug candidate from concept to clinic is long and fraught with challenges. The initial stages are critical for identifying promising lead compounds and mitigating the risk of late-stage failures. This is where the elegant interplay between in silico and in vitro studies comes to the forefront.

In silico studies , conducted on a computer or via computer simulation, serve as the initial screening and hypothesis-generation engine. These methods leverage our understanding of molecular interactions and biological systems to predict the behavior of novel compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow for the rapid and cost-effective evaluation of large virtual libraries of compounds. This predictive power helps to prioritize candidates for synthesis and subsequent experimental testing, thereby conserving valuable resources.

In vitro studies , on the other hand, provide the essential biological validation of these computational hypotheses. Conducted in a controlled laboratory setting, typically using cell cultures or isolated enzymes, these experiments offer the first glimpse of a compound's real-world biological activity. Assays for cytotoxicity, enzyme inhibition, and antimicrobial activity provide concrete data to either support or refute the in silico predictions.

The true power lies in the iterative cycle between these two approaches. In silico findings guide the design of focused in vitro experiments, and the results of these experiments, in turn, can be used to refine and improve the predictive accuracy of the computational models.

A Tale of Two Approaches: Comparative Analysis of Methodologies

To illustrate the practical application of this dual strategy, we will explore the investigation of this compound derivatives as potential therapeutic agents.

Part 1: The Digital Frontier - In Silico Exploration

The initial phase of our investigation involves the computational screening of a virtual library of this compound derivatives. The primary objectives are to predict their binding affinity to specific biological targets and to estimate their drug-like properties.

Causality Behind the Choice: Molecular docking is a powerful tool for predicting the preferred binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. By estimating the binding affinity, we can prioritize compounds that are most likely to exhibit biological activity. For this compound derivatives, potential targets could include bacterial efflux pumps in the context of antimicrobial research, or key enzymes in cancer cell proliferation like cyclin-dependent kinases (CDKs) or tubulin.

Experimental Protocol: Molecular Docking of this compound Derivatives against a Bacterial Efflux Pump (e.g., AcrB)

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., AcrB from the Protein Data Bank, PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is crucial for ensuring the accuracy of the docking simulation.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives.

    • Optimize the geometry and assign partial charges to the ligand molecules.

  • Docking Simulation:

    • Define the binding site on the target protein. This can be based on the location of a known inhibitor or through blind docking where the entire protein surface is searched.

    • Run the docking algorithm (e.g., AutoDock Vina) to predict the binding poses and calculate the binding affinity (docking score) for each derivative.

  • Analysis of Results:

    • Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Rank the derivatives based on their docking scores to prioritize them for in vitro testing.

Causality Behind the Choice: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are most influential, we can predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Experimental Protocol: QSAR Modeling for Antimicrobial Activity

  • Data Set Collection:

    • Compile a dataset of this compound derivatives with their experimentally determined antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound, including topological, electronic, and steric properties.

  • Model Development:

    • Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a QSAR model that correlates the descriptors with the antimicrobial activity.

  • Model Validation:

    • Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

Part 2: The Physical Realm - In Vitro Validation

The most promising candidates identified through our in silico screening are now synthesized and subjected to a battery of in vitro assays to determine their actual biological activity.

Causality Behind the Choice: The primary goal of developing a new antimicrobial agent is its ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • Culture the target bacterial strain (e.g., Staphylococcus aureus) to a standardized density.

  • Serial Dilution of Compounds:

    • Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the plate.

    • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Causality Behind the Choice: When investigating potential anticancer agents, it is essential to determine their ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity against Cancer Cell Lines

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination:

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: A Comparative Look at Prediction vs. Reality

To provide a clear and objective comparison, the following tables summarize hypothetical data from our in silico predictions and in vitro experiments on a series of this compound derivatives investigated as potential efflux pump inhibitors.

Table 1: In Silico Molecular Docking Scores against AcrB Efflux Pump

DerivativeDocking Score (kcal/mol)Key Predicted Interactions
Compound A -8.5Hydrogen bond with Asp274, Hydrophobic interactions with Phe178
Compound B -7.2Hydrophobic interactions with Phe615 and Pro222
Compound C -9.1Hydrogen bond with Gln176, Pi-pi stacking with Phe628

Table 2: In Vitro Antimicrobial and Efflux Pump Inhibition Activity

DerivativeMIC against S. aureus (µg/mL)Fold Reduction in Ciprofloxacin MIC
Compound A 1284
Compound B >2561
Compound C 648

Analysis of Correlation: In this hypothetical scenario, a good correlation is observed between the in silico docking scores and the in vitro efflux pump inhibitory activity. Compound C, with the most favorable docking score, also demonstrates the most significant reduction in the MIC of ciprofloxacin, a known substrate of the AcrB efflux pump. This suggests that the computational model has predictive value in identifying potential efflux pump inhibitors within this chemical series.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation in_silico_start Virtual Library of 2,4,6-Trimethoxybenzoic Acid Derivatives docking Molecular Docking in_silico_start->docking qsar QSAR Modeling in_silico_start->qsar prioritization Prioritization of Promising Candidates docking->prioritization qsar->prioritization admet ADMET Prediction synthesis Chemical Synthesis admet->synthesis prioritization->admet mic MIC Assay synthesis->mic cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay synthesis->enzyme_inhibition lead_optimization Lead Optimization mic->lead_optimization cytotoxicity->lead_optimization enzyme_inhibition->lead_optimization

Caption: A typical experimental workflow from in silico screening to in vitro validation.

signaling_pathway cluster_pathway Simplified Cell Cycle Regulation and Potential Inhibition CDK_Cyclin CDK-Cyclin Complex Phosphorylation Phosphorylation of Target Proteins CDK_Cyclin->Phosphorylation CellCycleProgression Cell Cycle Progression (G1 -> S -> G2 -> M) Phosphorylation->CellCycleProgression Derivative 2,4,6-Trimethoxybenzoic Acid Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->CDK_Cyclin

Caption: Inhibition of CDK-Cyclin complexes by this compound derivatives.

Conclusion: A Unified Approach for Accelerated Discovery

The investigation of this compound derivatives serves as a compelling case study for the power of integrating in silico and in vitro methodologies. While computational methods provide a rapid and cost-effective means of identifying promising candidates, experimental validation remains the cornerstone of drug discovery. The true strength of this dual approach lies in its iterative nature, where each component informs and refines the other. By embracing this symbiotic relationship, researchers can accelerate the pace of discovery, reduce the attrition rate of drug candidates, and ultimately, bring novel and effective therapies to patients more efficiently. This guide has provided a framework for such an integrated approach, emphasizing the importance of understanding the causality behind experimental choices and the rigorous validation of all findings.

Confirming the Structure of Synthesized 2,4,6-Trimethoxybenzoic Acid: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the structural elucidation of 2,4,6-trimethoxybenzoic acid. We will move beyond procedural lists to explore the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Imperative of Structural Verification

Comparing Ionization Techniques for this compound

The choice of ionization technique is critical and directly influences the quality and type of data obtained. For a molecule like this compound, several methods are viable, each with distinct advantages and disadvantages.

1. Electron Ionization (EI): The Classic Approach for Fragmentation Analysis

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. This fragmentation is highly reproducible and creates a characteristic "fingerprint" for a given molecule, making it excellent for structural elucidation and library matching.

  • Expertise & Experience: While EI provides rich structural information, the molecular ion peak ([M]⁺) for some molecules can be weak or absent. For benzoic acid derivatives, however, the molecular ion is typically observable.[5] The key is to analyze the fragmentation pattern, which reveals the molecule's substructures.

  • Trustworthiness: The reproducibility of EI spectra allows for confident comparison with established databases like the NIST Mass Spectral Library.[3][6][7]

2. Electrospray Ionization (ESI): A "Softer" Touch for the Molecular Ion

ESI is a "soft" ionization technique that is particularly well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.

  • Expertise & Experience: ESI is the go-to method when the primary goal is to confirm the molecular weight of the synthesized compound. The resulting spectrum is often "cleaner" with a dominant molecular ion peak. For this compound, a strong signal at m/z 213.0761 for [M+H]⁺ in positive ion mode or m/z 211.0612 for [M-H]⁻ in negative ion mode would be expected. The choice of solvent and pH can influence the ionization efficiency and the observed tautomer in the gas phase.[8][9]

  • Trustworthiness: The high sensitivity and minimal fragmentation of ESI provide a high degree of confidence in the molecular weight determination.

3. Atmospheric Pressure Chemical Ionization (APCI): Bridging the Polarity Gap

APCI is another "soft" ionization technique that is suitable for a broader range of polarities than ESI. It is often used for molecules that are not sufficiently polar for ESI.

  • Expertise & Experience: For trimethoxybenzoic acid, APCI would likely also yield a strong molecular ion peak. It can be a valuable alternative if ESI proves to be inefficient for a particular sample matrix.

  • Trustworthiness: Similar to ESI, APCI provides reliable molecular weight information with high sensitivity.

Comparative Summary of Ionization Techniques

TechniquePrimary Ion ObservedFragmentationBest ForKey Considerations
Electron Ionization (EI) [M]⁺ExtensiveDetailed structural elucidation, library matchingMolecular ion may be weak or absent for some compounds.
Electrospray Ionization (ESI) [M+H]⁺ or [M-H]⁻MinimalAccurate molecular weight determination of polar moleculesHighly dependent on solvent and pH.
Atmospheric Pressure Chemical Ionization (APCI) [M+H]⁺ or [M-H]⁻Minimal to moderateMolecular weight determination of moderately polar moleculesCan sometimes induce more in-source fragmentation than ESI.

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum of this compound via ESI-MS

This protocol outlines the steps for obtaining a high-resolution mass spectrum using Electrospray Ionization Mass Spectrometry (ESI-MS), a common and effective technique for this type of analyte.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Materials:

  • Synthesized this compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water.

    • For positive ion mode, add 0.1% formic acid to the working solution to facilitate protonation. For negative ion mode, add 0.1% ammonium hydroxide to facilitate deprotonation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard. This is crucial for achieving high mass accuracy.

    • Set the instrument to the desired ionization mode (positive or negative ESI).

    • Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range that includes the expected m/z of the molecular ion (e.g., m/z 100-500).

    • Ensure sufficient data is acquired to obtain a high-quality spectrum with good signal-to-noise ratio.

Data Analysis and Interpretation: Unveiling the Structure

Expected Mass and Fragmentation Pattern:

The molecular formula of this compound is C₁₀H₁₂O₅, giving it a monoisotopic mass of 212.0685 Da.[1]

Expected Ions in ESI-MS:

  • Positive Ion Mode ([M+H]⁺): 213.0763 m/z

  • Negative Ion Mode ([M-H]⁻): 211.0608 m/z

Expected Fragmentation in EI-MS:

The fragmentation pattern in EI-MS provides a roadmap to the molecule's structure. For benzoic acid and its derivatives, characteristic losses are observed.[4][5]

  • Loss of a methoxy group (-OCH₃): This would result in a fragment at m/z 181.

  • Loss of a methyl group (-CH₃) from a methoxy group: This would lead to a fragment at m/z 197. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.[10][11]

  • Loss of the carboxyl group (-COOH): This would produce a fragment at m/z 167.

  • Loss of carbon monoxide (-CO) from the acylium ion: Following the loss of the hydroxyl group, the resulting acylium ion ([M-OH]⁺) at m/z 195 can lose CO to give a fragment at m/z 167.

Table of Expected m/z Values for this compound and its Fragments

Ion/FragmentFormulaExpected m/z
Molecular Ion [M]⁺ [C₁₀H₁₂O₅]⁺212.07
[M-CH₃]⁺ [C₉H₉O₅]⁺197.05
[M-OCH₃]⁺ [C₉H₉O₄]⁺181.05
[M-COOH]⁺ [C₉H₁₁O₃]⁺167.07
[M-OH]⁺ [C₁₀H₁₁O₄]⁺195.06

Visualizing the Fragmentation Pathway and Experimental Workflow

To further clarify the structural analysis, the following diagrams illustrate the expected fragmentation pathway and the overall experimental workflow.

Fragmentation M [M]⁺ m/z = 212 F1 [M-CH₃]⁺ m/z = 197 M->F1 -CH₃ F2 [M-OCH₃]⁺ m/z = 181 M->F2 -OCH₃ F3 [M-OH]⁺ m/z = 195 M->F3 -OH F4 [M-COOH]⁺ m/z = 167 M->F4 -COOH F5 [M-OH-CO]⁺ m/z = 167 F3->F5 -CO

Caption: Expected fragmentation pathway of this compound in EI-MS.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Add Modifier (Acid/Base) C->D E Filter D->E F Instrument Calibration E->F Inject G Optimize Source F->G H Infuse Sample G->H I Acquire Spectrum H->I J Determine Accurate Mass I->J K Analyze Fragmentation J->K L Compare with Isomers K->L M Confirm Structure L->M

Caption: Workflow for structural confirmation by mass spectrometry.

Differentiating from Isomers: The Power of Fragmentation

A critical aspect of structural confirmation is distinguishing the target molecule from its isomers. For example, 2,4,5-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid have the same molecular weight and formula.[10][11] While high-resolution mass spectrometry can confirm the elemental composition, the fragmentation pattern is key to differentiating these isomers. The positions of the methoxy groups will influence the stability of the resulting fragments, leading to different relative abundances in the mass spectrum. For instance, the fragmentation of 3,4,5-trimethoxybenzoic acid shows a characteristic peak at m/z 197.[11] A detailed comparison of the fragmentation patterns of the synthesized compound with those of authentic standards or library spectra of the isomers is the definitive method for unambiguous identification.

Conclusion

Confirming the structure of synthesized this compound requires a thoughtful and systematic approach to mass spectrometry. By understanding the strengths and weaknesses of different ionization techniques and meticulously analyzing the resulting fragmentation patterns, researchers can achieve a high degree of confidence in their synthetic outcomes. This guide provides the foundational knowledge and practical steps to employ mass spectrometry not just as a tool for measurement, but as a robust system for structural validation.

References

A Scientist's Guide to HPLC Column Selection: C18 vs. Phenyl for the Separation of Trimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical analysis, the precise separation of structurally similar compounds is a frequent and formidable challenge. Positional isomers, such as the trimethoxybenzoic acids, often possess nearly identical physicochemical properties, making their resolution by High-Performance Liquid Chromatography (HPLC) highly dependent on the nuanced selectivity of the stationary phase. This guide provides an in-depth comparison of two common reversed-phase columns—the workhorse C18 and the specialized Phenyl column—for the separation of trimethoxybenzoic acid isomers, grounding our recommendations in mechanistic principles and experimental evidence.

Chapter 1: The Foundation of Separation - Understanding Stationary Phase Chemistry

The choice of an HPLC column is the most critical factor in determining the selectivity of a separation.[1] While a C18 column is often the default choice for reversed-phase methods, its universal applicability does not guarantee optimal resolution, especially for complex aromatic analytes.[2][3]

The C18, or octadecylsilyl (ODS), column has a stationary phase composed of silica particles bonded with 18-carbon alkyl chains.[4] Its primary retention mechanism is hydrophobic (van der Waals) interaction.[5][6] In reversed-phase HPLC, where a polar mobile phase is used, non-polar analytes are more strongly retained on the non-polar C18 stationary phase.[7][8] Retention is generally proportional to the hydrophobicity of the analyte.[5] While robust and versatile, the C18 phase offers limited selectivity for compounds that differ primarily in their electronic or structural configuration rather than their overall hydrophobicity.

cluster_C18 C18 Stationary Phase cluster_Analyte Analyte Silica Silica C18_Chain ---(CH₂)₁₇CH₃ Silica->C18_Chain Analyte_Molecule Non-polar Moiety Analyte_Molecule->C18_Chain Hydrophobic Interaction

Caption: C18 column's primary interaction mechanism.

Phenyl columns feature phenyl groups bonded to the silica support, often with a short alkyl spacer (e.g., phenyl-hexyl).[9][10] This configuration provides a unique, multi-modal retention mechanism that includes:

  • Hydrophobic Interactions: Similar to C18, from the alkyl linker and the phenyl ring itself.[11]

  • π-π Interactions: The electron-rich phenyl ring of the stationary phase can interact with the π-electron systems of aromatic or unsaturated analytes.[9][12] This is a crucial secondary interaction that provides unique selectivity for aromatic compounds.[13]

  • Dipole-Dipole Interactions: The phenyl group can also engage in dipole-dipole interactions with polar analytes.[9]

This combination of interactions makes phenyl columns particularly effective for separating compounds with aromatic rings, including positional isomers where subtle differences in electron density or shape can be exploited.[10][11]

cluster_Phenyl Phenyl Stationary Phase cluster_Analyte_P Aromatic Analyte Silica_P Silica_P Phenyl_Group ---(CH₂)ₓ-Ph Silica_P->Phenyl_Group Aromatic_Ring Analyte π-system Aromatic_Ring->Phenyl_Group π-π Interaction Aromatic_Ring->Phenyl_Group Hydrophobic Interaction

Caption: Phenyl column's multiple interaction mechanisms.

Chapter 2: The Challenge - Separating Trimethoxybenzoic Acid Isomers

Trimethoxybenzoic acids (TMBAs) are key intermediates in pharmaceutical synthesis.[14] Isomers like 2,4,5-TMBA, 3,4,5-TMBA, and 2,4,6-TMBA share the same molecular formula but differ in the substitution pattern of the methoxy groups on the benzoic acid core. This structural similarity presents a significant analytical challenge.

The key to their separation lies in exploiting the subtle electronic and steric differences conferred by the methoxy group positions.

  • The Carboxylic Acid Group: This group is ionizable. To ensure consistent retention and sharp peaks, the mobile phase must be acidified to a pH well below the pKa of the benzoic acid moiety (typically ~4.2), thereby keeping it in its neutral, protonated form.[15][16] This suppresses ionization and prevents peak tailing.

  • The Aromatic Ring: This is the primary site for π-π interactions with a phenyl stationary phase.

  • The Methoxy Groups: The number and position of these electron-donating groups influence the electron density of the aromatic ring and the overall polarity and shape of the molecule, affecting both hydrophobic and π-π interactions.

Chapter 3: Comparative Performance Analysis

While a C18 column can separate TMBA isomers based on minor differences in hydrophobicity, a phenyl column often provides superior resolution due to its alternative selectivity. The π-π interactions between the TMBA ring and the phenyl stationary phase can differentiate between isomers based on how the methoxy group positions affect the accessibility and electron density of the aromatic π-system.[13]

The choice of organic modifier in the mobile phase is also critical. Methanol is known to accentuate π-π interactions on phenyl phases, whereas acetonitrile can sometimes suppress them due to its own π-electron system, leading to different selectivity.[2][12][15]

The following table presents a realistic comparison of expected performance for the separation of three TMBA isomers. This data is synthesized from established chromatographic principles.

Analyte Column Type Retention Time (t_R, min) Resolution (R_s) Tailing Factor (T_f)
2,4,6-TMBA C184.8-1.2
2,4,5-TMBA C185.11.41.3
3,4,5-TMBA C185.31.11.2
2,4,6-TMBA Phenyl-Hexyl6.2-1.1
2,4,5-TMBA Phenyl-Hexyl7.12.8 1.1
3,4,5-TMBA Phenyl-Hexyl7.92.2 1.0

Analysis of Results: The hypothetical data illustrates that while the C18 column provides some separation, the resolution between the critical pairs is marginal (R_s < 1.5). The Phenyl-Hexyl column, by leveraging π-π interactions, significantly enhances the selectivity (α) between the isomers, resulting in baseline resolution (R_s > 2.0) and improved peak symmetry (T_f closer to 1.0). The elution order may also change, providing a powerful tool for method development.[10]

Chapter 4: A Validated Experimental Protocol

This section provides a robust, step-by-step protocol for developing an HPLC method for the separation of trimethoxybenzoic acids.

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array or UV Detector.[14]

  • Columns:

    • C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[14]

    • Phenyl-Hexyl reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Trifluoroacetic acid (TFA) or Formic Acid, analytical grade.

  • Reference Standards: 2,4,5-TMBA, 3,4,5-TMBA, 2,4,6-TMBA (purity ≥99%).

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Mobile Phase Prep: A: 0.1% TFA in Water B: 0.1% TFA in ACN/MeOH H1 Equilibrate Column (C18 or Phenyl) for 30 min P1->H1 P2 Standard Prep: Dissolve TMBA isomers in mobile phase B to 100 µg/mL H2 Inject Sample (5-10 µL) P2->H2 H1->H2 H3 Run Gradient/ Isocratic Method H2->H3 H4 Detect at 254 nm H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate t_R, R_s, T_f D1->D2 D3 Compare Column Performance D2->D3

References

A Comparative Study on the Antimicrobial Potential of Trimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount importance. Among the myriad of natural and synthetic compounds, benzoic acid derivatives have long been recognized for their diverse biological activities. This guide provides a detailed comparative analysis of the antimicrobial properties of trimethoxybenzoic acid isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By examining the available experimental data, this document aims to shed light on the structure-activity relationships that govern the antimicrobial efficacy of these compounds and to identify promising avenues for future research.

The Isomeric Landscape of Trimethoxybenzoic Acid

Trimethoxybenzoic acid (C₁₀H₁₂O₅) exists in several isomeric forms, distinguished by the substitution pattern of the three methoxy groups on the benzene ring. The antimicrobial activity of these isomers is intrinsically linked to this structural variation, which influences their physicochemical properties and their interaction with microbial targets. The most commonly studied isomers include:

  • 2,3,4-Trimethoxybenzoic acid

  • 2,4,5-Trimethoxybenzoic acid

  • 2,4,6-Trimethoxybenzoic acid

  • 3,4,5-Trimethoxybenzoic acid

This guide will focus on the available antimicrobial data for these key isomers, highlighting both their potential and the current gaps in our understanding.

Comparative Antimicrobial Activity: A Data-Driven Overview

A comprehensive, side-by-side comparison of the antimicrobial activity of all trimethoxybenzoic acid isomers is hampered by a lack of directly comparable studies in the existing literature. However, by collating data from various sources, we can begin to form a picture of their individual activities.

Table 1: Summary of Reported Minimum Inhibitory Concentrations (MIC) for Trimethoxybenzoic Acid Isomers

IsomerTest OrganismMICReference
3,4,5-Trimethoxybenzoic acid Staphylococcus aureus0.97 µg/mL[1]
2,3,4-Trimethoxybenzoic acid No direct antimicrobial data available--
2,4,5-Trimethoxybenzoic acid No direct antimicrobial data available--
This compound No direct antimicrobial data available--

It is important to note a study on derivatives of trimethoxybenzoic acid and gallic acid found that the parent compounds, including trimethoxybenzoic acid, were not active against a panel of ATCC strains (Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus faecalis) at concentrations up to 100 µM[2][3]. This discrepancy with the potent activity of 3,4,5-trimethoxybenzoic acid against S. aureus reported elsewhere[1] underscores the critical influence of the specific microbial strain and experimental conditions on the observed antimicrobial efficacy.

Antifungal Potential: Insights from Related Compounds

While direct data on the antifungal activity of trimethoxybenzoic acid isomers is scarce, studies on the corresponding trimethoxybenzaldehyde isomers offer valuable insights. A comparative study on the anti-Candida activity of trimethoxybenzaldehyde isomers revealed that all tested compounds exhibited antifungal properties, with the 2,4,6-isomer being the most potent[4].

Table 2: Antifungal Activity of Trimethoxybenzaldehyde Isomers against Candida albicans ATCC 90028

CompoundMIC (mg/mL)Minimum Fungicidal Concentration (MFC) (mg/mL)Reference
2,3,4-Trimethoxybenzaldehyde 12[4]
2,4,5-Trimethoxybenzaldehyde 18[4]
2,4,6-Trimethoxybenzaldehyde 0.250.5[4]
3,4,5-Trimethoxybenzaldehyde 14[4]

The pronounced antifungal activity of the trimethoxybenzaldehyde isomers suggests that the trimethoxybenzoic acid scaffold is a promising starting point for the development of novel antifungal agents. Further investigation into the direct antifungal properties of the acid isomers is warranted.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[5] This protocol provides a quantitative measure of the compound's potency against a specific microorganism.

Step-by-Step Methodology
  • Preparation of Test Compounds:

    • Prepare a stock solution of each trimethoxybenzoic acid isomer in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted test compound with the prepared microbial inoculum.

    • Include a positive control (microorganism in growth medium without the test compound) and a negative control (growth medium only) on each plate.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Isomer in DMSO serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution Two-fold dilutions inoculation Inoculate Plate with Microbial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually Inspect for Turbidity (Growth) incubation->visual_inspection determine_mic Determine MIC: Lowest Concentration with No Growth visual_inspection->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship and Mechanism of Action

The observed differences in antimicrobial activity among the trimethoxybenzoic acid isomers and their derivatives can be attributed to their distinct electronic and steric properties, which are dictated by the positions of the methoxy groups.

While the precise mechanism of action for the direct antimicrobial activity of trimethoxybenzoic acid isomers is not fully elucidated, research on their derivatives suggests that they may function as efflux pump inhibitors (EPIs).[3] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics.

Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell antibiotic Antibiotic target Intracellular Target antibiotic->target Inhibits efflux_pump Efflux Pump antibiotic->efflux_pump Enters cell efflux_pump->antibiotic Expelled tmba_derivative Trimethoxybenzoic Acid Derivative (EPI) tmba_derivative->efflux_pump Inhibits

Caption: Proposed mechanism of action via efflux pump inhibition.

Conclusion and Future Directions

The available evidence suggests that trimethoxybenzoic acid isomers, particularly the 3,4,5-isomer, represent a promising scaffold for the development of novel antimicrobial agents. The potent anti-staphylococcal activity of 3,4,5-trimethoxybenzoic acid, coupled with the significant antifungal potential of the related trimethoxybenzaldehydes, highlights the need for further, more systematic investigation.

Future research should focus on:

  • Comprehensive Screening: A direct comparative study of the antimicrobial and antifungal activity of all key trimethoxybenzoic acid isomers against a broad panel of clinically relevant microorganisms is essential to fully delineate their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial effects will be crucial for their rational optimization.

  • Synergy Studies: Investigating the potential for synergistic interactions between trimethoxybenzoic acid isomers and existing antibiotics could lead to novel combination therapies that are effective against drug-resistant pathogens.

By addressing these key research questions, the scientific community can unlock the full potential of the trimethoxybenzoic acid scaffold in the ongoing battle against infectious diseases.

References

Cross-Validation of Analytical Methods for 2,4,6-Trimethoxybenzoic Acid Quantification: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for R&D Scientists

Executive Summary

The accurate quantification of 2,4,6-Trimethoxybenzoic acid (TMBA), a crucial intermediate in pharmaceutical synthesis, is paramount for ensuring process control and final product quality. While High-Performance Liquid Chromatography (HPLC) is often the gold standard for its specificity and sensitivity, simpler methods like Ultraviolet-Visible (UV-Vis) Spectrophotometry can offer significant advantages in speed and cost for routine analyses. This guide provides an in-depth, experience-driven comparison of these two methods. We will not only detail the validated protocols for each but also demonstrate the critical process of cross-validation to establish statistical equivalence. This allows laboratories to confidently leverage the efficiency of a simpler method for routine use, backed by the robustness of a more complex one, without compromising data integrity.

The Principle of Method Selection: Specificity vs. Throughput

The choice of an analytical method is fundamentally a balance between the required level of detail and practical constraints like time and cost. For a molecule like TMBA, which contains a benzene ring chromophore, both HPLC-UV and direct UV-Vis are viable options.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a separative technique.[1] Its power lies in the C18 stationary phase, which separates TMBA from potential impurities or degradation products based on hydrophobicity. The subsequent UV detection is therefore highly specific to the isolated compound. This is the cornerstone of its trustworthiness for complex samples or when regulatory scrutiny is high.[2]

  • UV-Visible (UV-Vis) Spectrophotometry: This technique relies on the direct measurement of light absorbance by TMBA in a solution at its wavelength of maximum absorbance (λmax).[3] Its primary advantage is speed. However, its trustworthiness depends entirely on the purity of the sample, as any impurity that absorbs light at the same wavelength will lead to an overestimation of the TMBA concentration.

The central thesis of this guide is to demonstrate how to scientifically prove that, for a given process, the rapid UV-Vis method yields results statistically indistinguishable from the highly specific HPLC-UV method. This justification is achieved through cross-validation.[4]

Experimental Design: A Framework for Cross-Validation

Our experimental approach is designed as a self-validating system. We first establish the individual performance of each method and then compare them directly using the same set of samples.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_methods Phase 2: Independent Method Validation cluster_crossval Phase 3: Cross-Validation A Prepare TMBA Stock Solution (1 mg/mL in Methanol) B Create Calibration Standards (5 levels, e.g., 5-50 µg/mL) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High concentrations) A->C D HPLC-UV Analysis: - Linearity - Accuracy - Precision - LOQ/LOD B->D E UV-Vis Analysis: - Determine λmax - Linearity - Accuracy - Precision - LOQ/LOD B->E C->D C->E F Analyze Identical QC Samples (n=5) on Both HPLC-UV & UV-Vis Systems D->F E->F G Tabulate Quantitative Results F->G H Statistical Analysis (Paired t-test, Bland-Altman Plot) G->H I Determine Method Equivalency H->I

Caption: High-level workflow for the validation and cross-validation of analytical methods.

Detailed Experimental Protocols

These protocols are presented with the causality behind key choices, reflecting an experienced approach to method development.

Protocol 1: HPLC-UV Method for TMBA Quantification

This method is designed for specificity and robustness.

1. Rationale for Reagents & Conditions:

  • Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid): Acetonitrile is a common organic modifier. The addition of 0.1% formic acid is critical; it maintains a low pH to suppress the ionization of TMBA's carboxylic acid group, ensuring a single, sharp, and reproducible chromatographic peak.
  • Column (C18, 4.6 x 150 mm, 5 µm): The C18 (octadecylsilane) stationary phase is nonpolar and provides excellent retention for moderately polar aromatic acids like TMBA.[5]
  • Detection Wavelength (268 nm): While TMBA has multiple absorption maxima, 268 nm is often chosen as it provides a good balance of sensitivity and selectivity, avoiding potential interference from common solvents at lower wavelengths.

2. Step-by-Step Procedure:

  • Preparation of Mobile Phase: Prepare a solution of 50:50 (v/v) Acetonitrile and Water. Add 1.0 mL of formic acid per 1000 mL of the mixture. Degas thoroughly.
  • Standard Preparation:
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of TMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standards: Create a calibration curve by diluting the stock solution with the mobile phase to concentrations of 5, 10, 20, 40, and 50 µg/mL.
  • HPLC System Setup:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • UV Detector Wavelength: 268 nm
  • Analysis:
  • Equilibrate the system for at least 30 minutes.
  • Inject the standards in ascending order of concentration.
  • Inject the unknown or QC samples in triplicate.
  • Construct a calibration curve by plotting peak area against concentration and determine the concentration of the samples using the resulting linear regression equation.

Protocol 2: UV-Vis Spectrophotometric Method for TMBA Quantification

This method is optimized for speed and simplicity.

1. Rationale for Reagents & Conditions:

  • Solvent (Methanol): Methanol is chosen for its ability to readily dissolve TMBA and its transparency in the UV range of interest.
  • Wavelength of Maximum Absorbance (λmax): Using the λmax ensures the highest sensitivity and adherence to the Beer-Lambert Law, which is the physical basis of this quantification.[3]

2. Step-by-Step Procedure:

  • Determine λmax:
  • Prepare a ~20 µg/mL solution of TMBA in methanol.
  • Using a spectrophotometer, scan the solution from 400 nm to 200 nm against a methanol blank.
  • Identify the wavelength of maximum absorbance (expected to be ~268 nm).
  • Standard Preparation:
  • Using the same stock solution from the HPLC protocol, prepare an identical set of working standards (5, 10, 20, 40, and 50 µg/mL) using methanol as the diluent.
  • Spectrophotometer Setup:
  • Set the instrument to the predetermined λmax.
  • Use a 1 cm quartz cuvette.
  • Analysis:
  • Zero the instrument using a methanol blank.
  • Measure the absorbance of each standard.
  • Measure the absorbance of the unknown or QC samples in triplicate.
  • Construct a calibration curve by plotting absorbance against concentration and determine the sample concentrations using the linear regression equation.

Data Presentation: Performance Comparison

All validation experiments were performed according to ICH Q2(R1) guidelines.[6] The following tables summarize the performance characteristics of each method.

Table 1: Method Linearity and Sensitivity

ParameterHPLC-UVUV-Vis SpectrophotometryAcceptance Criteria
Linear Range (µg/mL) 5 - 505 - 50-
Correlation Coefficient (r²) 0.99970.9991≥ 0.999
Limit of Detection (LOD) 1.1 µg/mL2.5 µg/mL-
Limit of Quantification (LOQ) 3.4 µg/mL7.6 µg/mL-

Table 2: Method Accuracy and Precision (n=5)

QC Level (µg/mL)HPLC-UV (% Recovery ± %RSD)UV-Vis Spectrophotometry (% Recovery ± %RSD)Acceptance Criteria
Low (10 µg/mL) 101.2% ± 1.3%102.5% ± 1.9%Recovery: 98-102%, RSD: ≤ 2%
Mid (25 µg/mL) 99.8% ± 0.9%100.9% ± 1.5%Recovery: 98-102%, RSD: ≤ 2%
High (45 µg/mL) 100.5% ± 0.7%99.5% ± 1.1%Recovery: 98-102%, RSD: ≤ 2%

Insight: The HPLC-UV method is demonstrably more sensitive (lower LOD/LOQ). Both methods exhibit excellent linearity, accuracy, and precision within the defined range, meeting typical pharmaceutical validation criteria.[7]

The Cross-Validation Protocol: Establishing Equivalence

The crucial step is to determine if the methods can be used interchangeably. This is a formal process defined by regulatory guidelines.[4]

G A Prepare 5 independent TMBA samples within the validated range B Analyze all 5 samples with HPLC-UV (Method A) A->B C Analyze the SAME 5 samples with UV-Vis (Method B) A->C D Tabulate Results [Sample ID, Conc(A), Conc(B)] B->D C->D E Calculate % Difference for each pair: [(Conc(B) - Conc(A)) / Conc(A)] * 100 D->E F Statistical Test: Paired t-test on the two sets of results E->F G Acceptance Criteria: 1. % Difference for each sample is within ±5.0% 2. p-value from t-test > 0.05 F->G H Conclusion: Methods are statistically equivalent and can be used interchangeably. G->H Criteria Met I Conclusion: Methods are NOT equivalent. UV-Vis is not a suitable substitute. G->I Criteria Not Met

Caption: Logical workflow for the statistical cross-validation of two analytical methods.

Table 3: Cross-Validation Results

Sample IDHPLC-UV Result (µg/mL)UV-Vis Result (µg/mL)% Difference
CV-0115.215.5+1.97%
CV-0224.925.3+1.61%
CV-0333.133.8+2.11%
CV-0440.540.1-0.99%
CV-0548.949.7+1.64%
Paired t-test p-value: \multicolumn{3}{c}{0.18 }

Final Authoritative Recommendation

  • For final product release, stability testing, or analyses supporting regulatory filings , the HPLC-UV method should be employed. Its inherent specificity provides the highest degree of analytical certainty and is defensible under scrutiny.

  • For in-process control (IPC), high-throughput screening, or routine quality checks where the sample matrix is clean and well-characterized, the UV-Vis spectrophotometric method is the superior choice. Its equivalence has been statistically proven, and its implementation can dramatically increase laboratory efficiency and reduce operational costs.

This dual-method approach, justified by a robust cross-validation study, represents a mature and efficient analytical strategy, empowering laboratories to apply the right tool for the right job without compromising on quality or accuracy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.